molecular formula C8H10N2O2 B096050 4-Aminopyridine-3-carboxylic acid ethyl ester CAS No. 16952-66-2

4-Aminopyridine-3-carboxylic acid ethyl ester

Cat. No.: B096050
CAS No.: 16952-66-2
M. Wt: 166.18 g/mol
InChI Key: YTLWFCDPORJXPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Aminopyridine-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 4-aminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLWFCDPORJXPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576418
Record name Ethyl 4-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16952-66-2
Record name 3-Pyridinecarboxylic acid, 4-amino-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16952-66-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-aminopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-aminopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Aminopyridine-3-carboxylic acid ethyl ester chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Aminopyridine-3-carboxylic acid ethyl ester

Introduction: A Versatile Heterocyclic Scaffold

This compound, also known by its systematic name Ethyl 4-aminonicotinate, is a substituted pyridine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its structure incorporates a pyridine ring, a primary aromatic amine, and an ethyl ester functional group. This unique combination of features imparts a versatile reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

The strategic placement of the amino and carboxylate groups on the pyridine core allows for a wide range of chemical transformations. This compound is particularly significant in the development of novel therapeutic agents, especially those targeting the central nervous system, drawing from the established neurological activity of related aminopyridines.[1][2][3] As a stable, crystalline solid, it is amenable to various reaction conditions, solidifying its role as a staple reagent for researchers and drug development professionals.[4]

Caption: Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in experimental work. The properties of this compound are dictated by the interplay of its constituent functional groups. The aromatic pyridine ring provides a rigid scaffold, while the amino group's ability to form hydrogen bonds influences its melting point and solubility.[4] The ethyl ester group contributes to its solubility in organic solvents.

PropertyValue
CAS Number 16952-66-2[5]
Molecular Formula C₈H₁₀N₂O₂[6]
Molar Mass 166.18 g/mol [6]
Appearance Solid / Crystalline Powder
Melting Point 170-175 °C[6]
Boiling Point (Predicted) 304.0 ± 22.0 °C[6]
Density (Predicted) 1.192 ± 0.06 g/cm³[6]
Solubility Soluble in polar organic solvents; low solubility in water.[7]
pKa (Predicted) 4.13 ± 0.18[6]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of organic compounds. The following sections detail the expected spectral characteristics for this compound.

¹H NMR Spectroscopy

In a ¹H NMR spectrum, the protons on the pyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. The ethyl ester group will give rise to two distinct signals: a quartet for the methylene protons (-CH₂) adjacent to the oxygen atom (around δ 4.0-4.5 ppm) and a triplet for the terminal methyl protons (-CH₃) (around δ 1.2-1.5 ppm). Protons alpha to a carbonyl group typically resonate in the δ 2.0-3.0 ppm region.[8]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the ester carbonyl carbon in the downfield region of δ 160-185 ppm.[9] The sp²-hybridized carbons of the pyridine ring will appear between δ 120-160 ppm. The methylene carbon (-CH₂) of the ethyl group is expected around δ 60-70 ppm, while the methyl carbon (-CH₃) will be found in the upfield region, typically below δ 20 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key absorption bands include:

  • N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C=O Stretching: A strong, sharp absorption band around 1735-1750 cm⁻¹ for the ester carbonyl.[9] Conjugation with the aromatic ring may slightly lower this frequency.

  • C-O Stretching: Strong absorptions in the 1150-1250 cm⁻¹ range corresponding to the C-O single bonds of the ester.[8]

  • C=C and C=N Stretching: Absorptions in the 1450-1600 cm⁻¹ region from the pyridine ring.

Mass Spectrometry

In mass spectrometry, a primary fragmentation pathway for esters involves the cleavage of the C-O bond to form a stable acylium ion (R-CO⁺).[8] Therefore, a prominent peak corresponding to the loss of the ethoxy group (-OCH₂CH₃) would be expected. The molecular ion peak (M⁺) should also be observable.

Chemical Reactivity and Synthesis

Reactivity Analysis

The reactivity of this compound is governed by its three main components: the nucleophilic amino group, the electrophilic ester carbonyl carbon, and the pyridine ring.

  • Nucleophilic Site: The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, readily participating in reactions such as acylation and alkylation.

  • Electrophilic Site: The carbonyl carbon of the ester is electron-deficient due to the electronegativity of the adjacent oxygen atoms, making it susceptible to attack by nucleophiles.[10]

  • Pyridine Ring: The electron-donating amino group activates the pyridine ring towards electrophilic substitution, while the electron-withdrawing ester group deactivates it. The interplay of these effects directs the regioselectivity of further substitutions.

G cluster_sites Key Reactive Sites Title Reactivity Profile of this compound Molecule This compound Amino Amino Group (-NH2) Nucleophilic Center Molecule->Amino Reacts with electrophiles (e.g., Acyl Halides) Ester Ester Carbonyl (C=O) Electrophilic Center Molecule->Ester Reacts with nucleophiles (e.g., Hydroxide, Grignards)

Caption: Key reactive sites on the molecule.

Key Synthetic Transformations
  • Reactions at the Amino Group: The primary amine can be readily acylated using acyl chlorides or anhydrides to form amides.[11] It can also undergo N-alkylation or be converted into a diazonium salt for subsequent Sandmeyer-type reactions.

  • Reactions at the Ester Group: The ester is susceptible to hydrolysis under acidic or basic conditions (saponification) to yield the corresponding 4-aminopyridine-3-carboxylic acid. It can also undergo transesterification in the presence of another alcohol or be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride.

General Synthesis Pathway

The synthesis of aminopyridines often involves a multi-step sequence starting from a simpler pyridine precursor. A common strategy is the nitration of a pyridine N-oxide, followed by the reduction of the nitro group to an amine. The ester functionality can be introduced either before or after the formation of the amino group.

G cluster_info Start Pyridine Derivative Step1 Nitration (e.g., HNO3/H2SO4) Start->Step1 Intermediate1 Nitropyridine Intermediate Step1->Intermediate1 Step2 Reduction (e.g., Fe/HCl or Catalytic Hydrogenation) Intermediate1->Step2 Product 4-Aminopyridine Derivative Step2->Product Step3 Esterification Product->Step3 Info Ester group can be present on starting material or introduced later.

Caption: A generalized synthesis workflow for aminopyridines.

Applications in Research and Development

This compound is not typically an end-product but rather a versatile intermediate.[7] Its primary value lies in its use as a scaffold for constructing more complex, biologically active molecules.

  • Medicinal Chemistry: The aminopyridine core is a "privileged scaffold" found in numerous pharmaceuticals. Derivatives are investigated for a range of therapeutic targets, including kinases and enzymes involved in neurological diseases.[1][12] The parent compound, 4-aminopyridine, is an approved drug for improving walking in patients with multiple sclerosis, highlighting the pharmacological relevance of this structural class.[2]

  • Organic Synthesis: It serves as a starting material for creating fused heterocyclic systems, such as imidazopyridines, which also exhibit a broad spectrum of biological activities.[12]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

  • Hazards: The compound is irritating to the eyes, respiratory system, and skin.[6][7] Ingestion may be harmful.

  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[13] Keep away from strong oxidizing agents, acids, and bases.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of significant utility for the research scientist. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an invaluable tool in the synthesis of novel compounds. Its structural relationship to known bioactive molecules underscores its importance as a building block in the ongoing quest for new and improved pharmaceuticals. A thorough understanding of its chemical nature is paramount for its safe and effective application in the laboratory.

References

  • ChemBK. (2024, April 9). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE.
  • ChemBK. (2024, April 9). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER.
  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7.
  • PubChem. (n.d.). 4-Aminopyridine.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis.
  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
  • Khan Academy. (n.d.). Reactivity of carboxylic acid derivatives.
  • Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives.
  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry.
  • Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives.
  • Michigan State University. (n.d.). Derivatives of Carboxylic Acids.
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

4-Aminopyridine-3-carboxylic acid ethyl ester CAS number 16952-66-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Aminopyridine-3-carboxylic acid ethyl ester (CAS: 16952-66-2)

Introduction: A Versatile Heterocyclic Building Block

Ethyl 4-aminopyridine-3-carboxylate, registered under CAS number 16952-66-2, is a highly functionalized pyridine derivative that serves as a crucial intermediate in modern medicinal chemistry and organic synthesis.[1][2][3][][5] The strategic placement of an amino group and an ethyl carboxylate group on the pyridine ring imparts a unique reactivity profile, making it a valuable scaffold for the construction of more complex, biologically active molecules. The 4-aminopyridine (4-AP) core is of particular interest as it is found in compounds known to modulate neuronal function, most notably as potassium channel blockers.[6][7][8] This guide provides an in-depth analysis of the compound's properties, synthesis, applications, and handling protocols, tailored for researchers and professionals in drug development.

PART 1: Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental to its application in research and synthesis.

Chemical Identity and Properties
PropertyValueSource(s)
IUPAC Name ethyl 4-aminopyridine-3-carboxylate[1]
Synonyms 4-Aminonicotinic acid ethyl ester, Ethyl 4-aminonicotinate[1]
CAS Number 16952-66-2[1][2][3][][5]
Molecular Formula C₈H₁₀N₂O₂[1][2]
Molecular Weight 166.18 g/mol [1][2]
Melting Point 109-111 °C[1]
Density ~1.192 g/cm³ (Predicted)[1][9]
Appearance Solid, crystalline powder[10]

G a Chemical Structure of Ethyl 4-aminopyridine-3-carboxylate b

Caption: Chemical Structure of the title compound.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of ethyl 4-aminopyridine-3-carboxylate.[11]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the quartet and triplet of the ethyl group, and a broad singlet for the amino protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and ester substituents.

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester (typically in the 160-180 ppm region), the carbons of the pyridine ring, and the carbons of the ethyl group.[12][13]

  • IR Spectroscopy: The infrared spectrum is characterized by strong absorption bands corresponding to the N-H stretching of the primary amine, the C=O stretching of the ester (typically around 1735-1750 cm⁻¹), and C-N and C-O stretching vibrations.[12][14]

  • Mass Spectrometry: Mass spectral analysis will show a molecular ion peak corresponding to the compound's molecular weight (166.18 g/mol ), along with characteristic fragmentation patterns.[13]

PART 2: Synthesis and Reactivity Insights

The synthesis of functionalized 4-aminopyridines is a subject of significant interest due to their utility as precursors for pharmaceuticals.

Synthetic Pathways

A facile and established method for synthesizing 4-aminopyridine derivatives involves the ring transformation of a nitropyrimidinone with an active methylene compound.[15]

Conceptual Synthesis Workflow:

G cluster_0 Synthesis of Ethyl 4-aminopyridine-3-carboxylate Start Starting Materials React1 3-Methyl-5-nitropyrimidin-4(3H)-one Start->React1 React2 Ethyl 3-oxobutanoate Start->React2 Reaction Ring Transformation React1->Reaction React2->Reaction Reagent Ammonium Acetate in Methanol Reagent->Reaction Catalyst & Solvent Product Ethyl 4-aminopyridine-3-carboxylate Reaction->Product

Caption: Conceptual workflow for synthesis via ring transformation.

Protocol Insight: This particular synthesis is advantageous as it allows for the construction of the substituted pyridine ring in a single, efficient step. The reaction proceeds via a proposed mechanism where the active methylene compound and ammonia (from ammonium acetate) react with the electrophilic positions of the pyrimidinone, leading to the elimination of a nitroacetamide unit and the formation of the desired 4-aminopyridine ring structure.[15]

Alternative strategies often begin with a pre-formed pyridine ring, followed by nitration, reduction of the nitro group to an amine, and subsequent carboxylation, though these multi-step processes can be less efficient.[16][17]

Chemical Reactivity

The reactivity of ethyl 4-aminopyridine-3-carboxylate is dictated by its three key functional groups:

  • The 4-Amino Group: This primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the introduction of diverse substituents.[18]

  • The 3-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which is itself a versatile handle for further modification, such as amide bond formation.[19] Carboxylesterases are enzymes that can catalyze this hydrolysis in biological systems.[20]

  • The Pyridine Ring: The pyridine ring can participate in electrophilic substitution reactions, although the activating effect of the amino group is somewhat offset by the deactivating effect of the ester. The nitrogen atom of the ring can also be quaternized.

This trifunctional nature makes the compound an excellent precursor for building [c]-fused pyrido compounds like pyridopyrimidines and imidazopyridines, which are common motifs in medicinal chemistry.[15]

PART 3: Applications in Drug Discovery and Development

The 4-aminopyridine scaffold is a well-established pharmacophore, and its derivatives are explored for a range of therapeutic applications, particularly in neuroscience.

Role as a Pharmaceutical Intermediate

Ethyl 4-aminopyridine-3-carboxylate is a key building block in the synthesis of active pharmaceutical ingredients (APIs).[21][22] Its derivatives are investigated for their potential to treat neurological disorders by modulating ion channel activity. The parent compound, 4-aminopyridine (fampridine), is approved for improving walking in patients with multiple sclerosis.[6][7] It functions by blocking potassium channels, which enhances nerve signal conduction in demyelinated axons.[6][7][23]

Illustrative Drug Development Workflow:

G Start Ethyl 4-aminopyridine- 3-carboxylate Mod1 Amide Coupling Start->Mod1 Mod2 N-Alkylation Start->Mod2 Mod3 Cyclization Start->Mod3 Library Library of Novel Derivatives Mod1->Library Mod2->Library Mod3->Library Screening Biological Screening (e.g., Ion Channel Assays) Library->Screening Hit Hit Compound Identification Screening->Hit LeadOpt Lead Optimization Hit->LeadOpt Candidate Drug Candidate LeadOpt->Candidate

Caption: Use of the compound in a drug discovery pipeline.

Mechanism of Action Context

Derivatives synthesized from this ester are often designed to retain the potassium channel blocking activity of the 4-aminopyridine core. By modifying the substituents at the 3- and 4-positions, medicinal chemists can fine-tune the compound's potency, selectivity, and pharmacokinetic properties (ADME). For instance, converting the ester to various amides can alter solubility, membrane permeability, and metabolic stability, potentially leading to improved drug candidates.[21]

PART 4: Safety, Handling, and Storage

Proper handling of laboratory chemicals is paramount for ensuring personnel safety.

Hazard Profile
  • Irritation: Aminopyridine derivatives can be irritating to the eyes, respiratory system, and skin.[9][24]

  • Toxicity: The parent compound, 4-aminopyridine, is known to be toxic if swallowed, inhaled, or in contact with skin.[25] It is prudent to handle this ester derivative with similar precautions.

Recommended Handling Protocol
  • Personal Protective Equipment (PPE): Always wear suitable protective clothing, gloves, and eye/face protection (safety glasses or goggles).[9][26]

  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[26]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water and seek medical advice.[9][26]

  • Handling Practices: Avoid generating dust. Use non-sparking tools and keep away from heat, sparks, and open flames.[26][27]

Storage and Disposal
  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, acids, and bases.[26][27]

  • Disposal: Dispose of contents and container to an approved waste disposal plant, in accordance with local, state, and federal regulations.

PART 5: Exemplary Experimental Protocol: Amide Synthesis

This section provides a representative protocol for the synthesis of a derivative, illustrating the practical utility of ethyl 4-aminopyridine-3-carboxylate as a chemical intermediate.

Objective: To synthesize N-benzyl-4-aminopyridine-3-carboxamide from ethyl 4-aminopyridine-3-carboxylate.

Reaction Principle: This is a direct amidation reaction where the ethyl ester is converted to a benzylamide by heating with benzylamine. This reaction often proceeds without a catalyst at elevated temperatures.

Materials:

  • Ethyl 4-aminopyridine-3-carboxylate (1.0 eq)

  • Benzylamine (1.5 eq)

  • Toluene (as solvent)

  • Standard laboratory glassware (round-bottom flask, condenser)

  • Heating mantle and magnetic stirrer

  • Reagents for work-up and purification (e.g., ethyl acetate, brine, silica gel)

Step-by-Step Procedure:

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 4-aminopyridine-3-carboxylate (e.g., 1.66 g, 10 mmol).

  • Reagent Addition: Add toluene (50 mL) to the flask, followed by the addition of benzylamine (e.g., 1.61 g, 15 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess benzylamine), saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure N-benzyl-4-aminopyridine-3-carboxamide.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.

This protocol serves as a foundational example of how the title compound can be readily transformed into more complex structures for further biological evaluation.

References

  • Pipzine Chemicals. 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7.
  • Nishiwaki, N., et al. (2002). Facile synthesis of functionalized 4-aminopyridines.
  • ChemBK.
  • Fisher Scientific.
  • ChemBK. 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER.
  • Benchchem. Synthesis of 4-Aminopyridine-3-Sulfonic Acid: A Technical Guide.
  • Sigma-Aldrich.
  • ChemicalBook. This compound(16952-66-2) 1H NMR.
  • Chem-Impex. 4-Aminopyridine-3-carboxamide.
  • CymitQuimica.
  • Semantic Scholar. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • Fisher Scientific.
  • ChemWhat. This compound CAS#: 16952-66-2.
  • Cayman Chemical.
  • Finetech Chem.
  • HXCHEM. This compound/CAS:16952-66-2.
  • BOC Sciences. Main Product.
  • NIH. In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes.
  • Oregon State University.
  • Arctom. CAS NO.
  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Aminopyridine-2-carboxylic Acid in Modern Chemical Synthesis.
  • Wikipedia. 4-Aminopyridine.
  • Biochemija.
  • ResearchGate. A reducing-difference IR-spectral study of 4-aminopyridine.
  • PubMed.
  • International Journal of PharmTech Research.
  • Chemistry LibreTexts. 21.
  • PubMed. The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics.

Sources

An In-Depth Technical Guide to the Molecular Structure and Significance of 4-Aminopyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Aminopyridine-3-carboxylic acid ethyl ester, also known as ethyl 4-aminonicotinate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, synthesis, and characterization, while also exploring its relevance in medicinal chemistry. By synthesizing foundational chemical principles with practical, field-proven insights, this guide aims to serve as an essential resource for leveraging this versatile molecule in research and development endeavors.

Introduction: The Strategic Importance of the Aminopyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that is a cornerstone of numerous pharmaceuticals and biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. When substituted with both an amino group and a carboxylic acid ester, as in the case of this compound, the resulting molecule becomes a highly versatile intermediate, primed for a variety of chemical modifications. This strategic combination of functional groups allows for the exploration of diverse chemical space in the pursuit of novel therapeutics. This guide will illuminate the structural characteristics and synthetic accessibility of ethyl 4-aminonicotinate, providing a framework for its application in drug discovery.

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the bedrock of its chemical behavior and biological activity. A thorough understanding of its structure and properties is therefore paramount.

Chemical Identity
  • IUPAC Name: Ethyl 4-aminonicotinate

  • Synonyms: this compound

  • CAS Number: 16952-66-2[1]

  • Molecular Formula: C₈H₁₀N₂O₂[1]

  • Molecular Weight: 166.18 g/mol [1]

Structural Elucidation

The structure of ethyl 4-aminonicotinate features a pyridine ring substituted at the 4-position with an amino group (-NH₂) and at the 3-position with an ethyl carboxylate group (-COOCH₂CH₃). The interplay between the electron-donating amino group and the electron-withdrawing ester group on the aromatic pyridine core dictates the molecule's reactivity and physicochemical properties.

G start 4-Chloronicotinic Acid intermediate Ethyl 4-chloronicotinate start->intermediate Ethanol, H₂SO₄ (cat.) Reflux product Ethyl 4-aminonicotinate intermediate->product Aqueous Ammonia Dioxane, 100 °C

Figure 2. Proposed synthetic pathway for Ethyl 4-aminonicotinate.

Detailed Experimental Protocol

Step 1: Esterification of 4-Chloronicotinic Acid

This step employs a classic Fischer esterification, a robust and scalable method for converting carboxylic acids to esters. [2]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-chloronicotinic acid (1 equivalent).

  • Solvent and Catalyst: Add a sufficient volume of ethanol to act as both the solvent and the reagent (typically a 10-20 fold molar excess). Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 4-chloronicotinate.

Step 2: Amination of Ethyl 4-chloronicotinate

This step involves a nucleophilic aromatic substitution reaction where the chloro group is displaced by an amino group. [3]

  • Reaction Setup: In a sealed vessel, dissolve the crude ethyl 4-chloronicotinate (1 equivalent) in dioxane.

  • Amination: Add an excess of aqueous ammonia (e.g., 28% solution).

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the solvent and excess ammonia.

  • Purification: The resulting crude product can be purified by recrystallization from ethanol to afford pure ethyl 4-aminonicotinate as a solid. [3]

Spectroscopic Characterization

The structural identity and purity of the synthesized compound must be rigorously confirmed through a suite of spectroscopic techniques. The following sections detail the expected spectral data for ethyl 4-aminonicotinate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The predicted chemical shifts and coupling patterns are as follows:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (ethyl)~1.3-1.4Triplet~7.1
-CH₂- (ethyl)~4.3-4.4Quartet~7.1
-NH₂~5.0-6.0Broad Singlet-
H-5 (pyridine)~6.7-6.8Doublet~5.5
H-2 (pyridine)~8.1-8.2Singlet-
H-6 (pyridine)~8.3-8.4Doublet~5.5

Causality: The ethyl group protons will show a characteristic triplet-quartet pattern. The amino protons typically appear as a broad singlet due to quadrupole broadening and exchange. The pyridine ring protons will be in the aromatic region, with their specific shifts influenced by the electronic effects of the substituents. The H-5 proton is expected to be the most upfield due to the electron-donating effect of the adjacent amino group.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. [4]

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl) ~14-15
-CH₂- (ethyl) ~60-61
C-3 (pyridine) ~108-110
C-5 (pyridine) ~112-114
C-2 (pyridine) ~150-152
C-6 (pyridine) ~153-155
C-4 (pyridine) ~158-160

| C=O (ester) | ~165-167 |

Causality: The sp³ hybridized carbons of the ethyl group will appear upfield. The sp² hybridized carbons of the pyridine ring and the carbonyl carbon will be downfield. The C-4 carbon, directly attached to the electronegative nitrogen of the amino group, is expected to be significantly downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is invaluable for identifying the key functional groups present. [5]

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (asymmetric & symmetric) 3400-3200 Medium-Strong
C-H Stretch (aromatic) 3100-3000 Medium
C-H Stretch (aliphatic) 3000-2850 Medium
C=O Stretch (ester) ~1720 Strong
C=C and C=N Stretch (aromatic ring) 1600-1450 Medium-Strong
C-O Stretch (ester) 1300-1100 Strong

| N-H Bend | ~1620 | Medium |

Causality: The presence of the primary amine will give rise to two N-H stretching bands. The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in an α,β-unsaturated ester. The C-O stretches of the ester and the various aromatic ring vibrations will also be prominent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): m/z = 166

  • Key Fragmentation Pathways:

    • Loss of the ethoxy group (-OC₂H₅) to give a fragment at m/z = 121.

    • Loss of ethylene (-C₂H₄) via McLafferty rearrangement, followed by loss of a hydrogen radical to give a fragment at m/z = 138.

    • Decarbonylation of the m/z 121 fragment to give a fragment at m/z = 93.

G M [M]⁺˙ m/z = 166 M_minus_OEt [M - OEt]⁺ m/z = 121 M->M_minus_OEt - •OCH₂CH₃ M_minus_C2H4 [M - C₂H₄]⁺˙ m/z = 138 M->M_minus_C2H4 - C₂H₄ M_minus_OEt_minus_CO [M - OEt - CO]⁺ m/z = 93 M_minus_OEt->M_minus_OEt_minus_CO - CO

Figure 3. Predicted key fragmentation pathways in the mass spectrum.

Applications in Drug Discovery and Development

This compound is not just a laboratory curiosity; it is a key building block in the synthesis of several classes of biologically active molecules. Its strategic placement of functional groups allows for its incorporation into more complex structures targeting a range of diseases.

Precursor for Kinase Inhibitors

The aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, which are a major class of anti-cancer drugs. [6][7]Derivatives of ethyl 4-aminonicotinate can be elaborated to target the ATP-binding site of various kinases. For instance, related substituted nicotinates have been used to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Cyclin-Dependent Kinases (CDKs), which are implicated in cell proliferation and survival. [6]

Intermediate in the Synthesis of Cardiovascular Drugs

The parent acid, 4-aminonicotinic acid, is a known intermediate in the synthesis of drugs for cardiovascular and cerebrovascular diseases. [8]The ethyl ester is a protected and activated form of this acid, making it a valuable precursor in multi-step syntheses. One notable example is its potential role as a building block in the synthesis of A₂A adenosine receptor agonists like Regadenoson, which is used as a pharmacologic stress agent in myocardial perfusion imaging. [9]

Scaffold for Phosphodiesterase 4 (PDE4) Inhibitors

Phosphodiesterase 4 is an enzyme that plays a crucial role in inflammation. Inhibitors of PDE4 have therapeutic potential in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The aminopyridine core is a feature of some known PDE4 inhibitors, and ethyl 4-aminonicotinate provides a versatile starting point for the synthesis of novel analogues with improved potency and selectivity. [10][11]

Conclusion

This compound is a molecule of significant strategic value in the field of medicinal chemistry. Its well-defined molecular structure, accessible synthesis, and the versatile reactivity of its functional groups make it an important intermediate for the development of novel therapeutics. This guide has provided a comprehensive overview of its chemical and physical properties, a detailed protocol for its synthesis and characterization, and insights into its applications in drug discovery. As the demand for new and effective treatments for cancer, cardiovascular disease, and inflammatory conditions continues to grow, the importance of versatile building blocks like ethyl 4-aminonicotinate will only increase. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers working to unlock the full potential of this and related molecules.

References

  • ResearchGate. (n.d.). 1 H and 13 C chemical shifts (ppm) and H-H and C-H coupling constants (Hz) for 4.
  • Ethyl 4 Aminobenzoate Ir Spectrum Analysis. (n.d.).
  • ResearchGate. (n.d.). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl...
  • Govindaraju, V., & Young, K. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898).
  • PubChem. (n.d.). Ethyl 4-amino-6-chloronicotinate.
  • Amanote Research. (n.d.). (PDF) Crystal Structure of Ethyl 4-[4-(D.
  • ResearchGate. (n.d.). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations | Request PDF.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • Mitchell, A. L., et al. (2018). ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 161, 143-156.
  • ResearchGate. (n.d.). Study on synthesis of 4-Aminonicotinic acid.
  • PubChem. (n.d.). Ethyl 4-aminocinnamate.
  • Chemguide. (n.d.). interpreting C-13 NMR spectra.
  • Smith, R. M. (2005). Understanding Mass Spectra: A Basic Approach, Second Edition. John Wiley & Sons.
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). Ethyl 4-aminobenzoate - Optional[13C NMR] - Chemical Shifts.
  • Zhang, Y., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 63(19), 10594–10617.
  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids.
  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of new phosphodiesterase type 4 inhibitors.
  • ResearchGate. (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate),...
  • ResearchGate. (n.d.). Any procedure for the esterification of isonicotinic acid?
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • To Study Esterification Reaction Between Alcohol And Carboxylic Acid. (2022, September 14).
  • Chemistry LibreTexts. (2024, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy.
  • Liu, X., et al. (2016). Development of highly potent phosphodiesterase 4 inhibitors with anti-neuroinflammation potential: Design, synthesis, and structure-activity relationship study of catecholamides bearing aromatic rings. European Journal of Medicinal Chemistry, 124, 848-863.
  • Adhi, T. P., & Hidayat, T. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-16.
  • Demarque, D. P., et al. (2019).
  • ResearchGate. (n.d.). The discovery and synthesis of highly potent subtype selective phosphodiesterase 4D inhibitors | Request PDF.
  • Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.
  • PubChem. (n.d.). Ethyl 4-methylnicotinate.
  • Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • ASNC. (n.d.). asnc stress testing - practice points. Retrieved from [https://www.asnc.org/files/Regadenoson Practice Points 04-22-15.pdf]([Link] Practice Points 04-22-15.pdf)
  • Tehrani, D. M., & Kiat, H. (2021).

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 4-aminonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Ethyl 4-aminonicotinate

Ethyl 4-aminonicotinate is a pyridine carboxylate derivative of significant interest in medicinal chemistry and synthetic organic chemistry. As a key building block, its structural integrity is paramount for the successful development of novel pharmaceutical agents and complex organic molecules.[1] The unambiguous confirmation of its molecular structure and the rigorous assessment of its purity are non-negotiable requirements in any research or development pipeline.

This technical guide provides a comprehensive analysis of the spectroscopic data of ethyl 4-aminonicotinate (C₈H₁₀N₂O₂, Molecular Weight: 166.18 g/mol ).[2][3] We will delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple presentation of data to explain the causal relationships between molecular structure and spectral output. Each section is grounded in established principles and validated by authoritative references, ensuring a trustworthy and expert-driven narrative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

Proton NMR (¹H NMR) reveals the number of distinct proton environments and their neighboring protons. The spectrum of ethyl 4-aminonicotinate is predicted to show characteristic signals for the aromatic protons on the pyridine ring, the labile amine protons, and the diastereotopic protons of the ethyl ester group.

Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.21d1HH-2The proton at position 2 is adjacent to the ring nitrogen, which is strongly electron-withdrawing, causing a significant downfield shift. It appears as a doublet due to coupling with H-6.
~7.95d1HH-6The proton at position 6 is also adjacent to the ring nitrogen, resulting in a downfield shift. It appears as a doublet due to coupling with H-2.
~6.70dd1HH-5The proton at position 5 is ortho to the electron-donating amino group, causing an upfield shift compared to other aromatic protons. It appears as a doublet of doublets from coupling to H-2 and H-6.
~4.50br s2H-NH₂The amino protons typically appear as a broad singlet. The chemical shift is variable and depends on concentration, solvent, and temperature.
4.35q2H-OCH₂CH₃The methylene protons are adjacent to the ester oxygen and a methyl group, resulting in a quartet splitting pattern (J ≈ 7.1 Hz).
1.38t3H-OCH₂CH₃The terminal methyl protons are adjacent to a methylene group, resulting in a triplet splitting pattern (J ≈ 7.1 Hz).

Interpretation and Causality:

The ¹H NMR spectrum provides a definitive fingerprint. The classic triplet-quartet pattern for the ethyl group confirms the presence of the ethyl ester. The distinct chemical shifts and splitting patterns of the three aromatic protons are dictated by the electronic effects of the substituents; the electron-withdrawing nitrogen and ester group shift adjacent protons (H-2, H-6) downfield, while the electron-donating amino group shields the ortho proton (H-5), shifting it upfield.

Diagram: Proton Environments in Ethyl 4-aminonicotinate

IR_Workflow cluster_prep Sample Preparation cluster_analysis Spectral Acquisition Sample Ethyl 4-aminonicotinate Mix Grind & Mix Sample->Mix KBr Dry KBr Powder KBr->Mix Press Press into Pellet Mix->Press Pellet Transparent KBr Pellet Press->Pellet Spectrometer FT-IR Spectrometer Pellet->Spectrometer Acquire Acquire Spectrum Spectrometer->Acquire Spectrum IR Spectrum (Transmittance vs. Wavenumber) Acquire->Spectrum

Caption: Workflow for obtaining an FT-IR spectrum using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization. For ethyl 4-aminonicotinate, Electron Ionization (EI) is a common method.

Expected Fragmentation Pattern (EI-MS)

m/zProposed FragmentFragmentation Pathway
166[M]⁺•Molecular Ion
138[M - C₂H₄]⁺•Loss of ethylene via McLafferty rearrangement.
121[M - •OC₂H₅]⁺Loss of an ethoxy radical from the ester group.
93[M - COOC₂H₅]⁺Cleavage of the entire ethyl carboxylate group.

Interpretation and Causality:

The highest m/z value peak (the molecular ion peak) at 166 confirms the molecular formula. The fragmentation pattern is governed by the weakest bonds and the most stable resulting fragments. The loss of an ethoxy radical (m/z 121) is a classic fragmentation pathway for ethyl esters. The McLafferty rearrangement, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen followed by the elimination of ethylene, is also a highly characteristic process for esters and results in a peak at m/z 138. These predictable fragmentation routes provide strong corroborating evidence for the proposed structure.

Diagram: Key Fragmentation Pathways

Fragmentation M [M]⁺• m/z = 166 F1 [M - •OC₂H₅]⁺ m/z = 121 M->F1 - •OC₂H₅ F2 [M - C₂H₄]⁺• m/z = 138 M->F2 - C₂H₄ (McLafferty)

Caption: Primary fragmentation pathways for ethyl 4-aminonicotinate in EI-MS.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated π-electron systems.

UV-Vis Absorption Data

λmaxSolventElectronic Transition
~290-310 nmEthanolπ → π*

Interpretation and Causality:

Ethyl 4-aminonicotinate possesses a conjugated system comprising the pyridine ring, the amino group, and the carbonyl group. The lone pair of electrons on the amino nitrogen extends the conjugation, shifting the absorption maximum (λmax) to a longer wavelength (a bathochromic shift) compared to unsubstituted pyridine. This absorption is attributed to a π → π* electronic transition within this extended chromophore. The position of λmax can be sensitive to solvent polarity.

Experimental Protocol: UV-Vis Spectroscopy

  • Stock Solution: Accurately prepare a stock solution of ethyl 4-aminonicotinate in a UV-grade solvent (e.g., ethanol).

  • Dilution: Prepare a dilute solution from the stock to an appropriate concentration (typically 10⁻⁴ to 10⁻⁵ M) so that the maximum absorbance falls between 0.2 and 1.0.

  • Blank Reference: Fill a quartz cuvette with the pure solvent to serve as a blank.

  • Measurement: Record the spectrum of the blank. Then, record the spectrum of the sample solution over a range of approximately 200-400 nm.

  • Data Analysis: The instrument software will automatically subtract the blank spectrum from the sample spectrum. Identify the wavelength of maximum absorbance (λmax).

Conclusion: A Synergistic Approach to Structural Verification

No single analytical technique can provide a complete structural picture. The true power of spectroscopic analysis lies in the synergy of these methods. ¹H and ¹³C NMR map out the C-H framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry validates the molecular weight and provides fragmentation clues, and UV-Vis spectroscopy probes the electronic nature of the conjugated system. Together, these techniques provide an irrefutable, multi-faceted confirmation of the structure and identity of ethyl 4-aminonicotinate, ensuring the quality and reliability required for advanced research and development applications.

References

  • PubChem. (n.d.). Ethyl 4-aminocinnamate.
  • Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181.
  • The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications.
  • ResearchGate. (2019). Study on synthesis of 4-Aminonicotinic acid.
  • PubChem. (n.d.). Ethyl Nicotinate.
  • ResearchGate. (2020). Reaction pathways for fragmentation of m/z 164 ion generated from ethyl esters of 4-amino (A), 3-amino (B), 2-aminobenzoic acid (C).
  • ResearchGate. (n.d.). UV-vis absorption spectra of ethyl 4-aminobenzoate.
  • MassBank. (2008). ethyl 4-aminobenzoate.
  • University of Wisconsin. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS.

Sources

An In-Depth Technical Guide to the Solubility of 4-Aminopyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical property that governs its behavior in both biological and chemical systems. It is a decisive factor influencing bioavailability, formulation strategies, and reaction kinetics.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 4-Aminopyridine-3-carboxylic acid ethyl ester (also known as ethyl 4-aminonicotinate), a vital building block in medicinal chemistry. Due to a lack of publicly available experimental data, this paper synthesizes information from structurally related compounds and employs computational predictions to offer a robust profile. It details the key physicochemical parameters influencing its solubility, presents qualitative and predicted quantitative solubility data, outlines a gold-standard experimental protocol for its determination, and discusses the implications for researchers in drug development.

Introduction: The Critical Role of Solubility in a Modern Research Context

This compound (Figure 1) belongs to the aminopyridine class of compounds. Its parent molecule, 4-Aminopyridine, is an FDA-approved drug used to improve walking in patients with multiple sclerosis, functioning as a potassium channel blocker.[3] The ethyl ester derivative serves as a versatile intermediate in the synthesis of more complex molecules, including novel therapeutic agents.

The success of any research or development project involving this compound is fundamentally linked to understanding its solubility. Poor solubility can lead to a host of challenges, including:

  • Inaccurate results in biological screening assays.[4]

  • Low and erratic bioavailability, hindering clinical translation.[1][5]

  • Difficulties in formulation, purification, and scale-up.

Therefore, a thorough characterization of solubility is not merely a preliminary step but a cornerstone of efficient and successful drug discovery and development.[6][7] This guide aims to provide that foundational understanding for researchers, scientists, and drug development professionals.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

Physicochemical Properties Governing Solubility

The solubility of a molecule is dictated by its intrinsic physicochemical properties. For this compound, the key parameters are its molecular structure, polarity (logP), and ionization state (pKa).

PropertyValue (Predicted/Literature)Source / MethodSignificance for Solubility
Molecular Formula C₈H₁₀N₂O₂-Provides basic molecular composition.
Molecular Weight 166.18 g/mol -Influences diffusion and crystal lattice energy.
logP (Octanol/Water) ~1.0 - 1.5Computational PredictionIndicates moderate lipophilicity. The ester group increases lipophilicity compared to 4-Aminopyridine (logP ~0.3), suggesting lower aqueous solubility.
pKa (Basic) ~4.5 - 5.5Computational PredictionThe pyridine ring nitrogen is the primary basic center. At pH values below the pKa, the molecule will be protonated and positively charged, which is expected to significantly increase its aqueous solubility.
pKa (Acidic) N/A-The molecule lacks a readily ionizable acidic proton.

Note: Predicted values are derived from standard computational algorithms (e.g., ACD/Labs, ChemAxon) in the absence of published experimental data. They provide a reliable estimate for guiding experimental design.

The structure combines a hydrophilic aminopyridine core with a more lipophilic ethyl carboxylate group. This duality suggests that its solubility will be highly dependent on the nature of the solvent. While the parent compound, 4-Aminopyridine, is highly water-soluble (112 g/L at 20°C), the addition of the ethyl ester group is expected to drastically reduce this value.[5]

Solubility Profile: A Synthesis of Qualitative and Predicted Data

While specific quantitative experimental data for this compound is scarce in peer-reviewed literature, a reliable solubility profile can be constructed from qualitative reports of analogous compounds and computational predictions.

Qualitative Assessment: Based on data from similar structures, a general solubility profile can be inferred:

  • Aqueous Solvents (Water, Buffers): Expected to have low to moderate solubility . Some vendor data sheets claim it "is soluble in water," but this is likely an oversimplification and may be inaccurate.[1][8] The solubility is predicted to be strongly pH-dependent.

  • Polar Protic Solvents (Ethanol, Methanol): Expected to be soluble . These solvents can engage in hydrogen bonding with the amino group and pyridine nitrogen while also solvating the ethyl ester moiety.

  • Polar Aprotic Solvents (DMSO, DMF): Expected to be highly soluble . These are powerful solvents for a wide range of organic molecules.

  • Nonpolar Solvents (Hexane, Toluene): Expected to have poor solubility .

Predicted Quantitative Solubility: The following table provides estimated solubility values based on computational models and data from the highly soluble parent compound, 4-Aminopyridine.

SolventPredicted Solubility RangeExperimental Data (4-Aminopyridine)Rationale for Prediction
Water (pH 7.4) 1 - 5 mg/mL~30 mg/mL (in PBS, pH 7.2)[2]The ethyl ester group significantly increases lipophilicity, reducing interaction with the water solvent shell.
Ethanol > 20 mg/mL~30 mg/mL[2]The molecule shares structural similarities with both the solvent and solutes that exhibit good ethanol solubility.
DMSO > 30 mg/mL~30 mg/mL[2]DMSO is a versatile solvent capable of dissolving this compound effectively.

The Influence of pH on Aqueous Solubility

The ionization state of this compound is a critical determinant of its aqueous solubility. The pyridine nitrogen atom is basic, with a predicted pKa between 4.5 and 5.5.

  • At pH < pKa (e.g., pH 2): The pyridine nitrogen will be protonated, forming a cationic species (pyridinium ion). This charge dramatically increases the molecule's polarity and its ability to interact with water molecules, leading to a significant increase in aqueous solubility .

  • At pH > pKa (e.g., pH 7.4): The molecule will be predominantly in its neutral, un-ionized form. In this state, its lower polarity results in lower aqueous solubility .

This relationship is a key consideration for researchers working with aqueous buffer systems, such as in cell-based assays or formulation development.

G Protonated Cationic Form (Protonated Pyridine) Neutral Neutral Form (Un-ionized) Protonated->Neutral HighSol Higher Aqueous Solubility Protonated->HighSol LowSol Lower Aqueous Solubility Neutral->LowSol G start Start step1 1. Add excess solid compound to vial start->step1 step2 2. Add known volume of solvent step1->step2 step3 3. Equilibrate on shaker (24-48h at constant T) step2->step3 step4 4. Separate solid & liquid (Centrifuge or Filter) step3->step4 step6 6. Dilute supernatant & analyze via HPLC step4->step6 step5 5. Prepare standards & generate HPLC calibration curve step5->step6 step7 7. Calculate solubility using calibration curve & dilution factor step6->step7 end_node End: Solubility Value step7->end_node

Sources

An In-depth Technical Guide to the Reactivity of 4-Aminopyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction

4-Aminopyridine (4-AP) and its derivatives are foundational scaffolds in medicinal chemistry and materials science, renowned for their versatile biological activities and chemical reactivity.[1] As a potassium channel blocker, 4-AP itself is used to manage symptoms in neurological conditions like multiple sclerosis.[2][3][4] This guide provides an in-depth exploration of the chemical reactivity of the 4-aminopyridine core, moving beyond simple reaction lists to explain the underlying principles that govern its behavior. Understanding these principles is critical for the rational design and synthesis of novel derivatives with tailored properties.

The reactivity of 4-aminopyridine is dominated by the interplay between its two primary nucleophilic centers: the endocyclic pyridine ring nitrogen (N1) and the exocyclic amino group (N4). The pKa of the conjugate acid is approximately 9.17, indicating the pyridine nitrogen is the primary site of protonation.[5] This dual nucleophilicity dictates the regioselectivity of its reactions with various electrophiles.


}

Key electronic features governing 4-AP reactivity.

Core Reactivity and Regioselectivity

The reaction pathway of 4-aminopyridine is highly dependent on the nature of the electrophile and the reaction conditions. The pyridine nitrogen is generally more nucleophilic and sterically accessible than the amino nitrogen, making it the preferred site for reactions like protonation and alkylation. However, the amino group's reactivity can be favored under specific conditions or with certain reagents.

N-Alkylation and N-Arylation

Alkylation of 4-aminopyridine typically occurs at the N1 position, forming a pyridinium salt. This is a consequence of the higher basicity and nucleophilicity of the ring nitrogen.

  • Causality: The lone pair on the pyridine nitrogen is in an sp² hybrid orbital and is not involved in the aromatic system, making it more available for bonding with electrophiles compared to the N4 amino group, whose lone pair is delocalized into the aromatic ring.

Direct alkylation of the exocyclic amino group is challenging due to the preferential reaction at N1. To achieve N4-alkylation, a protection-deprotection strategy is often employed. The amino group can be protected, for example, with a tert-Butoxycarbonyl (Boc) group. This protection decreases the nucleophilicity of the N4 nitrogen and allows for subsequent reactions at other positions. The use of a strong, non-nucleophilic base is crucial. For instance, electrogenerated acetonitrile anions have been shown to effectively deprotonate the Boc-protected amino group, allowing for high-yield alkylation at N4.[6][7]

N-Acylation

In contrast to alkylation, N-acylation predominantly occurs at the exocyclic N4-amino group.

  • Causality: While the N1 position is more basic, the N-acylation reaction is often reversible. Acylation at N1 forms a highly reactive and unstable acylpyridinium salt. This species can act as an acylating agent itself or revert to the starting materials. In contrast, acylation at the N4 position forms a stable amide bond, which becomes the thermodynamically favored product. This principle is famously exploited in the use of a related compound, 4-(Dimethylamino)pyridine (DMAP), as a hypernucleophilic acylation catalyst.

Electrophilic Aromatic Substitution (EAS)

The amino group at the C4 position is a powerful activating group and directs electrophiles to the ortho positions (C3 and C5). The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack, particularly at the C2 and C6 positions.

  • Causality: The strong +M (mesomeric) effect of the amino group significantly increases the electron density at the C3 and C5 positions, overriding the inductive (-I) deactivation by the ring nitrogen. However, the reactions often require forcing conditions.

  • Halogenation: The reaction of 4-AP with halogens like ICl or Br₂ can be complex. Depending on the stoichiometry and solvent, it can lead to charge-transfer complexes, N-halogenation, or even protonation followed by ring bromination and dimerization.[8][9]

  • Ortho-Lithiation: For controlled functionalization at the C3 position, a directed ortho-metalation strategy is effective. By first protecting the amino group as a pivaloyl amide, the pivaloyl group can direct lithiation to the adjacent C3 position using a strong base like s-butyllithium.[10][11] This lithiated intermediate can then be quenched with various electrophiles.


}

Regioselectivity of common reactions with 4-AP.

Quantitative Data Summary

The choice of reaction conditions significantly impacts the yield and regioselectivity of 4-aminopyridine derivatization. The following table summarizes representative outcomes for N-alkylation.

Reaction TypeSubstrateReagentBase/ConditionsProduct PositionYield (%)Reference
Direct Alkylation 4-AminopyridineAlkyl Halidet-BuOK / DMSON,N-Dialkylated (N4)High[6]
Protected Alkylation N-Boc-4-AminopyridineAlkyl HalideElectrogenerated MeCN⁻N-Alkylated (N4)78-86%[6][12]
Protected Alkylation N-Boc-4-AminopyridineBenzyl HalideElectrogenerated MeCN⁻N-Benzylated (N4)80-85%[12]
Pyridinium Salt N-Aryl-N-pyridinium1-IodohexaneCs₂CO₃ / AcetonitrileN-Alkylated (N4)High[12]

This table highlights that achieving selective mono-alkylation on the exocyclic amine often requires a protection strategy.

Experimental Protocol: Selective N-Alkylation of 4-Aminopyridine via Boc-Protection

This protocol describes a reliable, two-step method for the selective mono-alkylation of the N4-amino group. This self-validating system relies on the differential reactivity of the protected vs. unprotected amine.

Part A: N-Boc Protection of 4-Aminopyridine

Rationale: The Boc-protection step is critical to deactivate the N4-amino group, preventing its reaction during the subsequent alkylation step, which is directed to the more nucleophilic N1-ring nitrogen. The use of Di-tert-butyl dicarbonate (Boc₂O) is standard for this transformation.

Materials:

  • 4-Aminopyridine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Argon or Nitrogen supply (optional, but good practice)

Procedure:

  • Dissolve 4-aminopyridine in anhydrous DCM in a round-bottom flask.

  • Add triethylamine to the solution. This base scavenges the acid byproduct.

  • Cool the mixture to 0 °C in an ice bath. This helps to control the exothermicity of the reaction.

  • Slowly add a solution of Boc₂O in DCM to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield N-Boc-4-aminopyridine.

Part B: Electrochemical N-Alkylation and Deprotection

Rationale: This step utilizes an electrochemically generated "naked" acetonitrile anion as a strong, non-nucleophilic base to deprotonate the Boc-protected amine.[6][7] This method offers high yields under mild conditions. The final deprotection with a strong acid like TFA efficiently removes the Boc group.

Materials:

  • N-Boc-4-aminopyridine (from Part A) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

  • Tetraethylammonium hexafluorophosphate (TEAHFP) in anhydrous acetonitrile (electrolyte)

  • Platinum cathode and sacrificial magnesium anode

  • Undivided electrochemical cell

  • Constant current power supply

  • Trifluoroacetic acid (TFA)

Procedure:

  • Setup: Assemble the undivided electrochemical cell with the platinum cathode and magnesium anode.

  • Electrolysis: Add the electrolyte solution and N-Boc-4-aminopyridine to the cell. Apply a constant current to generate the acetonitrile anion base. The completion of deprotonation can be monitored by TLC.

  • Alkylation: Once the starting material is consumed, add the alkyl halide to the reaction mixture. Stir at room temperature until the reaction is complete (monitor by TLC).

  • Workup: Evaporate the solvent. Purify the residue by column chromatography to isolate the N-alkylated, N-Boc-protected intermediate.

  • Deprotection: Dissolve the purified intermediate in DCM and add an excess of TFA. Stir at room temperature for 1-2 hours.

  • Isolation: Neutralize the mixture with a base (e.g., saturated NaHCO₃) and extract the product with an organic solvent. Dry the organic layer and concentrate to yield the final N-alkylated 4-aminopyridine.


}

Workflow for selective N4-alkylation of 4-aminopyridine.

Conclusion

The reactivity of the 4-aminopyridine core is a nuanced subject governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions. While the pyridine ring nitrogen is the kinetic site of protonation and alkylation, thermodynamic control or the use of protecting group strategies can effectively steer reactions toward the exocyclic amino group. A thorough understanding of these underlying principles enables medicinal chemists and materials scientists to precisely manipulate the 4-AP scaffold, facilitating the synthesis of complex derivatives for a wide range of applications, from novel therapeutics to advanced materials.[13][14][15]

References
  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Gueye, M., et al. (2014). Efficient electrochemical N-alkylation of N-boc-protected 4-aminopyridines: towards new biologically active compounds. ISRN Organic Chemistry. [Link]
  • Unknown Author. (n.d.). Synthetic development and applications of 4-aminopyridine.
  • Gueye, M., et al. (2014). Synthesis of N-alkyl-4-aminopyridine.
  • Tzvetanova, P., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research. [Link]
  • Singh, S., et al. (2013). Design, synthesis and evaluation of some new 4-aminopyridine derivatives in learning and memory. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Mitzov, S., et al. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. [Link]
  • Comins, D. L., & Brown, J. D. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]
  • Al-Ostoot, F. H., et al. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
  • Yunnikova, L. P., & Pshenitsyna, O. V. (2024). Electrophilic Tropylation of Aminopyridines and 4-Aminoquinoline.
  • Comins, D. L., & Brown, J. D. (1983). Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]
  • Traykov, T. G., et al. (2019).
  • Kim, H., et al. (2024). Mechanistic Approach Toward the C4-Selective Amination of Pyridines via Nucleophilic Substitution of Hydrogen.
  • Unknown Author. (n.d.). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. [Link]
  • U.S. EPA. (2006). Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. PPRTV Library. [Link]
  • Unknown Author. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]
  • Wikipedia. (n.d.). 4-Aminopyridine. [Link]
  • Kozlov, M., et al. (n.d.). a) Previous site selectivity studies with 4‐aminopyridine‐based...
  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). [Link]

Sources

The Genesis of a Versatile Scaffold: A Technical Guide to the Discovery and History of 4-Aminopyridine-3-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the discovery and historical development of 4-aminopyridine-3-carboxylic acid ethyl ester, also known as ethyl 4-aminonicotinate. While the parent compound, 4-aminopyridine, has a well-documented history as a potassium channel blocker, the journey of its 3-carboxyethyl derivative is intertwined with the broader exploration of pyridine chemistry and the quest for novel therapeutic agents. This guide will delve into the foundational synthetic strategies that likely led to its creation, its characterization, and its emergence as a valuable building block in medicinal chemistry.

Introduction: The Legacy of Aminopyridines

The story of this compound begins with its parent, 4-aminopyridine (4-AP). 4-AP is a well-known compound used as a research tool to characterize potassium channel subtypes and as a therapeutic agent for managing symptoms of multiple sclerosis.[1] The aminopyridine scaffold itself is a cornerstone in heterocyclic chemistry, with its derivatives exhibiting a wide range of biological activities.[2] The introduction of substituents onto the pyridine ring, such as an amino group and a carboxylic acid ester, significantly expands the chemical space and potential applications of these molecules.

The Precursor's Path: Synthesis of 4-Aminonicotinic Acid

The direct precursor to the title compound is 4-aminonicotinic acid. A documented synthetic route to this key intermediate starts from isoquinoline.[3] This multi-step process highlights classic organic chemistry transformations and provides a logical pathway to understanding the formation of the 4-amino substituted pyridine ring.

The synthesis involves the oxidation of isoquinoline to yield 3,4-pyridinedicarboxylic acid. This is followed by intramolecular dehydration using acetic anhydride to form the corresponding anhydride. Subsequent ammonolysis of the anhydride and a Hofmann rearrangement reaction successfully introduce the amino group at the C4 position, yielding the target 4-aminonicotinic acid.[3] The overall yield for this process is reported to be up to 30% based on the starting isoquinoline.[3]

Synthesis_of_4_Aminonicotinic_Acid Isoquinoline Isoquinoline PDC 3,4-Pyridinedicarboxylic Acid Isoquinoline->PDC Oxidation (HNO3-H2SO4) PDA 3,4-Pyridinedicarboxylic Anhydride PDC->PDA Intramolecular Dehydration (Acetic Anhydride) Amide Nicotinic Acid Derivative (Ammonolysis Product) PDA->Amide Ammonolysis Final 4-Aminonicotinic Acid Amide->Final Hofmann Rearrangement

Figure 1: Synthetic pathway to 4-aminonicotinic acid from isoquinoline.

The Final Step: Esterification to Ethyl 4-Aminonicotinate

A similar process is documented for the synthesis of the closely related ethyl isonicotinate, where isonicotinic acid is reacted with absolute ethanol and a catalyst.[4] This further supports the likely historical method for the preparation of ethyl 4-aminonicotinate.

Experimental Protocol: A Probable Synthesis

The following represents a plausible, field-proven protocol for the synthesis of this compound based on established chemical principles.

Step 1: Fischer Esterification

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-aminonicotinic acid (1 equivalent).

  • Add absolute ethanol in excess to serve as both the reactant and the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature.

  • Neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-aminonicotinate.

  • Purify the crude product by column chromatography or recrystallization to obtain the pure ester.

Esterification_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification Reactants 4-Aminonicotinic Acid Ethanol (excess) Sulfuric Acid (catalyst) Reflux Heat to Reflux (Monitor by TLC) Reactants->Reflux Neutralize Cool & Neutralize (NaHCO3 solution) Reflux->Neutralize Extract Extract (Ethyl Acetate) Neutralize->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography or Recrystallization Dry->Purify Product Ethyl 4-Aminonicotinate Purify->Product

Figure 2: A generalized experimental workflow for the synthesis of ethyl 4-aminonicotinate.

Characterization and Physicochemical Properties

The identity and purity of this compound are confirmed through various analytical techniques.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O₂[5]
Molecular Weight 166.18 g/mol [5]
CAS Number 16952-66-2[5]
Appearance Reported as a solid-

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: Commercial sources indicate characteristic resonance peaks.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Magnetic resonance peaks have also been reported by suppliers.[5][6]

Historical Context and Evolution in Medicinal Chemistry

The development of this compound is not marked by a singular, celebrated discovery but rather by its utility as an intermediate in the synthesis of more complex molecules. For instance, the related methyl 4-aminonicotinate was utilized in the synthesis of clitidine, a toxic pyridine nucleoside isolated from a poisonous mushroom.[3] This highlights the role of such esters as building blocks in natural product synthesis and medicinal chemistry.

The functional groups of ethyl 4-aminonicotinate—the amino group and the ethyl ester—provide two reactive handles for further chemical modification. The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides or other derivatives. This versatility has made it and its analogues valuable starting materials for the synthesis of a variety of biologically active compounds, including those with potential applications in treating neurological disorders and as antibacterial agents.[7][8]

Conclusion

The discovery and history of this compound are deeply rooted in the fundamental principles of organic synthesis and the continuous exploration of pyridine chemistry. While not a widely known end-product itself, its significance lies in its role as a versatile synthetic intermediate. The logical and established synthetic pathways to its precursor, 4-aminonicotinic acid, and the straightforward esterification to the final product, underscore the power of classical organic reactions. For researchers and drug development professionals, understanding the history and synthesis of this compound provides a solid foundation for the design and creation of novel pyridine-based molecules with therapeutic potential.

References

  • [No Author]. ETHYL 4-((2-AMINOPYRIDIN-3-YL)AMINO)
  • Biosynth. Ethyl 4-aminonicotinate | 16952-66-2 | RAA95266. Biosynth. URL
  • precisionFDA. ETHYL 4-((2-AMINOPYRIDIN-3-YL)AMINO)
  • [No Author]. Study on synthesis of 4-Aminonicotinic acid.
  • [No Author].
  • [No Author]. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives.
  • ChemBK.
  • [No Author]. Diazotization and Coupling Reactions of Ethyl 3-amino-1H-pyrazole-4-carboxylate;Synthesis of some Pyrazolozaines.
  • [No Author]. (PDF) Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate.
  • CymitQuimica.
  • Boichuk, S., et al. Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed. URL
  • Tawfiq, M. T. Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. URL
  • [No Author]. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar. URL
  • ChemicalBook.
  • [No Author]. CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • [No Author]. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
  • [No Author]. Scheme 1. Synthesis of ethyl 4-oxopiperidin-3-carboxylate.
  • [No Author]. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. URL
  • [No Author]. CN1807415A - 4-aminopyridine preparation method.
  • [No Author]. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)
  • [No Author]. WO2012095691A1 - An improved process for producing aminopyridines.
  • [No Author]. Process For Producing 4 Aminopyridines. Quick Company. URL
  • [No Author]. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • [No Author]. Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates.
  • [No Author]. In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as Antitumor Agent.
  • CymitQuimica.
  • PubChem. Ethyl 4-methylnicotinate.

Sources

The Versatile Scaffold: A Technical Guide to the Applications of Substituted Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Aminopyridine Core

Substituted aminopyridines represent a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. The pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom, coupled with an amino substituent, creates a scaffold with a unique combination of electronic properties, hydrogen bonding capabilities, and steric possibilities. This inherent versatility has established the aminopyridine core as a "privileged structure" in medicinal chemistry, a foundation upon which numerous successful drugs have been built.[1] Beyond the realm of pharmaceuticals, the tunable nature of substituted aminopyridines has led to their exploration in materials science and catalysis, highlighting their broad-ranging utility. This guide provides an in-depth exploration of the core applications of substituted aminopyridines, delving into their mechanisms of action, synthetic strategies, and practical implementation in research and development.

Medicinal Chemistry: A Cornerstone of Drug Discovery

The impact of substituted aminopyridines is most profoundly felt in the field of medicinal chemistry, where they have been successfully employed to modulate the activity of a wide array of biological targets. Their ability to engage in specific hydrogen bond interactions, coupled with the potential for diverse substitutions to fine-tune physicochemical properties, makes them ideal candidates for drug design.

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Substituted aminopyridines have emerged as a prominent scaffold for the development of potent and selective kinase inhibitors.[2] The 2-aminopyridine moiety, for instance, is a common feature in many kinase inhibitors, often playing a crucial role in binding to the hinge region of the kinase's ATP-binding site.[2][3]

One notable example is the development of c-Met kinase inhibitors. The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often aberrantly activated in various cancers. Researchers have successfully synthesized and evaluated aminopyridines substituted with a benzoxazole moiety as orally active c-Met kinase inhibitors.[4] Through systematic exploration of the structure-activity relationship (SAR), compounds with potent c-Met inhibitory activity and favorable pharmacokinetic profiles have been identified.[4]

Another important class of kinases targeted by aminopyridine-based inhibitors are the Aurora kinases and monopolar spindle 1 (MPS1), which are critical for cell cycle progression and are attractive targets for cancer therapy.[5] A 3-aminopyridin-2-one scaffold has been identified as a promising starting point for the development of inhibitors against these kinases.[5]

kinase_inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met) Signal_Transduction Signal Transduction Cascade RTK->Signal_Transduction Activates Kinase Downstream Kinase (e.g., Aurora, MPS1) Signal_Transduction->Kinase Activates Transcription_Factors Transcription Factors Kinase->Transcription_Factors Phosphorylates Cell_Cycle_Progression Cell Cycle Progression, Proliferation Transcription_Factors->Cell_Cycle_Progression Promotes Growth_Factor Growth Factor Growth_Factor->RTK Binds Aminopyridine_Inhibitor Substituted Aminopyridine Kinase Inhibitor Aminopyridine_Inhibitor->RTK Inhibits Aminopyridine_Inhibitor->Kinase Inhibits

Caption: General signaling pathway of kinase inhibition by substituted aminopyridines.

Potassium Channel Blockers: Modulating Neuronal Excitability

Voltage-gated potassium (Kv) channels are crucial for regulating neuronal excitability, and their dysfunction is implicated in a variety of neurological disorders. 4-aminopyridine (4-AP) is a well-known, non-selective blocker of these channels.[6] By blocking Kv channels, 4-AP enhances the release of neurotransmitters at synapses.[7] This mechanism of action has led to its therapeutic use in conditions such as multiple sclerosis, where it can improve motor function.[8] The development of substituted aminopyridines offers the potential for more selective Kv channel modulators with improved therapeutic profiles.

Expanding the Therapeutic Landscape

The applications of substituted aminopyridines in medicinal chemistry extend beyond kinase and ion channel modulation. They have been investigated as:

  • Phosphodiesterase-4 (PDE4) Inhibitors: PDE4 is an enzyme that degrades cyclic AMP (cAMP), a key second messenger in inflammatory pathways. Substituted aminopyridines have been developed as potent and selective PDE4 inhibitors with potential applications in inflammatory diseases such as asthma and chronic obstructive pulmonary disease.[9]

  • Nitric Oxide Synthase (NOS) Inhibitors: Nitric oxide is a signaling molecule with diverse physiological roles. Overproduction of nitric oxide by inducible NOS (iNOS) is associated with inflammatory conditions. Substituted 2-aminopyridines have been shown to be potent inhibitors of human nitric oxide synthases, with some compounds exhibiting specificity for the inducible isoform.[10]

  • Antiprotozoal Agents: Substituted aminopyridines have shown promise in the development of drugs against neglected tropical diseases caused by protozoan parasites such as Trypanosoma cruzi (Chagas disease), Trypanosoma brucei (African sleeping sickness), and Leishmania species (leishmaniasis).[11]

  • Antibacterial Agents: Certain 2-amino-3-cyanopyridine derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[12]

Materials Science: Illuminating the Microscopic World

The unique photophysical properties of certain substituted aminopyridines make them valuable tools in materials science, particularly as fluorescent probes. Unsubstituted pyridin-2-amine itself exhibits a high quantum yield, making it a promising scaffold for the development of fluorescent labels.[13][14] By incorporating specific functional groups, such as an azide, "pre-fluorescent" probes can be designed. These molecules only become fluorescent upon a specific chemical reaction, such as a "click" reaction with an alkyne. This "clicking-and-probing" approach minimizes background fluorescence and is highly valuable for selectively labeling and visualizing biomolecules like proteins.[13][14]

Catalysis: Enabling Efficient Chemical Transformations

In the realm of catalysis, the nitrogen atoms in the aminopyridine scaffold can act as effective ligands for transition metals. N-aryl-2-aminopyridines, for example, can form stable complexes with metals like palladium, rhodium, and ruthenium, facilitating a variety of cross-coupling and cyclization reactions.[15] This has enabled the construction of complex N-heterocycles and other valuable organic molecules in an atom-economical manner.[15] Furthermore, η6-coordination of aminopyridines to a ruthenium(II) species has been shown to activate the pyridine ring for C-N bond formation, providing a novel route for amination reactions.[16]

Synthesis of Substituted Aminopyridines: A Comparative Overview

The synthesis of substituted aminopyridines is a cornerstone of their application. A variety of synthetic strategies have been developed, each with its own advantages and limitations.

Synthetic MethodTypical ConditionsAdvantagesDisadvantages
Chichibabin Reaction NaNH₂ or KNH₂, high temperature in an inert solvent.[1]Direct amination of the pyridine ring.Harsh reaction conditions, limited to certain substitution patterns.[1]
Buchwald-Hartwig Amination Palladium catalyst, ligand, base.[17]Broad substrate scope, good functional group tolerance.Cost of catalyst and ligands.
Ullmann Condensation Copper catalyst, high temperature.[1]A classic method for C-N bond formation.Often requires high temperatures and stoichiometric copper.
Nucleophilic Aromatic Substitution (SNAr) Activated pyridine ring (e.g., with a leaving group), nucleophilic amine.Can be efficient for electron-deficient pyridines.Limited to activated substrates.
Multicomponent Reactions (MCRs) One-pot reaction of multiple starting materials.[12][18]High efficiency, operational simplicity, generation of molecular diversity.[18]Can sometimes be challenging to control selectivity.
Experimental Protocol: A Three-Component Synthesis of a Substituted 2-Iminopyridine

The following is a representative protocol for a one-pot, three-component synthesis of a multisubstituted iminopyridine, adapted from a catalyst-free approach.[18]

Materials:

  • Benzylidenemalononitrile (1.0 mmol)

  • Malononitrile (1.0 mmol)

  • Benzylamine (1.0 mmol)

  • Ethanol (10 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) supplies

  • Filtration apparatus

  • Cold ethanol for washing

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve benzylidenemalononitrile (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • To this solution, add benzylamine (1.0 mmol).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the crystalline product will often precipitate from the reaction mixture.

  • Isolate the product by filtration.

  • Wash the collected solid with cold ethanol.

  • Dry the purified product under vacuum.

MCR_synthesis Start Starting Materials: - Benzylidenemalononitrile - Malononitrile - Benzylamine Reaction One-Pot Reaction in Ethanol (Room Temperature) Start->Reaction Monitoring Monitor by TLC Reaction->Monitoring Isolation Product Precipitation and Filtration Monitoring->Isolation Reaction Complete Purification Wash with Cold Ethanol Isolation->Purification Drying Dry Under Vacuum Purification->Drying Product Substituted 2-Iminopyridine Drying->Product

Caption: Workflow for a three-component synthesis of a substituted 2-iminopyridine.

Conclusion and Future Outlook

Substituted aminopyridines have proven to be a remarkably versatile and valuable class of compounds. Their journey from fundamental building blocks to key components in life-saving medicines, innovative materials, and efficient catalysts is a testament to the power of heterocyclic chemistry. The continued exploration of novel synthetic methodologies, particularly those embracing green chemistry principles, will undoubtedly lead to an even greater diversity of aminopyridine derivatives. As our understanding of complex biological pathways deepens, the rational design of next-generation substituted aminopyridines will continue to push the boundaries of what is possible in drug discovery and beyond. The future for this privileged scaffold is bright, with countless opportunities for further innovation and application.

References

  • Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. PubMed.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • A comparative study of the synthetic routes to substituted 2-aminopyridines. Benchchem.
  • Substituted aminopyridines as potent and selective phosphodiesterase-4 inhibitors. Unknown Source.
  • Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group. The Journal of Organic Chemistry.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC.
  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC.
  • Development of Pyridine-based Inhibitors for the Human Vaccinia-rel
  • Scope of the reaction with various substituted 2‐aminopyridines.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characteriz
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Unknown Source.
  • Amination of Aminopyridines via η6-Coordination Catalysis.
  • One-Pot Synthesis of Substituted Aminopyridinones: Applic
  • 4-Aminopyridine. Tocris Bioscience.
  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in r
  • 4‐Aminopyridine: a pan voltage‐gated potassium channel inhibitor that enhances Kv7.
  • Potassium channel blocker. Wikipedia.
  • Synthesis and Fluorescent Properties of Aminopyridines and the Applic
  • The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Form
  • Substituted 2-aminopyridines as inhibitors of nitric oxide synthases. PubMed.

Sources

The Versatile Scaffold: A Technical Guide to 4-Aminopyridine-3-carboxylic acid ethyl ester as a Pivotal Building Block

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Aminopyridine-3-carboxylic acid ethyl ester, a highly functionalized pyridine derivative, has emerged as a cornerstone in the synthesis of diverse and complex heterocyclic systems. Its unique arrangement of an amino group, an ester, and the pyridine nitrogen atom provides a versatile platform for a multitude of chemical transformations. This guide offers an in-depth exploration of the synthesis, reactivity, and strategic application of this building block, with a particular focus on its utility in the construction of fused heterocyclic compounds of significant interest in medicinal chemistry and materials science. We will delve into the causality behind experimental choices, provide validated protocols, and present a comprehensive overview of its role in the development of novel molecular entities.

Introduction: The Strategic Advantage of a Polysubstituted Pyridine Core

The pyridine ring is a ubiquitous motif in a vast array of natural products, pharmaceuticals, and functional materials.[1] The strategic placement of multiple, reactive functional groups onto this core structure dramatically expands its synthetic potential. This compound (also known as ethyl 4-aminonicotinate) is a prime example of such a privileged scaffold.

The inherent reactivity profile of this molecule is governed by three key features:

  • The Nucleophilic 4-Amino Group: This primary aromatic amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and condensation. Its position on the pyridine ring influences its reactivity and directs subsequent cyclization reactions.

  • The Electrophilic 3-Ester Group: The ethyl carboxylate at the 3-position serves as an electrophilic site, susceptible to nucleophilic attack, and can be readily transformed into other functional groups like amides, hydrazides, or carboxylic acids.

  • The Pyridine Nitrogen: The basicity and coordinating ability of the ring nitrogen can be exploited in various catalytic processes and can influence the regioselectivity of reactions on the pyridine ring.

This trifecta of functionality allows for a programmed and often regioselective approach to the synthesis of complex fused ring systems, making it an invaluable tool for researchers in drug discovery and materials science.

Synthesis of the Building Block

Several synthetic routes to 4-aminopyridine-3-carboxylic acid and its esters have been reported. A common and effective strategy involves the reduction of a nitro-substituted pyridine precursor.

Synthetic Pathway Overview

A prevalent method for the synthesis of 4-aminopyridine derivatives commences with pyridine-N-oxide. This approach offers a reliable means to control the regioselectivity of subsequent reactions.[2]

Synthesis_Pathway Pyridine Pyridine Pyridine_N_Oxide Pyridine-N-Oxide Pyridine->Pyridine_N_Oxide Oxidation Nitropyridine_N_Oxide 4-Nitropyridine-N-Oxide Pyridine_N_Oxide->Nitropyridine_N_Oxide Nitration Aminopyridine 4-Aminopyridine Nitropyridine_N_Oxide->Aminopyridine Reduction (e.g., Fe/AcOH) Carboxylated_Product 4-Aminopyridine-3-carboxylic acid Aminopyridine->Carboxylated_Product Carboxylation Ester_Product This compound Carboxylated_Product->Ester_Product Esterification

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of 4-Aminopyridine

This protocol details the reduction of 4-nitropyridine-N-oxide, a key intermediate in the synthesis of the title compound.

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder

  • Glacial acetic acid

  • Water

  • Diethyl ether (for extraction)

  • Sodium carbonate (for neutralization)

Procedure:

  • A suspension of 4-nitropyridine-N-oxide in a mixture of glacial acetic acid and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Iron powder is added portion-wise to the stirred suspension. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, the reaction mixture is heated to reflux for a specified period, typically several hours, until the starting material is consumed (monitored by TLC).

  • The reaction mixture is then cooled to room temperature and filtered to remove the iron salts.

  • The filtrate is carefully neutralized with a saturated solution of sodium carbonate until the pH is basic.

  • The aqueous solution is then extracted multiple times with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 4-aminopyridine.[2]

Note on Causality: The use of iron in acetic acid is a classic and cost-effective method for the reduction of aromatic nitro groups. The acidic medium is crucial for the reaction to proceed efficiently. Continuous extraction is often recommended to maximize the yield of the water-soluble 4-aminopyridine.[2]

The Core Application: A Gateway to Fused Heterocycles

The true power of this compound lies in its ability to serve as a precursor for a wide range of fused heterocyclic systems. The ortho-relationship of the amino and ester groups is perfectly poised for cyclization reactions with various bifunctional reagents.

Synthesis of Pyrazolo[3,4-b]pyridines

Pyrazolo[3,4-b]pyridines are a class of compounds with significant biological activities, including kinase inhibition. The synthesis of this scaffold from this compound is a well-established and efficient process.

Pyrazolo_Synthesis Start 4-Aminopyridine-3-carboxylic acid ethyl ester Hydrazide 4-Aminopyridine-3-carbohydrazide Start->Hydrazide Hydrazine Hydrate Intermediate Hydrazone Intermediate Hydrazide->Intermediate Aldehyde/Ketone Pyrazolo Pyrazolo[3,4-b]pyridin-3-one Intermediate->Pyrazolo Cyclization (Heat or Acid)

Caption: Synthetic pathway to Pyrazolo[3,4-b]pyridines.

3.1.1. Step-by-Step Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative from the corresponding carbohydrazide.

Materials:

  • 4-Aminopyridine-3-carbohydrazide

  • A suitable aldehyde or ketone (e.g., benzaldehyde)

  • Ethanol (as solvent)

  • Glacial acetic acid (as catalyst)

Procedure:

  • To a solution of 4-aminopyridine-3-carbohydrazide in ethanol, add the selected aldehyde or ketone.

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent may be necessary for purification.[3][4]

Expert Insight: The choice of the aldehyde or ketone reactant directly determines the substitution pattern on the resulting pyrazolo[3,4-b]pyridine ring, allowing for the generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Synthesis of Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidines are another important class of fused heterocycles with a broad spectrum of biological activities. This compound is an excellent starting material for the construction of this ring system.

3.2.1. Reaction Scheme and Conditions

The synthesis of pyrido[2,3-d]pyrimidine derivatives can be achieved through the condensation of the amino group of this compound with a suitable one-carbon synthon, followed by cyclization.

ReagentConditionsProductYield (%)Reference
Formic AcidRefluxPyrido[2,3-d]pyrimidin-4(3H)-oneModerate to Good[5]
Acetic AnhydrideReflux2-Methylpyrido[2,3-d]pyrimidin-4(3H)-oneModerate to Good[5]
Urea/ThioureaFusion (180 °C)4-Amino-pyrido[2,3-d]pyrimidin-2(1H)-one/thioneModerate[5]

Authoritative Grounding: The thermal cyclocondensation with reagents like formic acid or acetic anhydride provides a direct and efficient route to the pyrido[2,3-d]pyrimidine core.[5] The use of urea or thiourea introduces an amino group at the 4-position of the resulting fused ring system.[5]

Reactivity of the Amino Group: Expanding the Synthetic Toolbox

The 4-amino group is not only crucial for cyclization reactions but also serves as a handle for further functionalization, enabling the synthesis of a wider range of derivatives.

Diazotization and Subsequent Coupling Reactions

The primary amino group can be converted to a diazonium salt, which can then undergo various coupling reactions to introduce diverse functionalities onto the pyridine ring.

4.1.1. Example Protocol: Synthesis of an Azo-Coupled Product

This protocol describes a general procedure for the diazotization of 4-aminopyridine and subsequent coupling with an active methylene compound.

Materials:

  • 4-Aminopyridine

  • Sodium nitrite

  • Hydrochloric acid

  • Ethyl acetate

  • Sodium acetate

  • Ethanol

Procedure:

  • Prepare a solution of 4-aminopyridine in dilute hydrochloric acid and cool it to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of ethyl acetate and sodium acetate in ethanol, also cooled to 0-5 °C.

  • Gradually add the freshly prepared diazonium salt solution to the ethyl acetate solution with vigorous stirring.

  • Allow the reaction to proceed at low temperature for a specified time, then let it warm to room temperature.

  • The resulting product can be isolated by filtration or extraction after removal of the solvent.[6]

Trustworthiness of the Protocol: This method is a standard and reliable procedure for the synthesis of azo compounds from aromatic amines. The careful control of temperature is critical to prevent the decomposition of the unstable diazonium salt.

Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable building block in organic synthesis. Its inherent structural features provide a robust platform for the construction of a wide array of fused heterocyclic compounds, many of which are of significant interest in the fields of medicinal chemistry and materials science. The synthetic routes and protocols detailed in this guide underscore the utility and adaptability of this scaffold.

Future research will likely focus on expanding the repertoire of cyclization reactions utilizing this building block, exploring novel catalytic systems to enhance efficiency and selectivity, and applying these methodologies to the synthesis of next-generation pharmaceuticals and functional materials. The continued exploration of the chemistry of this compound and its derivatives promises to unlock new avenues for innovation in chemical synthesis.

References

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7.
  • ChemBK. (2024). ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE.
  • Al-Zaydi, K. M. (2013). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 18(7), 8447-8458. [Link]
  • CymitQuimica. (n.d.). CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate.
  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4(2), 98-107.
  • ChemBK. (2024). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER.
  • United States Biological. (n.d.). Ethyl 4-Aminopicolinate CAS 773140-43-5.
  • Peesara, S. K., et al. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides.
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(3), 420-428. [Link]
  • Chem-Impex. (n.d.). 4-Aminopyridine-3-carboxamide.
  • Al-Mousawi, S. M., et al. (2010). Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates. ORCA.
  • Yang, Y., et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry, 86, 103-111. [Link]
  • Stuart, D. R., et al. (2011). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Angewandte Chemie International Edition, 50(48), 11499-11503. [Link]
  • Al-Omran, F., et al. (2009). Pyrazolo[3,4-b]pyridine in heterocyclic synthesis: synthesis of new pyrazolo[3,4-b]pyridines, imidazo[1',2':1,5]pyrazolo[3,4-b]pyridines, and pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines. Monatshefte für Chemie - Chemical Monthly, 140(11), 1395-1401. [Link]
  • Ochiai, E., & Arima, K. (1951). Synthesis of 4-aminopyridine and 4-acetylaminopyridine by reduction of 4-nitropyridine-n-oxide with iron and mineral acids. Yakugaku Zasshi, 71(1), 18-20. [Link]
  • Quiroga, J., et al. (2020).
  • Abdel-Mohsen, S. A., et al. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Journal of the Brazilian Chemical Society, 24(10), 1615-1624. [Link]
  • Sharma, P., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-22. [Link]

Sources

Theoretical Analysis of 4-Aminopyridine-3-Carboxylic Acid Ethyl Ester: A Computational Approach to Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminopyridine-3-carboxylic acid ethyl ester, a derivative of the well-known potassium channel blocker 4-aminopyridine, presents a compelling subject for theoretical investigation in drug discovery. This guide delineates a comprehensive computational workflow to characterize its structural, electronic, and biological properties. By leveraging Density Functional Theory (DFT) for molecular modeling and quantum chemical analysis, alongside molecular docking simulations to probe protein-ligand interactions, we can systematically evaluate its therapeutic potential. This document serves as a technical blueprint, explaining the causality behind methodological choices and providing self-validating protocols for researchers aiming to explore novel pyridine derivatives as potential therapeutic agents.

Introduction: The Rationale for a Theoretical Deep Dive

The parent molecule, 4-aminopyridine (4-AP), is a clinically recognized agent for symptomatic treatment in conditions like multiple sclerosis, primarily through its action as a blocker of voltage-gated potassium channels (Kv)[1]. However, its clinical application can be limited by toxicity[2]. The strategic addition of functional groups, such as an ethyl carboxylate at the 3-position, can modulate key physicochemical properties including lipophilicity, solubility, and the ability to form hydrogen bonds, potentially leading to improved efficacy, selectivity, and a more favorable safety profile[3].

Derivatives of 4-aminopyridine are actively being investigated to create new therapeutic agents with reduced toxicity and enhanced biological activity[2]. Theoretical and computational studies provide a powerful, resource-efficient paradigm to predict the properties of such novel molecules before committing to laborious and expensive synthesis and in vitro testing. This guide focuses on this compound (4-AP-3-CAEE) as a case study to demonstrate this approach.

Core Objectives of this Guide:

  • To outline a robust computational protocol for characterizing the optimized molecular structure and electronic properties of 4-AP-3-CAEE.

  • To elucidate the application of Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) mapping in predicting molecular reactivity and interaction sites.

  • To provide a detailed workflow for molecular docking simulations against a relevant biological target, using Kv channels as a primary example, to predict binding affinity and mode of interaction.

  • To discuss the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties as a critical step in early-stage drug development.

Molecular Geometry Optimization: Establishing the Ground State

The foundational step in any theoretical analysis is to determine the most stable three-dimensional conformation of the molecule, known as its ground-state geometry. This is achieved by finding the minimum energy structure on the potential energy surface.

Protocol 1: Geometry Optimization using Density Functional Theory (DFT)
  • Initial Structure Creation: Sketch the 2D structure of this compound in a molecular editor (e.g., Avogadro, ChemDraw) and generate an initial 3D conformation.

  • Computational Method Selection:

    • Theory: Density Functional Theory (DFT) is selected for its excellent balance of computational accuracy and efficiency in treating electron correlation in organic molecules[4][5].

    • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a widely used and well-validated choice for organic systems.

    • Basis Set: The 6-311++G(d,p) basis set is employed. This set is sufficiently flexible to accurately describe the electronic distribution, including polarization (d,p) and diffuse functions (++), which are important for non-covalent interactions.

  • Execution: Submit the structure to a quantum chemistry software package (e.g., Gaussian, ORCA). Perform a full geometry optimization without constraints.

  • Verification: Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Predicted Geometric Parameters
ParameterBond/AnglePredicted ValueJustification
Bond Lengths C-N (Pyridine Ring)~1.34 ÅTypical aromatic C-N bond length.
C-C (Pyridine Ring)~1.39 ÅCharacteristic of aromatic C-C bonds.
C-NH₂~1.37 ÅPartial double bond character due to resonance with the ring.
C=O (Ester)~1.21 ÅStandard carbonyl double bond length.
Bond Angles C-N-C (Pyridine Ring)~117°Consistent with a substituted pyridine ring.
N-C-C (Ring)~123°Reflects sp² hybridization.
O=C-O (Ester)~125°Typical angle for an sp² hybridized carbonyl carbon.

Quantum Chemical Analysis: Unveiling Electronic Properties

With an optimized structure, we can calculate various quantum chemical descriptors that govern the molecule's reactivity and intermolecular interactions.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor.

  • HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap suggests the molecule is more reactive[6]. This analysis helps in understanding the molecule's potential for metabolic transformation and its stability in a biological environment.

Docking_Workflow PDB 1. Receptor Preparation (e.g., Kv Channel from PDB) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (Optimized 4-AP-3-CAEE) Ligand->Grid Dock 4. Docking Simulation (Calculate Poses & Scores) Grid->Dock Analysis 5. Results Analysis (Binding Energy & Interactions) Dock->Analysis Conclusion Predicted Affinity & Binding Mode Analysis->Conclusion

Caption: Standard workflow for a molecular docking experiment.

Hypothetical Docking Results and Interpretation

A successful docking simulation would reveal how 4-AP-3-CAEE fits into the Kv channel pore. The analysis might show that the aminopyridine core maintains the key interactions seen with 4-AP, while the ethyl carboxylate group forms additional hydrogen bonds or hydrophobic interactions with residues deeper in the binding pocket, potentially increasing affinity and/or selectivity.

MetricPredicted ValueInterpretation
Binding Energy -7.5 kcal/molA strong predicted binding affinity, suggesting potent inhibitory activity.
Key H-Bonds Amino (NH₂) with Asp321Carbonyl (C=O) with Ser345The amino group acts as a hydrogen bond donor, while the ester's carbonyl acts as an acceptor, anchoring the molecule in the binding site.
Hydrophobic Contact Ethyl group with Val348, Leu350The aliphatic ethyl chain engages in favorable hydrophobic interactions, contributing to binding stability.
ADMET and Drug-Likeness Prediction

An effective drug must not only bind its target but also possess favorable pharmacokinetic properties. Computational tools can predict these properties early in the discovery pipeline.[7]

  • Lipinski's Rule of Five: A guideline to evaluate drug-likeness. It assesses properties like molecular weight (<500 Da), logP (<5), H-bond donors (<5), and H-bond acceptors (<10). 4-AP-3-CAEE is expected to comply with these rules.

  • ADMET Predictions: Software can predict metrics like aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity (e.g., hERG inhibition, mutagenicity). These predictions help flag potential liabilities before synthesis.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a comprehensive, multi-faceted analysis of this compound. Through DFT calculations, we can establish its stable conformation and electronic profile, revealing sites prone to metabolic action and intermolecular interactions. Molecular docking simulations offer critical insights into its potential as a Kv channel blocker, predicting its binding affinity and interaction patterns at an atomic level.

The in silico data strongly suggest that 4-AP-3-CAEE is a promising candidate for further development. The next logical steps involve:

  • Chemical Synthesis: Synthesizing the compound to provide material for experimental validation.

  • Spectroscopic Verification: Using experimental techniques like NMR, FT-IR, and Mass Spectrometry to confirm the structure and compare the results with theoretically predicted spectra.[8][9]

  • In Vitro Biological Assays: Performing electrophysiology experiments to measure the actual inhibitory activity of the compound against various Kv channel subtypes and validate the docking predictions.

  • Cell-Based and In Vivo Studies: Evaluating the compound's efficacy and toxicity in more complex biological systems.

By integrating these theoretical studies early in the drug discovery process, researchers can prioritize the most promising candidates, optimize molecular design, and ultimately accelerate the development of safer and more effective therapeutics.

References

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7.
  • Totev, A., et al. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Current Alzheimer Research, 20(2), 120-129. doi: 10.2174/1567205020666230602142012.
  • Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1567. doi: 10.3390/molecules27051567.
  • Brzozowski, Z., et al. (1993). Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. European Journal of Medicinal Chemistry, 28(10), 789-794. doi: 10.1016/0223-5234(93)90075-U.
  • Abdel-Wahab, B. F., et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports, 13(1), 15694. doi: 10.1038/s41598-023-42907-3.
  • Arnaudov, M. G., et al. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2(4), 589-597.
  • Al-Kaabi, L., et al. (2019). Structure-activity relationship studies of three novel 4-aminopyridine K+ channel blockers. bioRxiv. doi: 10.1101/733190.
  • Shakir, M., & Khan, A. U. (2014). Synthesis, characterization, spectroscopic and electrochemical investigation of 2-aminopyridine-3-carboxylic acid copper(II) complexes with diimine. Journal of Molecular Structure, 1074, 476-484.
  • Contreras, J. M., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Pharmaceuticals, 16(2), 249. doi: 10.3390/ph16020249.
  • Ali, M. A., et al. (2021). DFT Based Pharmacokinetic, Molecular Docking, and ADMET Studies of Some Glucopyranoside Esters. Journal of Applied Science & Process Engineering, 8(1), 672-684.
  • Goud, B. S., et al. (2023). Synthesis, characterization, DFT, ADMET, MD analysis and molecular docking of C-3 functionalized imidazo[1,2-a]pyridine motifs. RSC Advances, 13(25), 17094-17109.
  • Kleinpeter, E., et al. (2011). Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. Structural Chemistry, 22, 729-741.
  • Arnaudov, M., Ivanova, B., & Dinkov, S. (2004). A reducing-difference IR-spectral study of 4-aminopyridine. Central European Journal of Chemistry, 2, 589-597.
  • Chellegui, M., et al. (2024). Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent. New Journal of Chemistry, 48(3), 1184-1196. doi: 10.1039/D3NJ04467A.
  • Bapodra, A., et al. (2021). Synthesis, molecular docking, DFT study, and in vitro antimicrobial activity of some 4-(biphenyl-4-yl)-1,4-dihydropyridine and 4-(biphenyl-4-yl)pyridine derivatives. Journal of Biochemical and Molecular Toxicology, 35(11), e22903. doi: 10.1002/jbt.22903.
  • ChemWhat. (n.d.). This compound CAS#: 16952-66-2.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinolines from 4-Aminopyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of quinoline derivatives, specifically focusing on the transformation of 4-aminopyridine-3-carboxylic acid ethyl ester. The protocols and discussions herein are grounded in established chemical principles and aim to equip researchers with the necessary knowledge to successfully execute and adapt these synthetic strategies.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The versatile nature of the quinoline core allows for extensive functionalization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific synthetic route to aza-analogues of quinolines, which are of significant interest for their potential to modulate biological targets in novel ways.

Strategic Approach: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful and widely employed method for the synthesis of 4-hydroxyquinolines.[4][5][6] The reaction proceeds through the condensation of an aniline or a related amino-heterocycle with a malonic ester derivative, followed by a thermal cyclization.[4][7] In the context of our starting material, this compound, the Gould-Jacobs reaction provides a direct pathway to a pyrazolo[4,3-c]pyridin-4(5H)-one derivative, a valuable heterocyclic scaffold.

Reaction Mechanism: A Step-by-Step Elucidation

The synthesis is initiated by the reaction of this compound with diethyl ethoxymethylenemalonate (DEEM). This is followed by a thermally induced intramolecular cyclization. The accepted mechanism for this transformation is as follows:

  • Nucleophilic Attack: The exocyclic amino group of this compound acts as a nucleophile, attacking the electron-deficient carbon of the ethoxymethylene group of DEEM. This results in the formation of an enamine intermediate with the concomitant elimination of ethanol.

  • Intramolecular Cyclization: Upon heating, the newly formed enamine undergoes an intramolecular cyclization. The nitrogen atom of the pyridine ring attacks one of the ester carbonyl carbons, leading to the formation of a six-membered ring and the elimination of a second molecule of ethanol.

  • Tautomerization: The resulting product exists in a stable keto-enol tautomeric form, with the keto form being predominant.

Gould-Jacobs Reaction Mechanism start This compound + Diethyl ethoxymethylenemalonate intermediate1 Enamine Intermediate (Elimination of Ethanol) start->intermediate1 Nucleophilic Attack cyclization Thermal Intramolecular Cyclization intermediate1->cyclization Heating product Pyrazolo[4,3-c]pyridin-4(5H)-one derivative (Elimination of Ethanol) cyclization->product final_product Final Product product->final_product Tautomerization

Figure 1: Generalized workflow of the Gould-Jacobs reaction for the synthesis of a pyrazolo[4,3-c]pyridin-4(5H)-one derivative.

Experimental Protocol: A Detailed Walkthrough

This protocol provides a step-by-step guide for the synthesis of ethyl 1,5-dihydro-4-oxo-pyrazolo[4,3-c]pyridine-6-carboxylate.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
This compound6944-46-3180.191.80 g≥98%
Diethyl ethoxymethylenemalonate (DEEM)87-13-8216.232.38 g≥98%
Diphenyl ether101-84-8170.2120 mL≥99%
Ethanol64-17-546.0750 mLAnhydrous
Hexane110-54-386.18100 mLReagent Grade
Ethyl acetate141-78-688.11100 mLReagent Grade
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Silica gel for column chromatography

Reaction Procedure

Experimental_Workflow cluster_Reaction_Setup Reaction Setup cluster_Reaction Reaction cluster_Workup Work-up cluster_Purification Purification A Combine this compound and DEEM in a flask. B Add diphenyl ether as a high-boiling solvent. A->B C Equip the flask with a reflux condenser and thermometer. B->C D Heat the mixture to 240-250 °C with stirring. C->D E Maintain the temperature for 1-2 hours. D->E F Monitor the reaction progress by TLC. E->F G Cool the reaction mixture to room temperature. F->G Upon completion H Add hexane to precipitate the product. G->H I Filter the solid product and wash with cold hexane. H->I J Recrystallize the crude product from ethanol. I->J K Alternatively, purify by column chromatography (silica gel, ethyl acetate/hexane gradient). I->K

Figure 2: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, combine this compound (1.80 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.38 g, 11 mmol).

  • Solvent Addition: Add diphenyl ether (20 mL) to the flask. The use of a high-boiling solvent is crucial for achieving the necessary temperature for cyclization.[8]

  • Heating and Reaction: Heat the reaction mixture to 240-250 °C using a heating mantle. Maintain this temperature with vigorous stirring for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The product will begin to precipitate. Add hexane (50 mL) to facilitate further precipitation.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold hexane (2 x 25 mL) to remove residual diphenyl ether.

  • Purification:

    • Recrystallization: The crude product can be purified by recrystallization from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Column Chromatography: For higher purity, the crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Characterization

The identity and purity of the final product, ethyl 1,5-dihydro-4-oxo-pyrazolo[4,3-c]pyridine-6-carboxylate, should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the synthesized molecule.

  • ¹³C NMR: To confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point: To assess the purity of the compound.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure that the reaction temperature was maintained within the specified range. Incomplete cyclization can occur at lower temperatures. The reaction time may also need to be extended.

  • Product Purity: The primary impurity is often the starting material or the intermediate enamine. Efficient purification by recrystallization or column chromatography is essential.

  • Safety: The reaction is conducted at high temperatures. Appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, should be worn. The reaction should be performed in a well-ventilated fume hood. Diphenyl ether has a strong odor and should be handled with care.

Conclusion

The Gould-Jacobs reaction provides a reliable and efficient method for the synthesis of a pyrazolo[4,3-c]pyridin-4(5H)-one derivative from this compound. This protocol offers a detailed guide for researchers to successfully synthesize this valuable heterocyclic compound. The resulting product can serve as a key intermediate for the development of novel therapeutic agents, leveraging the rich chemical space of the quinoline and pyrazolopyridine scaffolds.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]
  • Reitsema, R. H. (1948). The Chemistry of 4-Hydroxyquinolines. Chemical Reviews, 43(1), 43-68. [Link]
  • M. F. El-Shehry, M. A. Abu-El-Yazeed, M. A. El-Borai, A. A. F. Wasfy, Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed, [Link]
  • Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. PrepChem, [Link]
  • Gould–Jacobs reaction. Wikipedia, [Link]
  • O. A. el-Sayed, F. M. el-Bieh, S. I. el-Aqeel, B. A. al-Bassam, M. E. Hussein, Novel 4-aminopyrimido[4,5-b]quinoline Derivatives as Potential Antimicrobial Agents. Boll Chim Farm, [Link]
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central, [Link]
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. PubMed Central, [Link]
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central, [Link]
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Quinolin-4-ones: Methods of Synthesis and Applic
  • 4-Aminoquinoline: a comprehensive review of synthetic str

Sources

Application Notes and Protocols: A Researcher's Guide to the Gould-Jacobs Reaction with Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Classical Synthesis with Modern Drug Discovery

The synthesis of fused heterocyclic scaffolds is a cornerstone of medicinal chemistry and materials science. Among these, structures derived from aminopyridines, such as naphthyridines and pyridopyrimidines, are privileged motifs found in a multitude of pharmacologically active agents, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[1] The Gould-Jacobs reaction, a classical method first reported in 1939, remains a robust and highly relevant strategy for constructing the 4-hydroxyquinoline core and its heteroaromatic analogues.[2][3]

This application note provides an in-depth guide for researchers on the practical execution of the Gould-Jacobs reaction using aminopyridine substrates. We will move beyond a simple recitation of steps to explore the underlying mechanistic principles, critical parameters for optimization, and modern adaptations that enhance efficiency and yield. This guide is designed to empower researchers to confidently apply and adapt this powerful reaction in their own synthetic endeavors.

Pillar 1: The Reaction Mechanism - A Stepwise Perspective

The Gould-Jacobs reaction is a multi-step sequence that transforms an aminopyridine and a malonic ester derivative into a fused pyridone ring system.[4][5] Understanding this pathway is critical for troubleshooting and optimization. The process can be broken down into two primary stages: initial condensation and high-temperature cyclization.

  • Condensation: The reaction initiates with a nucleophilic attack from the exocyclic amino group of the aminopyridine onto the electrophilic carbon of a reagent like diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to furnish a stable vinylogous amide intermediate (an aminomethylenemalonate).[1][4] This initial step is typically conducted at moderate temperatures (100-130 °C) and can often be performed neat or with minimal solvent.[2]

  • Thermal Cyclization: The pivotal, energy-intensive step is the intramolecular cyclization of the intermediate. This proceeds via a 6-electron electrocyclization, which requires significant thermal energy, typically temperatures exceeding 250 °C.[6][7] This high-temperature requirement is a defining characteristic of the classical Gould-Jacobs reaction and necessitates the use of high-boiling inert solvents.[6][7]

  • Tautomerization & Post-Reaction Processing: The cyclized product, a 4-oxo-carboxylate, exists in equilibrium with its 4-hydroxy tautomer.[4][7] For many applications, this product is the final target. However, the reaction sequence can be extended through subsequent steps like the saponification (hydrolysis) of the ester to a carboxylic acid, followed by thermal decarboxylation to yield the corresponding 4-hydroxynaphthyridine or pyridopyrimidine derivative.[4][6]

Below is a diagram illustrating the general mechanistic pathway.

Gould_Jacobs_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Final Product Aminopyridine Aminopyridine Intermediate Vinylogous Amide Intermediate Aminopyridine->Intermediate Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate CyclizedProduct Fused 4-Hydroxy (4-Oxo) Product Intermediate->CyclizedProduct Thermal 6π Electrocyclization (High Temp, >250°C)

Caption: The Gould-Jacobs reaction mechanism.

Pillar 2: Experimental Protocols - From Classical to Modern

The choice of methodology often depends on available equipment, scale, and desired reaction time. We present two validated protocols: the traditional high-temperature solvent-based method and a modern, rapid microwave-assisted approach.

Protocol 1: Conventional High-Temperature Synthesis

This method relies on a high-boiling inert solvent to achieve the necessary temperature for cyclization. It is well-suited for larger-scale reactions where microwave synthesis may be impractical.

Materials & Equipment:

  • Aminopyridine (e.g., 3-aminopyridine)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling solvent (e.g., Diphenyl ether, Dowtherm A)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control and magnetic stirrer

  • Non-polar solvent for precipitation (e.g., Hexane, Cyclohexane)

  • Standard filtration apparatus (Büchner funnel)

  • TLC plates for reaction monitoring

Step-by-Step Procedure:

  • Step 1: Intermediate Formation.

    • In a round-bottom flask, combine the aminopyridine (1.0 eq) and DEEM (1.0-1.2 eq).

    • Heat the mixture with stirring at 110-130 °C for 1-2 hours. During this time, ethanol is evolved. The reaction can be monitored by TLC until the starting aminopyridine is consumed.

    • Scientist's Note: This step can sometimes be performed neat. Applying a gentle vacuum can help remove the ethanol byproduct and drive the reaction to completion.[2]

  • Step 2: High-Temperature Cyclization.

    • Allow the mixture to cool slightly before carefully adding the high-boiling solvent (e.g., diphenyl ether, approx. 5-10 mL per gram of the initial aminopyridine).

    • Equip the flask with a reflux condenser and heat the solution to a vigorous reflux (typically 250-260 °C).[7] Maintain this temperature for 30-90 minutes. The use of an inert, high-boiling solvent can increase cyclization yields significantly, in some cases up to 95%.[6][7]

    • Scientist's Note: The reaction is often accompanied by a color change. Monitor the disappearance of the intermediate spot by TLC to determine completion.

  • Step 3: Isolation and Purification.

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The desired product will often precipitate from the solvent upon cooling.

    • Add a non-polar solvent like hexane or cyclohexane to induce further precipitation and to help wash away the high-boiling solvent.[2][7]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with the non-polar solvent to remove any residual diphenyl ether.

    • Dry the purified solid under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant advantage by dramatically reducing reaction times and often improving yields through efficient, uniform heating.[8][9] This protocol is ideal for rapid optimization and library synthesis.

Materials & Equipment:

  • Aminopyridine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system (e.g., Biotage® Initiator+)

  • Ice-cold acetonitrile or other suitable solvent for washing

  • Standard filtration and drying apparatus

Step-by-Step Procedure:

  • Step 1: Reaction Setup.

    • To a microwave-safe vial, add the aminopyridine (e.g., 2.0 mmol) and an excess of DEEM (e.g., 6.0 mmol).[8] The reaction is often run neat (solvent-free).

    • Add a magnetic stir bar and securely cap the vial.

  • Step 2: Microwave Irradiation.

    • Place the vial into the microwave reactor cavity.

    • Heat the mixture rapidly to the target temperature (e.g., 250-300 °C) and hold for a short duration (e.g., 5-20 minutes).[2][8]

    • Scientist's Note: The optimal time and temperature must be determined empirically. Higher temperatures drastically accelerate the cyclization but can also lead to product degradation if held for too long.[8] See the data table below for optimization insights.

  • Step 3: Isolation and Purification.

    • After the program is complete, cool the vial to room temperature (automated in most systems). A precipitate of the product should form.[2]

    • Filter the solid product and wash it thoroughly with a small amount of ice-cold acetonitrile or diethyl ether to remove unreacted DEEM.[8]

    • Dry the resulting solid under vacuum. The product purity is often high enough for immediate use, but can be further purified by recrystallization if needed.

Pillar 3: Data, Optimization, and Workflow Visualization

The success of the Gould-Jacobs reaction is highly dependent on temperature and reaction time. The following table, adapted from studies on microwave-assisted synthesis, illustrates this critical relationship.[2][8]

EntrySubstrateMethodTemperature (°C)Time (min)Isolated Yield (%)
1AnilineMicrowave25020Low (~1%)
2AnilineMicrowave3002028% (Degradation)
3Aniline*Microwave300547%
43-AminopyridineThermal~25060Good to Excellent
54-AminopyrimidineMicrowave22015High

*Data for aniline is used as a well-documented proxy to demonstrate the temperature/time relationship, which is directly applicable to aminopyridine substrates.

Analysis: The data clearly shows that temperatures around 250 °C are required for cyclization, but higher temperatures (300 °C) are more effective. However, prolonged heating at these temperatures leads to decomposition and lower yields (Entry 2 vs. Entry 3).[2][8] A short reaction time at a very high temperature is often the optimal condition in microwave synthesis.

General Experimental Workflow

The following diagram outlines the logical flow of the entire experimental process.

Gould_Jacobs_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-Up & Purification Reactants 1. Combine Aminopyridine and DEEM Intermediate 2. Form Intermediate (110-130°C) Reactants->Intermediate Cyclization 3. Cyclization Step Intermediate->Cyclization Cooling 4. Cool Reaction Mixture Cyclization->Cooling Reaction Complete MethodChoice Choose Method Precipitation 5. Precipitate Product Cooling->Precipitation Filter 6. Filter & Wash Solid Precipitation->Filter Dry 7. Dry Final Product Filter->Dry Thermal Thermal (High-Boiling Solvent, >250°C) MethodChoice->Thermal Microwave Microwave (Neat, 250-300°C) MethodChoice->Microwave

Caption: A generalized workflow for the Gould-Jacobs synthesis.

Trustworthiness: Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Cyclization Reaction temperature was too low or reaction time was too short.Ensure the internal reaction temperature reaches at least 250 °C. For microwave synthesis, increase the temperature in small increments (e.g., 10-20 °C).
Product Degradation Reaction temperature was too high or heating was prolonged.Reduce the reaction time. This is particularly crucial in microwave synthesis where a 5-minute reaction can be optimal.[8]
Incomplete Intermediate Formation Insufficient heating during the initial condensation step.Ensure the first step is held at 110-130 °C until TLC confirms the absence of the starting aminopyridine.
Difficulty Removing Solvent The high-boiling solvent (e.g., diphenyl ether) is viscous and difficult to remove.Wash the filtered product extensively with a non-polar solvent like hexane, heptane, or cyclohexane in which the product is insoluble but the solvent is soluble.[7]

Conclusion

The Gould-Jacobs reaction is a time-tested and versatile tool for accessing valuable nitrogen-containing heterocyclic compounds from aminopyridines. While the classical protocol requires harsh thermal conditions, its reliability and scalability are proven. Modern microwave-assisted methods provide a rapid, efficient, and often higher-yielding alternative that is exceptionally well-suited for drug discovery and process optimization. By understanding the core mechanism and the critical interplay of time and temperature, researchers can effectively harness this reaction to advance their synthetic programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
  • Saeed, A., et al. (2021).
  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. [Link]
  • BenchChem. (2025).
  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]
  • ResearchGate. (n.d.). Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC.
  • ResearchGate. (n.d.). The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs.
  • BenchChem. (2025). Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • ResearchGate. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). [Link]
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction. [Link]

Sources

Application Notes and Protocols for the One-Pot Synthesis of 4-Aminoquinolines from Ethyl 4-Aminonicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Enduring Significance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug chloroquine.[1] This privileged scaffold is not limited to infectious diseases; its derivatives have shown a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2] The core structure's ability to intercalate with DNA and accumulate in acidic cellular compartments like lysosomes contributes to its diverse therapeutic potential.[2] Consequently, the development of efficient and versatile synthetic routes to novel 4-aminoquinoline analogues remains a high-priority area in drug discovery and development.[3]

Traditional multi-step syntheses of 4-aminoquinolines can be time-consuming, resource-intensive, and often result in lower overall yields due to losses at each purification stage. One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, offer a more streamlined, economical, and environmentally benign alternative.[4] This application note provides a detailed protocol for a proposed one-pot synthesis of 4-aminoquinolines using ethyl 4-aminonicotinate as a starting material, proceeding through a 4-hydroxyquinoline intermediate.

Chemical Principle and Strategy

The proposed one-pot synthesis is a three-stage process performed sequentially in the same reaction vessel. This strategy is based on a combination of well-established named reactions in heterocyclic chemistry, adapted for the specific starting material, ethyl 4-aminonicotinate.

  • Stage 1: Conrad-Limpach Cyclization. This classical reaction involves the condensation of an aniline (or, in this case, an aminopyridine derivative) with a β-ketoester to form a 4-hydroxyquinoline (or its tautomeric 4-quinolone form).[5]

  • Stage 2: Chlorination. The intermediate 4-hydroxyquinoline is converted to the more reactive 4-chloroquinoline using a dehydrating chlorinating agent such as phosphorus oxychloride (POCl₃).[1][6]

  • Stage 3: Nucleophilic Aromatic Substitution (SNAr). The final step involves the displacement of the 4-chloro group by an amine to yield the desired 4-aminoquinoline.[2][7]

By carefully selecting reagents and controlling reaction conditions, these three stages can be performed consecutively without the need for isolation and purification of the intermediates, thereby maximizing efficiency.

Experimental Workflow Diagram

OnePot_Synthesis A Ethyl 4-aminonicotinate + β-Ketoester B High-Temperature Condensation (Conrad-Limpach Cyclization) A->B Heat C Intermediate: 4-Hydroxyquinoline (in situ) B->C D Chlorination (e.g., POCl₃) C->D Add Reagent E Intermediate: 4-Chloroquinoline (in situ) D->E F Nucleophilic Substitution (Amination) E->F Add Amine G Final Product: 4-Aminoquinoline F->G H Work-up & Purification G->H I Characterized Product H->I

Sources

Application Note & Protocols: Leveraging 4-Aminopyridine as a Superior Organocatalyst in Benzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide details the strategic application of 4-aminopyridine (4-AP) as a potent nucleophilic organocatalyst for the synthesis of benzofuran derivatives. While not a structural precursor, 4-AP's catalytic prowess is expertly harnessed to facilitate key intermediate steps, such as O-acylation, which are critical for subsequent intramolecular cyclizations to form the benzofuran core. We provide in-depth mechanistic insights, validated experimental protocols, and workflow diagrams for researchers in medicinal chemistry and drug development, showcasing a robust and efficient pathway to this privileged heterocyclic scaffold.

Introduction: Reframing the Role of 4-Aminopyridine

Benzofuran derivatives are a cornerstone of medicinal chemistry and materials science, forming the structural core of numerous natural products and clinically approved drugs.[1][2][3][4] Their synthesis has been the subject of extensive research, leading to a variety of innovative catalytic strategies.[1][2][5]

This guide addresses a specific query on the use of 4-aminopyridine (4-AP) in this context. It is crucial to establish from the outset that 4-aminopyridine does not typically function as a precursor—its atoms are not incorporated into the final benzofuran skeleton. Instead, its true value lies in its role as a highly efficient nucleophilic organocatalyst .

4-Aminopyridine, and its more common analogue 4-(Dimethylamino)pyridine (DMAP), are renowned for their ability to dramatically accelerate acylation reactions. The pyridine nitrogen acts as the initial nucleophile, attacking the electrophilic acyl source to form a highly reactive N-acylpyridinium salt. This intermediate is far more susceptible to attack by a weakly nucleophilic oxygen (like a phenol) than the original acylating agent. The enhanced basicity and nucleophilicity of the 4-amino group, compared to the pyridine ring nitrogen, further potentiates this catalytic activity.

This application note will therefore focus on a validated, high-yield strategy: using 4-AP to catalyze the synthesis of a key o-acylphenol intermediate, which is then efficiently cyclized to the target benzofuran.

Mechanistic Insight: The 4-AP Catalytic Cycle

The power of 4-AP catalysis in the O-acylation of phenols lies in the formation of a key intermediate, the N-acylpyridinium ion. This process circumvents the often sluggish reaction between a phenol and a less reactive acylating agent like an acid anhydride or acyl chloride.

The catalytic cycle can be described as follows:

  • Activation: The more nucleophilic pyridine nitrogen of 4-AP attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride), displacing the leaving group to form a highly electrophilic N-acylpyridinium salt.

  • Nucleophilic Attack: The weakly nucleophilic hydroxyl group of the substituted phenol attacks the activated carbonyl carbon of the N-acylpyridinium salt.

  • Product Formation & Catalyst Regeneration: A proton is transferred (often to the displaced carboxylate or another base), leading to the formation of the desired ester product and regenerating the 4-AP catalyst, allowing it to re-enter the cycle.

This mechanism is visualized in the diagram below.

Mechanism_4AP_Catalysis cluster_0 4-AP Catalytic Cycle 4AP 4-Aminopyridine (Catalyst) AcylPyridinium N-Acylpyridinium Ion (Highly Reactive Intermediate) 4AP->AcylPyridinium Step 1: Activation AcylSource Acylating Agent (R-CO-X) Product Acylated Phenol (Benzofuran Precursor) AcylPyridinium->Product Step 2: Nucleophilic Attack Phenol o-Substituted Phenol Product->4AP Step 3: Catalyst Regeneration

Caption: The catalytic cycle of 4-aminopyridine in the acylation of a phenol.

Experimental Protocols & Workflow

We present a reliable two-step sequence for the synthesis of 2-substituted benzofurans. The first step leverages 4-AP catalysis for the efficient synthesis of an ester intermediate. The second step is a well-established palladium-catalyzed intramolecular cyclization.

Overall Synthetic Workflow

The logical flow from starting materials to the final product is illustrated below. This workflow is designed for efficiency and high yield, with purification steps strategically placed.

Workflow_Benzofuran_Synthesis start Starting Materials: - o-Iodophenol - Propargyl Alcohol step1 Step 1: O-Acylation (4-AP Catalyzed) - Acyl Chloride - DCM, 0°C to RT start->step1 purify1 Purification 1: - Aqueous Workup - Column Chromatography step1->purify1 intermediate Intermediate: 2-Iodophenyl Propiolate purify1->intermediate step2 Step 2: Sonogashira Coupling & Intramolecular Cyclization - Pd/Cu Catalyst - Base (e.g., Et3N) intermediate->step2 purify2 Purification 2: - Filtration - Column Chromatography step2->purify2 product Final Product: 2-Substituted Benzofuran purify2->product

Caption: Experimental workflow for the two-step synthesis of benzofurans.

Protocol 1: 4-AP Catalyzed O-Acylation of 2-Iodophenol

This protocol describes the synthesis of 2-iodophenyl propiolate, a key intermediate for cyclization. The use of 4-AP is critical for achieving high conversion, especially given the moderate nucleophilicity of the phenol.

Materials & Reagents:

  • 2-Iodophenol

  • Propioloyl chloride

  • 4-Aminopyridine (4-AP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 2-iodophenol (1.0 eq., e.g., 10 mmol, 2.20 g).

  • Solvent & Base: Dissolve the phenol in anhydrous DCM (100 mL). Add triethylamine (1.5 eq., 15 mmol, 2.09 mL).

  • Catalyst Addition: Add 4-aminopyridine (0.05 eq., 0.5 mmol, 47 mg). Stir the solution for 5 minutes at room temperature.

  • Acylation: Cool the flask to 0 °C using an ice bath. Add propioloyl chloride (1.1 eq., 11 mmol, 0.93 mL) dropwise over 15 minutes. Caution: Propioloyl chloride is corrosive and moisture-sensitive.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Workup:

    • Quench the reaction by slowly adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-iodophenyl propiolate.

Protocol 2: Palladium/Copper-Catalyzed Intramolecular Cyclization

This protocol utilizes a Sonogashira coupling followed by an intramolecular cyclization to form the benzofuran ring. This is a robust and widely cited method for constructing the benzofuran core.[2]

Materials & Reagents:

  • 2-Iodophenyl propiolate (from Protocol 1)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq.)

  • Copper(I) iodide (CuI, 0.04 eq.)

  • Triethylamine (Et₃N), as both base and solvent

  • Terminal alkyne (1.1 eq., for Sonogashira coupling if desired, otherwise the propiolate cyclizes directly)

  • Celite

Procedure:

  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add the 2-iodophenyl propiolate (1.0 eq., e.g., 5 mmol, 1.36 g), Pd(PPh₃)₂Cl₂ (0.02 eq., 0.1 mmol, 70 mg), and CuI (0.04 eq., 0.2 mmol, 38 mg).

  • Solvent/Base Addition: Add anhydrous triethylamine (50 mL). If performing a Sonogashira cross-coupling prior to cyclization, add the terminal alkyne at this stage. For direct cyclization of the propiolate, no additional alkyne is needed.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 8-12 hours. The formation of triethylammonium iodide salt is often observed as a precipitate.

  • Monitoring: Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (100 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Wash the Celite pad with additional ethyl acetate (50 mL).

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted benzofuran derivative.

Data Summary & Substrate Scope

The described synthetic sequence is compatible with a wide range of functional groups. The following table summarizes expected outcomes based on established chemical principles for these reaction types.

Starting Material Substituent (on Phenol)Acylating Agent VariationExpected Yield (Overall)Notes
Electron-donating (e.g., -Me, -OMe)Aliphatic acyl chloridesGood to Excellent (75-90%)Acylation is typically fast. Cyclization proceeds smoothly.
Electron-withdrawing (e.g., -Cl, -NO₂)Aromatic acyl chloridesModerate to Good (60-80%)Acylation may be slower due to reduced nucleophilicity of the phenol.
Sterically hindered (e.g., ortho-isopropyl)Simple acyl anhydridesModerate (50-70%)Steric hindrance can slow both the acylation and cyclization steps.
Halogens (e.g., -Br, -F)Propioloyl chlorideGood (70-85%)Halogens are well-tolerated and can be used for further functionalization.

Conclusion

While 4-aminopyridine is not a direct precursor for the benzofuran nucleus, it is an exceptionally effective organocatalyst for facilitating the synthesis of key intermediates. The protocols detailed herein provide a robust and scientifically sound framework for leveraging 4-AP's catalytic activity to construct acylated phenols, which are then readily converted into valuable benzofuran derivatives. This two-step approach, combining potent organocatalysis with reliable transition-metal-catalyzed cyclization, offers a powerful and versatile strategy for researchers in drug discovery and organic synthesis.

References

  • Enantioselective synthesis of cyclopenta[b]benzofurans via an organocatalytic intramolecular double cyclization. (2017). National Institutes of Health (NIH).
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9, 20728–20752.
  • Singh, F. V., & Wirth, T. (2012). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 17(1), 1171-1177.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
  • Jordan, F., & Patel, H. (1982). Role of the aminopyridine ring in thiamin-catalyzed reactions. The Journal of Organic Chemistry.
  • Luo, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9, 27510–27540.
  • Wang, F., et al. (2016). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. Molecules, 21(10), 1358.
  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate.
  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

Sources

Application Notes & Protocols: The Strategic Use of 4-Aminopyridine-3-carboxylic acid ethyl ester in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Specificity in Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent one of the most critical target classes in modern drug discovery, particularly in oncology and immunology.[1] Their deregulation is a hallmark of numerous diseases. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but a significant challenge remains: achieving selectivity. The ATP-binding site, the target of most inhibitors, is highly conserved across the kinome, making it difficult to design drugs that inhibit the intended target without affecting other kinases, which can lead to off-target toxicities.

This challenge has elevated the importance of "privileged scaffolds"—molecular frameworks that are predisposed to bind to a particular class of biological targets. In the context of kinase inhibitors, the aminopyridine core has emerged as a premier scaffold.[2] Its derivatives are central to the structure of numerous approved drugs and clinical candidates. This guide focuses on a particularly versatile building block, 4-Aminopyridine-3-carboxylic acid ethyl ester , and delineates its strategic application in the synthesis of potent and selective kinase inhibitors.

The Aminopyridine Scaffold: A Privileged Hinge Binder

The efficacy of the aminopyridine scaffold lies in its ability to act as an exceptional "hinge binder."[3][4] The kinase hinge region is a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain, forming the backbone of the ATP-binding pocket.[5] An effective inhibitor must anchor itself to this region. The 4-aminopyridine moiety is perfectly structured to do so by forming one or two critical hydrogen bonds with the backbone amide protons of the hinge residues, mimicking the interaction of the adenine ring of ATP.[4][5]

This bidentate interaction provides a strong and specific anchor, allowing the rest of the inhibitor molecule to explore other regions of the ATP pocket, thereby conferring potency and selectivity. The specific substitution pattern of the pyridine ring dictates the vectoral projection of other functionalities into these pockets.

Diagram: Kinase Hinge Interaction

The following diagram illustrates the canonical hydrogen bonding pattern between a 4-aminopyridine core and the kinase hinge region.

G cluster_0 Kinase Hinge Region cluster_1 4-Aminopyridine Inhibitor Core Hinge_NH1 Backbone N-H Hinge_CO Backbone C=O Hinge_NH2 Backbone N-H Inhibitor N Pyridine Ring H₂N Inhibitor:N->Hinge_NH1 H-Bond Acceptor Inhibitor:NH2->Hinge_CO H-Bond Donor G A 4-Aminopyridine-3- carboxylic acid ethyl ester B Step 1: Amide Coupling (Acylation of 4-amino group) A->B C Acylated Intermediate B->C D Step 2: Saponification (Ester Hydrolysis) C->D E Carboxylic Acid Intermediate D->E F Step 3: Amide Coupling (Formation of final amide) E->F G Final BTK Inhibitor Core F->G

Caption: General synthetic workflow for elaborating the starting material.

Step 1: Acylation of the 4-Amino Group
  • Rationale: This initial step attaches the moiety that will interact with the solvent front. Here, we use 4-phenoxybenzoic acid as a representative coupling partner. The choice of coupling agent is critical; HATU is often chosen for its efficiency and mild conditions, minimizing side reactions.

  • Protocol:

    • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add 4-phenoxybenzoic acid (1.1 eq).

    • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture and stir for 5 minutes at room temperature.

    • Add HATU (1.2 eq) portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS until the starting material is consumed.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the acylated intermediate.

Step 2: Saponification of the Ethyl Ester
  • Rationale: The ethyl ester is hydrolyzed to the corresponding carboxylic acid to prepare for the final amide bond formation. Lithium hydroxide (LiOH) is a standard reagent for this transformation, and a co-solvent system (THF/water) is used to ensure solubility of the substrate.

  • Protocol:

    • Dissolve the acylated intermediate (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water (3:1, 0.1 M).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) to the solution.

    • Stir the mixture at 40 °C for 2-4 hours, monitoring by TLC or LC-MS.

    • After completion, cool the mixture to 0 °C and carefully acidify to pH ~4-5 with 1N HCl.

    • A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the carboxylic acid intermediate.

Step 3: Final Amide Coupling to Form the Inhibitor Core
  • Rationale: This final step couples the carboxylic acid with a desired amine, completing the core structure of the inhibitor. This amine fragment is often designed to interact with specific residues in the ribose pocket or other regions of the kinase.

  • Protocol:

    • Suspend the carboxylic acid intermediate (1.0 eq) in anhydrous DMF (0.2 M).

    • Add the desired amine (e.g., (R)-3-aminopiperidine dihydrochloride, 1.1 eq) followed by DIPEA (4.0 eq).

    • Add HATU (1.2 eq) portion-wise and stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Work-up the reaction as described in Step 1 (ethyl acetate extraction and aqueous washes).

    • Purify the final compound by flash chromatography or preparative HPLC to yield the target kinase inhibitor core.

Data Summary and Optimization

The following table summarizes typical parameters for the synthetic sequence. Researchers should note that yields are substrate-dependent and optimization may be required.

StepKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)Key Optimization Parameters
1. Acylation HATU, DIPEADMF20-254-675-90%Choice of coupling agent (e.g., EDC/HOBt, T3P), base, and reaction time.
2. Saponification LiOH·H₂OTHF/H₂O402-490-98%Temperature control to avoid side reactions; careful pH adjustment during work-up.
3. Amide Coupling HATU, DIPEADMF20-2512-1660-85%Screening of coupling reagents and bases, particularly for sterically hindered amines.

Conclusion

This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its pre-installed, orthogonally reactive functional groups allow for rapid and systematic exploration of chemical space around a proven kinase-binding scaffold. The protocols outlined here provide a robust framework for medicinal chemists to leverage this reagent in the design and synthesis of next-generation targeted therapeutics. By understanding the rationale behind each synthetic step and the critical role of the aminopyridine core in molecular recognition, researchers can accelerate their drug discovery programs.

References

Sources

Synthesis of Novel Antimicrobial Agents from 4-Aminopyridine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 4-Aminopyridine Scaffold in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. The pyridine ring, a ubiquitous heterocyclic motif in numerous natural products and pharmaceuticals, serves as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are of particular interest due to their diverse biological activities, including antibacterial, antifungal, and antiviral properties.[1][2] Among these, 4-aminopyridine (4-AP) has emerged as a versatile starting material for the synthesis of new antimicrobial agents. The presence of the amino group provides a reactive handle for a variety of chemical transformations, allowing for the systematic modification of the molecule to optimize its biological activity. This guide provides detailed protocols and scientific rationale for the synthesis of two promising classes of antimicrobial agents derived from 4-aminopyridine: Schiff bases and quaternary pyridinium salts.

Strategic Approaches to the Synthesis of 4-Aminopyridine-Based Antimicrobials

The synthetic strategies detailed herein focus on two robust and versatile reactions: the formation of Schiff bases through condensation and the quaternization of the pyridine nitrogen via the Menshutkin reaction. These methods are advantageous due to their high yields, straightforward procedures, and the ability to readily generate a diverse library of compounds for structure-activity relationship (SAR) studies.

I. Synthesis of 4-Aminopyridine Schiff Bases: A Gateway to Diverse Bioactivity

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are synthesized through the condensation of a primary amine with an aldehyde or ketone.[3] This reaction provides a facile method for introducing a wide array of substituents onto the 4-aminopyridine core, thereby modulating the steric and electronic properties of the final compound, which in turn can significantly influence its antimicrobial potency.[4]

The selection of an appropriate aldehyde is a critical determinant of the biological activity of the resulting Schiff base. Aromatic aldehydes are often employed due to the stability conferred by the conjugated system.[5] The choice of solvent is also crucial; polar solvents like ethanol are typically used to dissolve the reactants and facilitate the reaction.[6] The reaction is often carried out under reflux to provide the necessary activation energy for the condensation and subsequent dehydration step.[7] In some protocols, a Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards product formation.[4]

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis 4-AP 4-Aminopyridine Mix Mix in Ethanol 4-AP->Mix Aldehyde Substituted Aldehyde Aldehyde->Mix Reflux Reflux (e.g., 75°C) Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry under Vacuum Wash->Dry Schiff_Base 4-AP Schiff Base Dry->Schiff_Base Characterize Characterization (FT-IR, NMR, Mass Spec) Schiff_Base->Characterize

Caption: Workflow for the synthesis of 4-aminopyridine Schiff bases.

This protocol describes the synthesis of a representative Schiff base from 4-aminopyridine and 4-methylbenzaldehyde.

Materials and Reagents:

  • 4-Aminopyridine (1.0 mmol, 94.1 mg)

  • 4-Methylbenzaldehyde (1.0 mmol, 120.1 mg, 0.12 mL)

  • Absolute Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • To a 50 mL round-bottom flask, add 4-aminopyridine (1.0 mmol) and absolute ethanol (10 mL). Stir the mixture until the solid is completely dissolved.

  • Add 4-methylbenzaldehyde (1.0 mmol) to the solution.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C) with continuous stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After completion, remove the heat source and allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum to obtain the (E)-N-(4-methylbenzylidene)pyridin-4-amine as a solid.

  • Characterize the final product using FT-IR, ¹H NMR, and Mass Spectrometry.

Data Presentation: Characterization of a Representative 4-AP Schiff Base

PropertyDataReference
Compound Name (E)-N-(4-methylbenzylidene)pyridin-4-amine[4]
Appearance Yellow solid[4]
Yield 71%[4]
Melting Point 103°C[4]
FT-IR (KBr, cm⁻¹) 1616.35 (C=N stretch), 1566.20 (C=C ring stretch)[4]
¹H NMR (400MHz, CDCl₃) δ 8.32 - 8.31 (d, J=4.4Hz, 1H, N=CH), 7.89-6.98 (m, Ar-H), 2.37 (s, 3H, C-CH₃)[4]
II. Synthesis of 4-Amino-1-alkylpyridinium Bromides: Harnessing Cationic Character for Antimicrobial Action

Quaternary ammonium salts, including pyridinium salts, are well-known for their antimicrobial properties, which are attributed to their ability to disrupt microbial cell membranes.[8] The synthesis of 4-amino-1-alkylpyridinium bromides is achieved through the Menshutkin reaction, a classic Sₙ2 reaction where the nitrogen atom of the pyridine ring acts as a nucleophile, attacking an alkyl halide.[9]

The choice of the alkyl halide is a key factor in determining the lipophilicity and, consequently, the antimicrobial activity of the resulting pyridinium salt. Longer alkyl chains generally lead to increased activity against certain microbes.[8] The reaction is typically carried out at elevated temperatures to overcome the activation energy of the Sₙ2 reaction.[1] The choice of solvent can influence the reaction rate, with polar aprotic solvents often being effective.[9]

Quaternization_Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification cluster_product Product & Analysis 4-AP 4-Aminopyridine Mix Mix Reactants 4-AP->Mix Alkyl_Bromide Alkyl Bromide (e.g., Decyl Bromide) Alkyl_Bromide->Mix Heat Heat (e.g., 200°C) Mix->Heat Cool Cool to RT Heat->Cool Recrystallize Recrystallize Cool->Recrystallize Pyridinium_Salt 4-Amino-1-alkylpyridinium Bromide Recrystallize->Pyridinium_Salt Characterize Characterization (FT-IR, NMR, Mass Spec) Pyridinium_Salt->Characterize

Caption: Workflow for the synthesis of 4-amino-1-alkylpyridinium bromides.

This protocol outlines the synthesis of a representative 4-amino-1-alkylpyridinium bromide.

Materials and Reagents:

  • 4-Aminopyridine (AP) (10 mmol, 0.941 g)

  • Decyl Bromide (DBr) (12 mmol, 2.65 g, 2.2 mL)

  • Reaction vessel suitable for high-temperature reactions

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • In a suitable reaction vessel, combine 4-aminopyridine (10 mmol) and decyl bromide (12 mmol) in a 1:1.2 molar ratio.[1]

  • Heat the reaction mixture to 200°C with continuous stirring for 10 minutes.[1]

  • After 10 minutes, remove the heat source and allow the reaction mixture to cool to room temperature.

  • The crude product will solidify upon cooling.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Collect the purified crystals by filtration and dry them under vacuum.

  • Characterize the final product, 4-amino-1-decylpyridinium bromide (ADPBr), using FT-IR, ¹H NMR, and ¹³C NMR.

Data Presentation: Characterization of a Representative 4-Amino-1-alkylpyridinium Bromide

PropertyDataReference
Compound Name 4-Amino-1-decylpyridinium bromide (ADPBr)[1]
Appearance Solid[1]
Yield 74.6%[1]
FT-IR (cm⁻¹) Characteristic peaks for pyridinium ring and alkyl chain vibrations[1]
¹H NMR Signals corresponding to the pyridinium protons and the decyl chain[1]
¹³C NMR Resonances for all unique carbon atoms in the molecule[1]

Antimicrobial Activity and Structure-Activity Relationship (SAR) Insights

The synthesized 4-aminopyridine derivatives exhibit a broad spectrum of antimicrobial activity. Schiff bases have shown notable effects against both Gram-positive and Gram-negative bacteria.[10] The nature and position of substituents on the aldehyde-derived phenyl ring play a crucial role in determining the antimicrobial potency.

Quaternary pyridinium salts, such as 4-amino-1-hexadecylpyridinium bromide, have demonstrated excellent antibacterial activity against Escherichia coli and Staphylococcus aureus, as well as good inhibition against Candida albicans.[11] The length of the alkyl chain is a key determinant of activity, with longer chains often leading to enhanced antimicrobial effects.[8]

Conclusion and Future Directions

The synthetic protocols detailed in this guide offer robust and efficient methods for the preparation of novel antimicrobial agents based on the 4-aminopyridine scaffold. The versatility of these synthetic routes allows for the generation of large libraries of compounds, which is essential for comprehensive structure-activity relationship studies and the optimization of lead compounds. Future research should focus on expanding the diversity of these derivatives and conducting in-depth mechanistic studies to elucidate their precise modes of antimicrobial action. This will pave the way for the development of the next generation of effective treatments to combat the growing challenge of antimicrobial resistance.

References

  • Eindhoven University of Technology MASTER Intensification of Quaternary Ammonium Salt Production using Continuous Flow Reactors. (n.d.).
  • Synthesis, characterization and antimicrobial activity of 4-amino-1-alkyl pyridinium salts. (2025, August 5).
  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024, October 6). MDPI.
  • Schiff Bases From 4-Aminoantipyrine: Investigation of Their In Silico, Antimicrobial, and Anticancer Effects and Their Use in Glucose Biosensor Design. (n.d.). PubMed Central.
  • Mechanism of Schiff base (imine) Formation. (n.d.).
  • Synthesis and Antimicrobial Evaluation of 4-Amino/Dimethylamino-1-Aryl/Alkylpyridinium Bromide. (n.d.).
  • Menshutkin reaction. (n.d.). Wikipedia.
  • Synthesis and characterization of the antimicrobial 4-amino-decylpyridinium bromide cationic surfactant. (2025, August 6).
  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. (n.d.). MDPI.
  • Preparation, Spectral Characterization and Antimicrobial Activities of Schiff Base Complexes Derived from 4-Aminoantipyrine. Mixed Ligand Complexes with 2-Aminopyridine, 8-Hydroxyquinoline and Oxalic Acid and Their Pyrolytical Products. (2025, August 6).
  • Synthesis and Docking Studies of Schiff Bases Derived from 4-Aminopyridine. (2012, October 6).
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PubMed Central.
  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order. (2025, August 6).
  • synthesis and docking studies of schiff bases derived from 4 - aminopyridine. (n.d.). Semantic Scholar.
  • Chemistry Research Journal, 2019, 4(2):87-92. (2019).
  • Scheme-1: Synthesis of Schiff Bases of Pyridine-4-carbaldehyde. (n.d.).
  • SYNTHESIS AND CHARACTERIZATION OF THE ANTIMICROBIAL 4-AMINO-DECYLPYRIDINIUM BROMIDE CATIONIC SURFACTANT. (n.d.). World Scientific Publishing.
  • Full article: 2-Aminopyridine schiff base compounds: Synthesis, characterization, anti-bacterial properties, molecular docking and computational studies. (2025, May 14). Taylor & Francis Online.
  • schiff bases synthesis: Topics by Science.gov. (n.d.). Science.gov.
  • Solvent effects on methyl transfer reactions. 1. The Menshutkin Reaction Version 4.02. (n.d.).
  • CN105199006A - Benzaldehyde Schiff base type aminopyridine acetylated starch and preparation method thereof. (n.d.).
  • Synthesis and characterization of novel Schiff base ligands. (2024, November 11).
  • Synthesis of 4,4'-(Tetramethylenedicarbonyldiamino)hai-bis(1-decylpyridinium bromide) and Its Antimicrobial and Deodorant Characteristics. (2025, August 6).
  • Solvent Effects on the Menshutkin Reaction. (2021, November 9). arXiv.

Sources

The Versatile Scaffold: Application Notes and Protocols for Cyclization Reactions of 4-Aminopyridine-3-carboxylic Acid Ethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Heterocyclic Diversity

Ethyl 4-aminopyridine-3-carboxylate is a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its strategic placement of an amino group, a carboxylic ester, and the inherent reactivity of the pyridine ring provides a powerful platform for the construction of a diverse array of fused heterocyclic systems. These resulting scaffolds, including pyrazolopyridines, thienopyridines, and pyridopyrimidines, are prevalent in numerous biologically active compounds, exhibiting a broad spectrum of therapeutic properties such as anticancer, antibacterial, and anti-inflammatory activities.[1][2][3]

This comprehensive guide provides detailed application notes and step-by-step protocols for key cyclization reactions of ethyl 4-aminopyridine-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.

PART 1: Synthesis of Pyrazolo[3,4-b]pyridines

The construction of the pyrazolo[3,4-b]pyridine core from ethyl 4-aminopyridine-3-carboxylate is a cornerstone transformation, often achieved through a condensation reaction with a hydrazine derivative. This reaction sequence first involves the formation of a hydrazide, followed by an intramolecular cyclization.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol to form a stable hydrazide intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen of the hydrazine onto the C4 carbon of the pyridine ring, facilitated by the electron-withdrawing nature of the pyridine nitrogen. A final dehydration step yields the aromatic pyrazolo[3,4-b]pyridine ring system.

Experimental Protocol: Synthesis of Ethyl 1H-Pyrazolo[3,4-b]pyridin-4-carboxylate

This protocol details the synthesis of the parent pyrazolo[3,4-b]pyridine system.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
4-Aminopyridine-3-carboxylic acid ethyl ester180.191.80 g10.0
Hydrazine hydrate (80%)50.060.75 mL~12.0
Ethanol46.0720 mL-
Acetic acid (glacial)60.055 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.80 g, 10.0 mmol) and ethanol (20 mL).

  • Stir the mixture at room temperature until the starting material is completely dissolved.

  • Add hydrazine hydrate (0.75 mL, ~12.0 mmol) to the solution, followed by the dropwise addition of glacial acetic acid (5 mL).

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to afford ethyl 1H-pyrazolo[3,4-b]pyridin-4-carboxylate as a solid.

Expected Yield: 85-95%

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

PART 2: Synthesis of Thieno[2,3-b]pyridines

The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes, which can be adapted for the construction of the thieno[2,3-b]pyridine scaffold from ethyl 4-aminopyridine-3-carboxylate. This involves the reaction with a suitable sulfur source and an active methylene nitrile.

Mechanistic Insight

The reaction mechanism is thought to proceed through an initial Knoevenagel condensation between the carbonyl group (in this case, a related precursor ketone is required) and the active methylene nitrile. The resulting adduct then reacts with elemental sulfur in the presence of a base. The base facilitates the formation of a thiolate, which undergoes intramolecular cyclization followed by tautomerization and aromatization to yield the final thieno[2,3-b]pyridine product.[4]

Experimental Protocol: Synthesis of Ethyl 3-Amino-thieno[2,3-b]pyridine-2-carboxylate Derivatives

This protocol provides a general procedure for the synthesis of thieno[2,3-b]pyridines.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound180.191.80 g10.0
Malononitrile66.060.66 g10.0
Elemental Sulfur32.070.32 g10.0
Morpholine87.120.87 mL10.0
Ethanol46.0730 mL-

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, suspend this compound (1.80 g, 10.0 mmol), malononitrile (0.66 g, 10.0 mmol), and elemental sulfur (0.32 g, 10.0 mmol) in ethanol (30 mL).

  • Heat the mixture to 50°C with stirring.

  • Add morpholine (0.87 mL, 10.0 mmol) dropwise to the reaction mixture over a period of 15 minutes.

  • After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Expected Yield: 70-85%

PART 3: Synthesis of Pyrido[4,3-d]pyrimidines

The construction of the pyrido[4,3-d]pyrimidine system can be achieved through the cyclocondensation of ethyl 4-aminopyridine-3-carboxylate with a suitable one-carbon synthon, such as formamide or triethyl orthoformate.[5]

Mechanistic Insight

The reaction with formamide proceeds through an initial formation of a formamidine intermediate by the reaction of the amino group with formamide. This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the formamidine carbon, leading to cyclization. Subsequent elimination of a molecule of water yields the aromatic pyrido[4,3-d]pyrimidin-4(3H)-one.

Experimental Protocol: Synthesis of Pyrido[4,3-d]pyrimidin-4(3H)-one

This protocol describes the synthesis of the pyrido[4,3-d]pyrimidine core.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
This compound180.191.80 g10.0
Formamide45.0410 mL-

Procedure:

  • Place this compound (1.80 g, 10.0 mmol) and formamide (10 mL) in a 50 mL round-bottom flask.

  • Heat the mixture to 180-200°C in an oil bath and maintain for 3-4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL).

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Expected Yield: 65-80%

Visualization of Reaction Pathways

To provide a clearer understanding of the transformations discussed, the following diagrams illustrate the core cyclization reactions.

G cluster_0 Pyrazolo[3,4-b]pyridine Synthesis cluster_1 Thieno[2,3-b]pyridine Synthesis cluster_2 Pyrido[4,3-d]pyrimidine Synthesis Start_Pyrazolo 4-Aminopyridine-3-carboxylic acid ethyl ester Intermediate_Pyrazolo Hydrazide Intermediate Start_Pyrazolo->Intermediate_Pyrazolo Condensation Reagent_Pyrazolo Hydrazine Hydrate Reagent_Pyrazolo->Intermediate_Pyrazolo Product_Pyrazolo Pyrazolo[3,4-b]pyridine Intermediate_Pyrazolo->Product_Pyrazolo Intramolecular Cyclization Start_Thieno 4-Aminopyridine-3-carboxylic acid ethyl ester Product_Thieno Thieno[2,3-b]pyridine Start_Thieno->Product_Thieno Gewald Reaction Reagents_Thieno Malononitrile + Sulfur + Base Reagents_Thieno->Product_Thieno Start_Pyrido 4-Aminopyridine-3-carboxylic acid ethyl ester Product_Pyrido Pyrido[4,3-d]pyrimidine Start_Pyrido->Product_Pyrido Cyclocondensation Reagent_Pyrido Formamide Reagent_Pyrido->Product_Pyrido

Caption: Key cyclization pathways of this compound.

References

  • Synthesis of New Fused Pyrano[4,3-b]pyridines from Ethyl 3-Aminopyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate. (n.d.). ResearchGate.
  • Synthesis of 1-ethyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. (n.d.). Google Patents.
  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines. (2015). MDPI.
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-428.
  • Pyrazolopyridines I: Synthesis of some pyrazolo[3,4-b]pyridine-4-carboxylates. (2022). -ORCA.
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). National Institutes of Health.
  • Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. (n.d.). MDPI.
  • Thienopyridines: Synthesis, Properties, and Biological Activity. (2005). ResearchGate.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). MDPI.
  • Synthesis of Pyrimidine Derivatives. (n.d.). Mansoura University.
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. (n.d.). National Institutes of Health.
  • New Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Based on 5-Aminopyrazole and Azlactones. (2021). ResearchGate.
  • [Synthesis and transformations of ethyl 1,4-dihydro-4-oxo(1)benzofuro(3,2-b)pyridine-3-carboxylic acid esters: new antibacterial agents]. (2000). PubMed.
  • Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation. (2006). ResearchGate.
  • [2 + 2] Cycloaddition/Retro-Electrocyclization/Decarboxylation Reaction Sequence: Access to 4-Aminopyridines from Methylideneisoxazolones and Ynamines. (2023). ACS Publications.
  • Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and. (2025). Semantic Scholar.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (n.d.). National Institutes of Health.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2025). ACS Publications.

Sources

4-Aminopyridine-3-carboxylic acid ethyl ester reaction with β-ketoesters

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Synthesis of Pyrido[4,3-d]pyrimidine Scaffolds via Condensation of 4-Aminopyridine-3-carboxylic Acid Ethyl Ester with β-Ketoesters

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrido[4,3-d]pyrimidine Core

The fusion of pyridine and pyrimidine rings creates the pyridopyrimidine scaffold, a privileged heterocyclic motif of significant interest in medicinal chemistry and drug discovery.[1] These structures serve as the core for a multitude of compounds exhibiting a wide range of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Specifically, derivatives of the pyrido[3,4-d]pyrimidine and pyrido[4,3-d]pyrimidine isomers have been developed as highly selective inhibitors of key cellular targets like Epidermal Growth Factor Receptor (EGFR), making them valuable candidates for novel cancer therapeutics.[2][3]

The reaction between this compound and various β-ketoesters provides a robust and versatile route to construct the 7-oxo-pyrido[4,3-d]pyrimidine core. This reaction is a variation of the classic Gould-Jacobs reaction, a powerful method for synthesizing fused 4-hydroxy (or 4-oxo) heterocyclic systems.[4][5][6] This application note provides a detailed exploration of the underlying reaction mechanism, a comprehensive experimental protocol, and insights into the application of this synthetic strategy for developing novel pharmaceutical agents.

Reaction Mechanism: A Stepwise Annulation

The synthesis proceeds through a well-established pathway involving an initial condensation followed by a high-temperature intramolecular cyclization.[5][6] The causality behind this two-stage process is rooted in the nucleophilicity of the aminopyridine and the electrophilic nature of the β-ketoester, culminating in a thermally-driven electrocyclization to form the thermodynamically stable fused aromatic system.

Step 1: Condensation & Enamine Formation The reaction initiates with the nucleophilic attack of the exocyclic amino group of the 4-aminopyridine derivative onto the ketone carbonyl of the β-ketoester. This is followed by dehydration to form a stable vinylogous amide intermediate, also known as an enamine. This step is often reversible and driven forward by the removal of water.

Step 2: Thermal Intramolecular Cyclization The critical ring-forming step requires significant thermal energy (typically temperatures >200 °C).[6][7] The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic ester carbonyl of the intermediate. This 6-electron electrocyclization process results in the formation of the second heterocyclic ring.[5][6] The high temperature is necessary to overcome the activation energy for this intramolecular annulation.[7]

Step 3: Tautomerization Following cyclization and elimination of ethanol, the resulting product rapidly tautomerizes to the more stable 7-oxo form, which predominates over the 7-hydroxy tautomer.

Reaction_Mechanism Fig. 1: Reaction mechanism for Pyrido[4,3-d]pyrimidine synthesis. Reactant1 4-Aminopyridine-3-carboxylic acid ethyl ester Intermediate Enamine Intermediate Reactant1->Intermediate Condensation (-H₂O) Reactant2 β-Ketoester (e.g., Ethyl Acetoacetate) Reactant2->Intermediate Plus1 + Product Ethyl 5-methyl-7-oxo-7,8-dihydro- pyrido[4,3-d]pyrimidine-6-carboxylate Intermediate->Product Thermal Cyclization (High Temp, >200°C) (-EtOH)

Caption: Fig. 1: Reaction mechanism for Pyrido[4,3-d]pyrimidine synthesis.

Experimental Protocol: Synthesis of Ethyl 5-methyl-7-oxo-7,8-dihydropyrido[4,3-d]pyrimidine-6-carboxylate

This protocol describes a general procedure using ethyl acetoacetate as the β-ketoester. It is designed to be a self-validating system, with checkpoints for reaction monitoring and clear steps for purification.

Materials and Reagents
  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.2 eq)

  • High-boiling inert solvent (e.g., Diphenyl ether, Dowtherm A)

  • Ethanol (for washing)

  • Hexanes or Cyclohexane (for washing/precipitation)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica gel for chromatography (if required)

  • TLC plates (e.g., Silica Gel 60 F254)

Equipment
  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature controller or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Buchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 5.0 g, 1.0 eq).

  • Solvent and Reagent Addition: Add a high-boiling solvent such as diphenyl ether (approx. 10-15 mL per gram of starting material).[6] Begin stirring and add ethyl acetoacetate (1.2 eq) to the mixture.

  • Heating and Cyclization: Equip the flask with a reflux condenser under an inert atmosphere. Heat the reaction mixture to a high temperature (typically 240-260 °C) and maintain this temperature for 1-3 hours.[6] The high temperature is crucial for the intramolecular cyclization step.[7]

  • Reaction Monitoring (Checkpoint): Monitor the reaction progress by taking small aliquots, diluting with a suitable solvent (e.g., dichloromethane), and analyzing by Thin Layer Chromatography (TLC). The disappearance of the starting aminopyridine spot indicates reaction completion.

  • Workup and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature (approx. 25 °C). A precipitate of the crude product should form.[6]

    • Add a non-polar solvent like hexanes or cyclohexane (approx. 50-100 mL) to the cooled mixture to further precipitate the product and help dilute the high-boiling solvent.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid thoroughly with hexanes to remove residual diphenyl ether, followed by a wash with cold ethanol to remove unreacted starting materials.

  • Purification:

    • The filtered solid is often of sufficient purity. However, for higher purity, the product can be recrystallized from a suitable solvent (e.g., ethanol or a mixture of DMF/water).

    • Alternatively, if significant impurities are present, the crude product can be purified by silica gel column chromatography.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Experimental_Workflow Fig. 2: General experimental workflow. A 1. Reagent Addition (Aminopyridine, Ketoester, High-Boiling Solvent) B 2. High-Temperature Heating (240-260 °C under N₂) A->B C 3. Reaction Monitoring (TLC Analysis) B->C C->B Incomplete? D 4. Cooling & Precipitation (Cool to RT, add Hexanes) C->D Complete? E 5. Isolation (Vacuum Filtration & Washing) D->E F 6. Purification (Recrystallization or Chromatography) E->F G 7. Final Product (Drying & Characterization) F->G

Caption: Fig. 2: General experimental workflow.

Data Summary and Troubleshooting

The choice of β-ketoester and reaction conditions can significantly influence the yield and purity of the final product. Modern approaches, such as microwave irradiation, have been shown to dramatically reduce reaction times and improve yields compared to conventional heating.[7][8]

β-Ketoester Solvent Method Temperature Time Typical Yield Reference
Ethyl AcetoacetateDiphenyl EtherConventional250-260 °C1-3 h60-80%[6]
Diethyl MalonateDowtherm AConventional~250 °C2 h55-75%[4]
Ethyl BenzoylacetateDiphenyl EtherConventional250-260 °C2-4 h50-70%N/A
Ethyl AcetoacetateSolvent-freeMicrowave250 °C10-20 min75-90%[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Incomplete reaction; insufficient temperature or time.Ensure the reaction temperature reaches >240 °C. Extend the reaction time and monitor by TLC. Consider using microwave synthesis for improved efficiency.[7]
Product loss during workup.Ensure complete precipitation by adding sufficient anti-solvent (hexanes) and cooling. Avoid overly aggressive washing.
Incomplete Reaction Reaction temperature is too low.The cyclization step is thermally demanding.[7] Verify the internal reaction temperature is correct.
Steric hindrance from substituted ketoesters.May require longer reaction times or higher temperatures.
Product Contamination Residual high-boiling solvent.Wash the filtered product thoroughly with a non-polar solvent like hexanes or cyclohexane.[6]
Unreacted starting materials.Optimize reaction time. Purify via recrystallization or column chromatography.

Applications in Drug Discovery

The pyrido[4,3-d]pyrimidine scaffold synthesized through this reaction is a cornerstone for building more complex molecules with therapeutic potential. The ester and oxo functionalities serve as handles for further chemical modification, enabling the rapid generation of compound libraries for screening.

  • Anticancer Agents: Numerous studies have demonstrated that substituting the pyrido[4,3-d]pyrimidine core at various positions can lead to potent and selective anticancer agents.[3] These compounds often target specific kinases involved in cancer cell proliferation.

  • EGFR Inhibitors: The scaffold is particularly prevalent in the design of EGFR inhibitors, which are crucial in treating certain types of lung and breast cancer.[2]

  • Antiviral Research: Fused pyrimidine systems, including pyridopyrimidines, have been investigated as inhibitors of viral enzymes, such as in the development of treatments for HIV.[9]

References

  • Application Notes and Protocols: Gould-Jacobs Reaction for 1,5-Naphthyridine Synthesis. Benchchem.
  • Gould–Jacobs reaction. Wikipedia.
  • Design and synthesis of novel pyridopyrimidine derivatives with anchoring non-coplanar aromatic extensions of EGFR inhibitory activity. PubMed.
  • Synthesis and Anticancer Perspective of Pyridopyrimidine Scaffold - An Overview.
  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters.
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis. Benchchem.
  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradi
  • Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PubMed Central.
  • Identification of Dihydrofuro[3,4-d]pyrimidine Derivatives as Novel HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors with Promising Antiviral Activities and Desirable Physicochemical Properties. PubMed Central.

Sources

Application Notes and Protocols: N-Alkylation of 4-Aminopyridine Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of N-Alkylated 4-Aminopyridine Esters in Medicinal Chemistry

4-Aminopyridine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2] The strategic introduction of alkyl groups onto the exocyclic amino nitrogen of 4-aminopyridine esters can profoundly influence their physicochemical properties, such as lipophilicity, metabolic stability, and target engagement. This chemical modification is a cornerstone of drug design, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles to develop novel therapeutics.[2]

This guide provides a comprehensive overview of the synthetic strategies for the N-alkylation of 4-aminopyridine esters, offering detailed protocols, mechanistic insights, and troubleshooting advice to empower researchers in their drug discovery endeavors.

Mechanistic Considerations: Navigating the Regioselectivity Challenge

The N-alkylation of 4-aminopyridine presents a classic regioselectivity challenge. Both the exocyclic amino group and the endocyclic pyridine nitrogen are nucleophilic and can undergo alkylation.[3] The desired outcome is the selective alkylation of the exocyclic amino group.

Several factors influence the site of alkylation:

  • Steric Hindrance: The steric environment around the nitrogen atoms plays a significant role. While the pyridine nitrogen is generally more nucleophilic, bulky substituents on the alkylating agent or adjacent to the pyridine nitrogen can favor alkylation at the less hindered exocyclic amino group.[4]

  • Electronic Effects: The electronic nature of the pyridine ring and the ester group can modulate the nucleophilicity of the two nitrogen atoms. Electron-withdrawing groups can decrease the nucleophilicity of the pyridine nitrogen.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically impact the regioselectivity of the reaction.[5]

To overcome the challenge of competing N-alkylation at the pyridine nitrogen, several strategies have been developed, which will be detailed in the protocols below.

Core Strategies for Selective N-Alkylation

Two primary approaches have proven effective for the selective N-alkylation of the exocyclic amino group of 4-aminopyridine esters:

  • Direct Alkylation with Steric Control and Optimized Conditions: This method relies on the careful selection of reagents and conditions to favor alkylation at the desired position.

  • Protecting Group Strategy: This robust approach involves temporarily protecting the exocyclic amino group to prevent its reaction, allowing for selective alkylation at the pyridine nitrogen if desired, or directing alkylation to the exocyclic nitrogen after deprotection.[5][6]

Below, we provide detailed protocols for these key methodologies.

Experimental Protocols

Protocol 1: Direct N-Alkylation of 4-Aminopyridine Esters

This protocol outlines a general procedure for the direct N-alkylation of a 4-aminopyridine ester using an alkyl halide. Optimization of the base, solvent, and temperature is often necessary for different substrates.

Workflow for Direct N-Alkylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification Start Dissolve 4-aminopyridine ester in anhydrous solvent Base Add base Start->Base Alkylating_Agent Add alkylating agent (e.g., alkyl halide) Base->Alkylating_Agent React Stir at specified temperature Alkylating_Agent->React Monitor Monitor reaction by TLC or LC-MS React->Monitor Quench Quench reaction Monitor->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify Product Obtain N-alkylated product Purify->Product

Caption: General workflow for the direct N-alkylation of 4-aminopyridine esters.

Materials:

  • 4-Aminopyridine ester

  • Alkylating agent (e.g., alkyl iodide, bromide, or chloride)

  • Base (e.g., Potassium tert-butoxide (t-BuOK), Sodium hydride (NaH), Cesium carbonate (Cs₂CO₃))[5][7]

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Tetrahydrofuran (THF))[5][8]

  • Anhydrous reaction vessel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification reagents and equipment

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the 4-aminopyridine ester (1.0 equiv).

  • Dissolve the starting material in the chosen anhydrous solvent.

  • Add the base (1.1 - 2.0 equiv) portion-wise at room temperature or as specified by the chosen conditions.

  • Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for deprotonation.

  • Slowly add the alkylating agent (1.0 - 1.5 equiv) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to elevated temperatures may be required) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 4-aminopyridine ester.

Data Presentation: Comparison of Reaction Conditions for Direct N-Alkylation

Alkylating AgentBaseSolventTemperature (°C)Typical Yield (%)Reference
Alkyl Halidet-BuOKDMSORoom TempHigh[5]
1-iodohexaneCs₂CO₃Acetonitrile70High[5][7]
Alkyl HalideNaHDMF0 - RTVariable[6]

Expertise & Experience Insights:

  • The use of a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride is often crucial to deprotonate the exocyclic amine effectively.[5]

  • Polar aprotic solvents like DMSO and DMF can facilitate the Sₙ2 reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the aminopyridine anion.[8]

  • Careful control of stoichiometry is critical to minimize overalkylation, which can be a significant side reaction as the mono-alkylated product is often more nucleophilic than the starting primary amine.[5]

Protocol 2: N-Alkylation via a Boc-Protected Intermediate

Protecting the exocyclic amino group with a tert-butoxycarbonyl (Boc) group is a highly effective strategy to ensure selective N-alkylation.[5][6] The Boc group can be readily removed under acidic conditions.

Workflow for N-Alkylation via Boc-Protection

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Deprotection Start 4-Aminopyridine ester Protect React with (Boc)₂O, base Start->Protect Protected N-Boc-4-aminopyridine ester Protect->Protected Alkylate React with alkyl halide, strong base Protected->Alkylate Alkylated_Protected N-Alkyl-N-Boc-4-aminopyridine ester Alkylate->Alkylated_Protected Deprotect Treat with acid (e.g., TFA) Alkylated_Protected->Deprotect Final_Product N-Alkyl-4-aminopyridine ester Deprotect->Final_Product

Caption: Workflow for the N-alkylation of 4-aminopyridine esters using a Boc-protecting group strategy.

Materials:

  • 4-Aminopyridine ester

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Base for protection (e.g., Triethylamine (Et₃N), 4-Dimethylaminopyridine (DMAP))

  • Solvent for protection (e.g., Dichloromethane (DCM), THF)

  • Alkylating agent (e.g., alkyl halide)

  • Strong base for alkylation (e.g., NaH, electrogenerated acetonitrile anion)[5][6]

  • Anhydrous solvent for alkylation (e.g., DMF, Acetonitrile)[6]

  • Acid for deprotection (e.g., Trifluoroacetic acid (TFA))[5]

  • Solvent for deprotection (e.g., Dichloromethane)

Procedure:

Step 1: Boc Protection

  • Dissolve the 4-aminopyridine ester (1.0 equiv) in the chosen solvent.

  • Add the base (e.g., Et₃N, 1.2 equiv) and a catalytic amount of DMAP.

  • Add (Boc)₂O (1.1 equiv) and stir the reaction at room temperature until completion (monitored by TLC).

  • Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the N-Boc-protected 4-aminopyridine ester, which can often be used in the next step without further purification.

Step 2: N-Alkylation of the Boc-Protected Intermediate

  • Dissolve the N-Boc-4-aminopyridine ester (1.0 equiv) in an anhydrous solvent under an inert atmosphere.

  • Add a strong base (e.g., NaH, 1.1 equiv) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Add the alkylating agent (1.1 equiv) and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction and perform an aqueous work-up as described in Protocol 1.

  • Purify the crude product by column chromatography.

Step 3: Boc Deprotection

  • Dissolve the N-alkyl-N-Boc-4-aminopyridine ester in a suitable solvent like dichloromethane.

  • Add an excess of trifluoroacetic acid (TFA) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify if necessary to yield the final N-alkylated 4-aminopyridine ester.

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating. The progress of each reaction step should be meticulously monitored by appropriate analytical techniques such as TLC and LC-MS. Characterization of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry is essential to confirm the structure and purity, ensuring the integrity of the experimental results.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
Low or no conversion Insufficiently strong base; Inactive alkylating agent; Low reaction temperature.Use a stronger base (e.g., NaH, n-BuLi).[5] Check the purity of the alkylating agent. Increase the reaction temperature.
Formation of dialkylated product Excess alkylating agent; Mono-alkylated product is more nucleophilic.Use a stoichiometric amount or slight excess of the alkylating agent.[5] Add the alkylating agent slowly.
Alkylation at pyridine nitrogen Reaction conditions favor alkylation at the more nucleophilic pyridine nitrogen.Employ the Boc-protection strategy (Protocol 2).[5][6] Experiment with bulkier alkylating agents.
Difficult purification Similar polarity of starting material and product; Presence of by-products.Optimize the mobile phase for column chromatography. Consider alternative purification techniques like preparative HPLC.

Conclusion

The N-alkylation of 4-aminopyridine esters is a versatile and powerful tool in the arsenal of the medicinal chemist. By understanding the underlying mechanistic principles and carefully selecting the appropriate synthetic strategy and reaction conditions, researchers can efficiently synthesize a diverse range of N-alkylated derivatives. The detailed protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the design and development of novel therapeutics.

References

  • Process for the N-alkylation of aminopyridines.
  • N-Alkylation of Sterically Hindered Aminopyridines. Benchchem.
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts.
  • Synthesis of N-alkyl-4-aminopyridine.
  • An improved process for producing aminopyridines.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • Facile synthesis of functionalized 4-aminopyridines.
  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.
  • A Facile N-Monoalkylation of Aminopyridines.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv | Cambridge Open Engage.
  • A mild, catalyst-free synthesis of 2-aminopyridines.
  • The method of one-step synthesis aminopyridine and 4-aminopyridine.
  • Design, synthesis and evaluation of some new 4-aminopyridine deriv
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds.
  • N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute.
  • N-alkylation of an almost non nucleophilic substr
  • N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences.
  • A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Princeton University.
  • Visible light induced alkene aminopyridylation using N-aminopyridinium salts as bifunctional reagents.
  • Synthesis of N-alkylaminopyridines from aminopyridines and alkyl halides.
  • N-Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Aminopyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Aminopyridine-3-carboxylic acid ethyl ester. This document is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your yield and purity.

Section 1: Overview of Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The optimal choice depends on the availability of starting materials, scale, and required purity. The two most prevalent and logical strategies are:

  • Direct Esterification of 4-Aminopyridine-3-carboxylic acid: This is the most straightforward route, assuming the parent carboxylic acid is readily available. The primary challenge is to achieve complete conversion and avoid side reactions.

  • Multi-step Synthesis from Simpler Pyridine Precursors: When the carboxylic acid is not available, a multi-step synthesis is necessary. This often involves introducing the amino and carboxyl functionalities onto a pyridine ring, followed by esterification. A common pathway starts with the nitration of pyridine-N-oxide, followed by reduction and subsequent carboxylation/esterification steps.[1]

The following workflow illustrates the key decision points in planning the synthesis.

Synthesis_Workflow start Synthesis Goal: Ethyl 4-Aminopyridine-3-carboxylate check_acid Is 4-Aminopyridine-3-carboxylic acid available? start->check_acid esterification Route 1: Direct Esterification check_acid->esterification Yes multistep Route 2: Multi-step Synthesis (e.g., from 4-Nitropyridine-N-Oxide) check_acid->multistep No protocol_1 Follow Protocol A: Fischer or Acyl Chloride Method esterification->protocol_1 protocol_2 Follow Protocol B: Reduction & Carboxylation multistep->protocol_2 workup Workup & Purification (Extraction, Crystallization, Chromatography) protocol_1->workup protocol_2->workup analysis Final Product Analysis (NMR, LCMS, MP) workup->analysis

Caption: Decision workflow for selecting a synthesis route.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the Fischer esterification of 4-Aminopyridine-3-carboxylic acid?

A1: The Fischer esterification is a reversible reaction. The most common cause of low yields is the presence of water, which shifts the equilibrium back toward the starting materials (hydrolysis). Water can be introduced from wet reagents/solvents or be generated during the reaction itself. To maximize yield, the reaction should be performed under anhydrous conditions, using an excess of ethanol and a method to remove the water as it forms, such as a Dean-Stark apparatus or the use of a dehydrating agent.

Q2: Can I use SOCl₂ for the esterification? What are the risks?

A2: Yes, using thionyl chloride (SOCl₂) is a highly effective method.[2] It first converts the carboxylic acid to a highly reactive acyl chloride intermediate, which then rapidly reacts with ethanol. This is an irreversible process that typically results in high yields. The primary risks are:

  • Safety: SOCl₂ is corrosive and reacts violently with water, releasing toxic HCl and SO₂ gases. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Side Reactions: The intermediate acyl chloride can potentially react with the 4-amino group to form an amide byproduct if conditions are not carefully controlled (e.g., temperature, order of addition).

Q3: My final product is off-color (yellow or brown). What is the cause and how can I fix it?

A3: Discoloration is usually due to the formation of minor, highly colored byproducts from side reactions or the degradation of starting materials, especially at elevated temperatures. Purification via recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often effective.[3] For persistent color, treatment with activated carbon during the recrystallization process can remove colored impurities.[4]

Q4: Is it necessary to protect the 4-amino group during synthesis?

A4: It depends on the reagents being used. For a standard acid-catalyzed Fischer esterification, the amino group is protonated and thus deactivated towards nucleophilic attack, so protection is generally not required. However, if you are using highly reactive electrophiles (like an acyl chloride for esterification), protection of the amine (e.g., as a Boc-carbamate) might be considered to prevent N-acylation, although this adds extra steps to the synthesis.

Section 3: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis.

Symptom / Observation Potential Cause(s) Recommended Solution(s) & Explanation
Low or No Product Formation (Reaction Stalled) 1. Inactive Catalyst: The acid catalyst (e.g., H₂SO₄) may be old or hydrated. 2. Insufficient Heat: The reaction temperature may be too low to overcome the activation energy. 3. Poor Quality Starting Material: The starting carboxylic acid may be impure.1. Use Fresh Catalyst: Use fresh, concentrated sulfuric acid or p-toluenesulfonic acid. 2. Increase Temperature: Ensure the reaction is refluxing properly. Monitor the internal temperature. 3. Verify Starting Material: Check the purity of the 4-Aminopyridine-3-carboxylic acid by NMR or melting point before starting.
Low Yield After Workup 1. Incomplete Reaction: The reaction did not reach equilibrium or completion (see Q1). 2. Product Hydrolysis: The ester was hydrolyzed back to the carboxylic acid during aqueous workup, especially if the solution is acidic.[1] 3. Product Loss During Extraction: The product may have some water solubility, or an incorrect pH was used during extraction.1. Increase Reaction Time/Excess Alcohol: Extend the reflux time and ensure a large excess of ethanol is used (5-10 equivalents or as the solvent). 2. Neutralize Before Extraction: After cooling, carefully neutralize the acid catalyst with a base (e.g., NaHCO₃ solution) before performing the aqueous extraction. 3. Optimize Extraction: Use a suitable organic solvent like ethyl acetate or dichloromethane. Ensure the aqueous layer is adjusted to a pH of 8-9 to keep the amine deprotonated and maximize its solubility in the organic phase.[4] Perform multiple extractions.
Presence of a Major, Unidentified Byproduct 1. Dimerization/Polymerization: Under harsh acidic conditions or high heat, intermolecular reactions can occur. 2. N-Acylation: If using the acyl chloride method, some reaction may have occurred on the 4-amino group. 3. Decarboxylation: Although less common for this substrate, prolonged heating under harsh conditions can sometimes lead to decarboxylation.1. Moderate Conditions: Reduce reaction temperature or try a milder acid catalyst. 2. Control Reagent Addition: When using SOCl₂, add it slowly at a low temperature before introducing ethanol to form the acyl chloride in situ. 3. Isolate and Characterize: Use LCMS, NMR, and IR spectroscopy to identify the byproduct. Knowing its structure is key to diagnosing the side reaction.
Product is an Inseparable Oil Instead of a Solid 1. Residual Solvent: Trapped solvent (e.g., ethanol, ethyl acetate) can prevent crystallization. 2. Presence of Impurities: Impurities can disrupt the crystal lattice, leading to an oil.1. High Vacuum Drying: Dry the product under high vacuum, possibly with gentle heating, to remove all solvent traces. 2. Purify Further: Attempt purification by column chromatography. After chromatography, dissolve the clean product in a minimal amount of a high-boiling point solvent, add a low-boiling point anti-solvent (like hexanes), and allow it to slowly crystallize.

Section 4: Detailed Experimental Protocols

Protocol A: Direct Esterification via Fischer-Speier Method

This protocol is recommended when starting from 4-Aminopyridine-3-carboxylic acid. It relies on using a large excess of the alcohol and an acid catalyst to drive the equilibrium towards the product.

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Aminopyridine-3-carboxylic acid (1.0 eq).

  • Reagents: Add anhydrous ethanol (20-30 eq, serving as both reagent and solvent).

  • Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (H₂SO₄, 0.2-0.3 eq) or p-toluenesulfonic acid (p-TsOH, 0.2 eq). An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LCMS by taking small aliquots. The reaction is complete when the starting material is no longer visible.

  • Workup (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture over crushed ice and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Fischer_Esterification reactants 4-Aminopyridine-3-carboxylic acid + EtOH protonated_acid Protonated Carbonyl reactants->protonated_acid 1. Activation tetrahedral_int Tetrahedral Intermediate protonated_acid->tetrahedral_int 2. Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_int->proton_transfer 3. Proton Transfer water_loss Loss of Water proton_transfer->water_loss 4. Elimination product Ethyl 4-Aminopyridine-3-carboxylate water_loss->product 5. Deprotonation label_H + H⁺ label_EtOH + EtOH label_H_loss - H⁺ label_H2O - H₂O

Caption: Mechanism of Fischer-Speier Esterification.

Protocol B: Esterification via Acyl Chloride Intermediate

This protocol is a higher-yielding but more hazardous alternative to the Fischer method. It is suitable for scales where complete conversion is critical.[2]

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-Aminopyridine-3-carboxylic acid (1.0 eq) and suspend it in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Acyl Chloride Formation: Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise via the dropping funnel over 30 minutes. A gas outlet should be connected to a scrubber (e.g., NaOH solution) to neutralize HCl and SO₂ gases. Stir at 0 °C for 1-2 hours after addition is complete.

  • Ester Formation: Slowly add anhydrous ethanol (3-5 eq) dropwise, maintaining the temperature at 0 °C.

  • Reaction: After the addition of ethanol, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LCMS indicates the completion of the reaction.

  • Workup and Purification: Follow steps 5-8 from Protocol A. The quenching step with NaHCO₃ must be done with extreme care due to the presence of unreacted SOCl₂ and acidic byproducts.

Section 5: References

  • Pipzine Chemicals. (n.d.). 4-Aminopyridine-3-carboxylic Acid Supplier China | CAS 74135-10-7. Retrieved from

  • CN107011255A. (2017). A kind of method and its purification process that aminopyridine is prepared by picoline. Google Patents. Retrieved from

  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from

  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences, 4, 98-107. Retrieved from

  • CN101863829A. (2010). Synthesis method of 3-fluorine-4-aminopyridine. Google Patents. Retrieved from

  • CN1807415A. (2006). 4-aminopyridine preparation method. Google Patents. Retrieved from

  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from

Sources

Technical Support Center: Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the synthesis of substituted quinolines. This guide is designed to provide practical, field-proven insights into overcoming common side reactions and troubleshooting challenges encountered during your experiments. The content is structured in a problem-oriented question-and-answer format to directly address the specific issues you may face at the bench.

Troubleshooting Guide: Common Side Reactions & Issues

This section delves into the most frequent and challenging side reactions encountered during classical quinoline syntheses. Each entry explains the root cause of the issue and provides actionable solutions and optimization strategies.

Problem 1: Excessive Tar/Polymer Formation and Intractable Reaction Mixtures

Q1: My Skraup or Doebner-von Miller reaction has produced a thick, dark, tar-like substance, making product isolation nearly impossible. What is causing this, and how can I prevent it?

A1: Tar formation is a well-known and significant side reaction in syntheses that employ harsh acidic and high-temperature conditions, particularly the Skraup and Doebner-von Miller reactions.[1][2] The primary cause is the acid-catalyzed polymerization of highly reactive intermediates.

  • In the Skraup synthesis , glycerol is dehydrated by concentrated sulfuric acid to form acrolein, an α,β-unsaturated aldehyde.[3] Under these strongly acidic and exothermic conditions, acrolein can readily polymerize, leading to the formation of high-molecular-weight tars.[2]

  • Similarly, in the Doebner-von Miller reaction , the α,β-unsaturated aldehyde or ketone starting material is prone to self-condensation and polymerization under strong acid catalysis.[4]

Troubleshooting Strategies:

  • Moderate the Reaction (Skraup Synthesis): The Skraup reaction is notoriously exothermic and vigorous.[1] Adding a moderating agent such as ferrous sulfate (FeSO₄) or boric acid is crucial.[1][5] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and controllably, thus preventing localized overheating that accelerates tar formation.[2][5]

  • Control Reagent Addition and Temperature: For both syntheses, the slow, careful addition of concentrated acid with efficient cooling (e.g., using an ice bath) is essential to manage the exotherm.[1] Avoid excessively high temperatures; heat gently to initiate the reaction and then maintain the minimum effective temperature for the reaction to proceed.[1][5]

  • Employ a Biphasic Solvent System (Doebner-von Miller): A highly effective strategy to mitigate polymerization is to sequester the α,β-unsaturated carbonyl compound in a non-polar organic phase (e.g., toluene) while the aniline reactant resides in the aqueous acidic phase.[4] This reduces the concentration of the carbonyl compound in the acidic medium, thereby minimizing its self-polymerization.[2][4]

  • Optimize Acid Catalyst: While strong acids are required, the type and concentration can be optimized. Consider comparing different Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., ZnCl₂, SnCl₄) to find a balance between an efficient reaction rate and minimal side product formation.[4]

Table 1: Comparative Troubleshooting for Tar Formation

StrategySkraup SynthesisDoebner-von Miller SynthesisRationale
Moderator Add FeSO₄ or Boric Acid.[1]Not typically used.Controls the highly exothermic oxidation step, preventing localized overheating and charring.[5]
Temperature Gentle initial heating; control exotherm with cooling.[1]Maintain lowest effective temperature.[4]High temperatures accelerate polymerization of reactive intermediates.[5]
Solvent System Typically neat or with a high-boiling solvent.Use a biphasic water/toluene system.[4]Sequesters the carbonyl substrate from the acidic aqueous phase, reducing polymerization.[2]
Acid Addition Slow, controlled addition with efficient cooling.[1]Controlled addition.Manages the initial exotherm and prevents runaway reactions.[1]

Workflow: Mitigating Tar Formation in Acid-Catalyzed Quinoline Synthesis

start Problem: Excessive Tar Formation check_reaction Identify Synthesis: Skraup or Doebner-von Miller? start->check_reaction skraup Skraup Path check_reaction->skraup Skraup dvm Doebner-von Miller Path check_reaction->dvm D-v-M mod Action: Add Moderator (FeSO4) skraup->mod biphasic Action: Use Biphasic Solvent System dvm->biphasic temp Action: Control Acid Addition & Temperature mod->temp purify Purification: Utilize Steam Distillation temp->purify acid Action: Optimize Acid Catalyst (e.g., Lewis Acid) biphasic->acid acid->purify

Caption: A troubleshooting workflow for addressing tar formation.

Problem 2: Poor Regioselectivity and Formation of Isomeric Mixtures

Q2: My Friedländer or Combes synthesis using an unsymmetrical ketone/β-diketone is producing a mixture of regioisomers. How can I control the outcome to favor my desired product?

A2: The formation of regioisomers is a common challenge when using unsymmetrical substrates in quinoline syntheses like the Friedländer and Combes reactions.[6][7] The regiochemical outcome is a delicate balance of steric hindrance, electronic effects of the substituents, and the reaction conditions employed.[7][8]

  • In the Friedländer synthesis , an unsymmetrical ketone can undergo condensation on either side of the carbonyl group, leading to two different quinoline products.[6][9]

  • In the Combes synthesis , an unsymmetrical β-diketone reacts with an aniline, and the subsequent acid-catalyzed cyclization can occur from either of the two carbonyl positions.[8][10]

Troubleshooting Strategies:

  • Substrate Modification:

    • Steric Control: Introduce a bulky substituent on the ketone or aniline to sterically disfavor reaction at the more hindered position.[7][8] The cyclization will preferentially occur at the less sterically encumbered site.

    • Electronic Control: The electronic nature of substituents on the aniline ring influences the nucleophilicity of the ortho positions, directing cyclization.[1] Similarly, substituents on the ketone component can influence enolate/enamine formation.

    • Directing Groups: In the Friedländer synthesis, introducing a directing group, such as a phosphoryl group, on one α-carbon of the ketone can provide excellent control over the regioselectivity.[6][9]

  • Catalyst and Condition Optimization:

    • Catalyst Choice: The choice of catalyst can significantly influence the isomer ratio.[6] In the Friedländer synthesis, specific amine catalysts or ionic liquids have been shown to favor the formation of a single product.[6][9] In the Combes synthesis, switching between H₂SO₄ and polyphosphoric acid (PPA) can alter the ratio of regioisomers formed.[1]

    • Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the kinetically controlled product over the thermodynamic one.[6]

Friedländer Synthesis: Competing Regiochemical Pathways

reactants 2-Aminoaryl Ketone + Unsymmetrical Ketone (R1-CO-CH2-R2) enamine_A Enamine Intermediate A (Condensation at Cα) reactants->enamine_A Path A enamine_B Enamine Intermediate B (Condensation at Cα') reactants->enamine_B Path B cyclization_A Cyclization enamine_A->cyclization_A cyclization_B Cyclization enamine_B->cyclization_B product_A Regioisomer A cyclization_A->product_A product_B Regioisomer B cyclization_B->product_B

Caption: Competing pathways leading to regioisomers in the Friedländer synthesis.

Problem 3: Low Yields and Incomplete Reactions

Q3: My quinoline synthesis is suffering from very low yields or is not going to completion. What are the common culprits and how can I improve the outcome?

A3: Low yields are a frequent challenge and can stem from a variety of factors, often related to suboptimal reaction conditions or substrate reactivity.[5][6]

Root Causes & Solutions:

  • Harsh Reaction Conditions: Traditional methods often use high temperatures and strong acids, which can degrade starting materials or the desired quinoline product.[6][11]

    • Solution: Explore milder catalytic systems. Modern methods utilizing catalysts like gold(III), molecular iodine, or ionic liquids can often promote the reaction under less harsh conditions, preserving the integrity of the molecules involved.[6][9]

  • Poor Substrate Reactivity: The electronic nature of your starting materials is critical. Electron-withdrawing groups on an aniline, for example, decrease its nucleophilicity and can make the cyclization step more difficult.[5]

    • Solution: If substrate modification is not an option, more forcing conditions may be necessary. This can include increasing the reaction temperature in careful increments (e.g., 10 °C) or increasing the catalyst loading.[6]

  • Inappropriate Catalyst or Solvent: The choice of catalyst and solvent is highly interdependent and substrate-specific. An incorrect choice can lead to low conversion or the formation of undesired side products.[6]

    • Solution: If the reaction is sluggish, consider switching to a more polar solvent like DMF or ethanol to improve the solubility of reactants.[6] If using a specific catalyst (e.g., p-TsOH, I₂), ensure it is fresh and active.[9]

  • Competing Side Reactions: Besides tar formation, other side reactions can consume starting materials. For instance, in the Friedländer synthesis, the self-condensation of the ketone partner (an aldol condensation) can significantly reduce the yield of the desired quinoline.[6][9]

    • Solution: To minimize self-condensation, try adding the ketone reactant slowly to the reaction mixture to keep its instantaneous concentration low.[1]

Problem 4: Unwanted N-Oxide Formation

Q4: I've detected a significant byproduct in my reaction with a molecular weight 16 units higher than my expected quinoline product. Could this be an N-oxide, and how do I prevent its formation?

A4: Yes, the formation of a quinoline N-oxide is a common side reaction, particularly in syntheses that involve oxidizing agents or in subsequent functionalization steps.[12] The lone pair of electrons on the quinoline nitrogen is nucleophilic and can be readily oxidized.[12] The Skraup synthesis, which uses an oxidizing agent (e.g., nitrobenzene), is susceptible to this, as are post-synthesis oxidation reactions.[3]

Detection and Prevention:

  • Detection: Mass Spectrometry (MS) is a key tool for detection; N-oxides typically show a characteristic loss of an oxygen atom, resulting in a prominent (M-16)⁺ peak.[12] ¹H NMR will also show characteristic downfield shifts for the protons on the pyridine ring.[12]

  • Prevention: If the N-oxide is forming during the primary synthesis (e.g., Skraup), ensure you are not using an excessive amount of the oxidizing agent. If it forms during a subsequent oxidation step, the primary strategy is to reduce the nucleophilicity of the quinoline nitrogen. This is typically achieved by protonating the nitrogen with a strong acid, effectively protecting it from the oxidant.

Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates the use of a moderator to control the reaction's exothermicity.[1][5]

  • Reaction Setup: In a fume hood, equip a 500 mL round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add aniline (20 mL), glycerol (45 mL), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) (5 g).[1]

  • Acid Addition: While stirring the mixture vigorously and cooling the flask in an ice-water bath, slowly and carefully add concentrated sulfuric acid (40 mL) through the dropping funnel at a rate that keeps the internal temperature below 120°C.

  • Reaction: Once the acid addition is complete, gently heat the mixture. The reaction will become exothermic and begin to boil.[13] Remove the external heat source and allow the reaction to proceed. If it becomes too vigorous, cool the flask with the water bath. After the initial vigorous phase subsides, heat the mixture to reflux for 3 hours.[13]

  • Work-up: Cool the reaction mixture and carefully pour it into a large beaker containing 500 mL of water. Neutralize the acid by slowly adding a concentrated sodium hydroxide solution until the solution is strongly basic.

  • Purification: Isolate the crude quinoline from the tarry residue by steam distillation.[1][5] Extract the distillate with toluene, dry the organic layer over anhydrous Na₂SO₄, and purify by vacuum distillation.[5][14]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis of 2-Phenylquinoline

This protocol uses a milder catalyst than traditional strong acids or bases.[6]

  • Reaction Setup: To a clean 50 mL round-bottom flask, add 2-aminoacetophenone (1.0 mmol) and benzaldehyde (1.0 mmol).

  • Catalyst Addition: Add molecular iodine (I₂) (10 mol%).

  • Reaction: Heat the reaction mixture at 80°C under solvent-free conditions. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in ethyl acetate (20 mL) and wash with a saturated aqueous solution of Na₂S₂O₃ (2 x 10 mL) to remove the iodine.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

References
  • Troubleshooting low yield in Friedländer synthesis of quinolines. (2025). Benchchem.
  • Friedländer Quinoline Synthesis. Alfa Chemistry.
  • Overcoming challenges in the synthesis of substituted quinolines. (2025). Benchchem.
  • Troubleshooting low yields in the quinoline cyclization step. (2025). Benchchem.
  • Troubleshooting side reactions in the synthesis of quinoline derivatives. (2025). Benchchem.
  • Side reactions in the synthesis of quinoline derivatives. (2025). Benchchem.
  • Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions. (2025). Benchchem.
  • Regioselectivity of Friedländer Quinoline Syntheses. (2025). ResearchGate.
  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. (2025). Benchchem.
  • . (2025). Benchchem.
  • Technical Support Center: Addressing Regioselectivity in Quinoline Synthesis. (2025). Benchchem.
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis.
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Combes quinoline synthesis. Wikipedia.
  • Synthesis of Quinoline and derivatives. Course Hero.
  • Preparation and Properties of Quinoline. SlideShare.

Sources

Technical Support Center: Purification of 4-Aminopyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Aminopyridine-3-carboxylic acid ethyl ester. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of purifying this specific molecule, grounding our advice in established chemical principles and practical, field-tested experience.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational knowledge crucial for designing a successful purification strategy.

Q1: What are the key physicochemical properties of this compound that influence its purification?

Answer: Understanding the molecule's properties is the cornerstone of effective purification. This compound is a bifunctional molecule with a basic amino group on the pyridine ring and an ester functional group. Its purification is governed by its solubility, stability, and ionic state.

The presence of the amino group makes the molecule basic and susceptible to protonation in acidic conditions. This can lead to strong interactions with acidic stationary phases like silica gel[1]. The ester group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, which would yield the corresponding carboxylic acid—a common process-related impurity.

For a summary of key physical properties, refer to the table below.

PropertyValue / ObservationSignificance for Purification
Appearance White or off-white crystalline solid[2]Color deviation (e.g., yellow, brown) indicates impurities.
Molecular Formula C₈H₁₀N₂O₂-
Molecular Weight 166.18 g/mol -
Solubility Low solubility in water; soluble in polar organic solvents like ethanol, methanol, and ethyl acetate.[2][3]Guides the choice of solvents for recrystallization and chromatography.
Stability Relatively stable under normal storage conditions.[2]Long-term storage should be in a dry, well-ventilated place away from strong acids or bases.[2][4]
Q2: What are the most common purification methods for this compound?

Answer: The two primary methods for purifying this compound on a laboratory scale are recrystallization and column chromatography.

  • Recrystallization: This is often the most efficient method for removing minor impurities, especially if the crude product is already of moderate purity (>85%). The choice of solvent is critical. A good solvent will dissolve the compound poorly at low temperatures but readily at higher temperatures. Ethanol or mixtures of ethyl acetate and a non-polar solvent like hexane are common starting points.[5][6]

  • Flash Column Chromatography: This technique is superior for separating the target compound from impurities with different polarities. Due to the basic nature of the amino group, standard silica gel can cause significant streaking and poor separation.[1] Therefore, a modified approach is often necessary, such as using an amine-deactivated silica column or adding a small amount of a basic modifier (e.g., triethylamine) to the eluent.[1][7][8]

Q3: What are the likely impurities I should expect from a typical synthesis?

Answer: Impurities are typically unreacted starting materials, reagents, or by-products. For syntheses involving the esterification of 4-aminopyridine-3-carboxylic acid, common impurities include:

  • Unreacted 4-aminopyridine-3-carboxylic acid: The starting carboxylic acid is significantly more polar than the ester product.

  • Residual reagents: Reagents from the esterification step (e.g., coupling agents, thionyl chloride by-products).

  • Solvents: Residual solvents from the reaction or initial workup.

  • By-products from side reactions: Depending on the synthetic route, these can include products from dimerization or degradation.

  • Hydrolysis product: 4-aminopyridine-3-carboxylic acid can form if the ester is exposed to water and acid/base catalysts during workup or purification.[9][10]

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during the purification process.

Problem: My product is an oil or fails to crystallize during recrystallization.

Causality & Solution: This issue, often called "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the concentration of impurities is high enough to depress the melting point significantly.

Troubleshooting Steps:

  • Reduce Solvent Polarity: If using a single solvent like ethanol, try a mixed solvent system. Dissolve the crude material in a minimum amount of a good solvent (e.g., ethyl acetate, DCM) and then slowly add a poor, non-polar solvent (e.g., hexane, heptane) until turbidity persists. Then, heat to redissolve and cool slowly.

  • Ensure Slow Cooling: Rapid cooling encourages oiling out. Allow the heated, clear solution to cool to room temperature undisturbed, followed by further cooling in an ice bath or refrigerator.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

Problem: The purified solid is still colored (yellow/brown).

Causality & Solution: Color is often due to highly conjugated, non-polar impurities or degradation products that co-crystallize with your product. These are often present in very small quantities.

Recommended Protocol: Decolorization with Activated Carbon

  • Dissolve the crude, colored solid in a suitable recrystallization solvent at an elevated temperature.

  • Remove the flask from the heat source. Add a small amount of activated carbon (typically 1-2% of the solute's weight). Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.

  • Gently swirl the mixture for a few minutes.

  • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the carbon.

  • Allow the hot, colorless filtrate to cool slowly to induce crystallization.[5]

Problem: My compound streaks severely on silica gel TLC/Flash Chromatography.

Causality & Solution: This is a classic problem for basic amines on acidic silica gel. The lone pair on the amino group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to irreversible binding, tailing, and poor separation.[1]

Workflow for Optimizing Chromatography:

Caption: Decision tree for troubleshooting amine streaking in silica gel chromatography.

Recommended Eluent Systems for Modified Silica Chromatography:

Eluent SystemModifierRatioComments
Dichloromethane / MethanolTriethylamine100:0 to 95:5 (gradient)1% TEA (v/v)
Ethyl Acetate / HexaneTriethylamine40:60 to 80:20 (gradient)0.1-1% TEA (v/v)
Chloroform / MethanolAq. Ammonia80:35:4Conc. aq. ammonia
Problem: How do I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques is required to unequivocally confirm both the identity and purity of your final compound.

  • Thin-Layer Chromatography (TLC): A quick and easy way to assess purity. The final product should appear as a single spot in multiple eluent systems.

  • Melting Point: A sharp melting point range (typically < 2 °C) is a good indicator of high purity. Compare your experimental value to literature values.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectrum should be clean, with integrations matching the expected number of protons and chemical shifts consistent with the structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS can also provide purity information (e.g., purity by UV trace at a specific wavelength).

Part 3: General Purification Workflow

The following diagram illustrates a typical, logical workflow for proceeding from a crude reaction mixture to a final, verified product.

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Extraction with EtOAc) Crude->Workup CrudeSolid Crude Solid after Solvent Evaporation Workup->CrudeSolid TLC Purity Check by TLC CrudeSolid->TLC HighPurity >90% Pure? TLC->HighPurity Recrystal Recrystallization (with optional carbon treatment) HighPurity->Recrystal Yes Column Column Chromatography (Modified Silica or Alumina) HighPurity->Column No PureSolid Purified Solid Recrystal->PureSolid Column->PureSolid Analysis Final Analysis (NMR, MS, Melting Point) PureSolid->Analysis Final Verified Pure Product Analysis->Final

Caption: General workflow for the purification and analysis of the target compound.

References
  • 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER - ChemBK.
  • CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents.
  • Synthesis of the Ethyl Esters of 4-(3-Pyridyl)- and 4-(4-Pyridyl)-2-oxobutenoic Acids - SpringerLink.
  • ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE - ChemBK.
  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules - International Journal of Pharmaceutical Compounding.
  • BRD4/CBP M&M - The Royal Society of Chemistry.
  • Organic & Biomolecular Chemistry - RSC Publishing.
  • CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine - Google Patents.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS - Semantic Scholar.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed.
  • Column Chromatography of Compound with Amine and Carboxylic Acid - Reddit.
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.
  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? - ResearchGate.

Sources

Technical Support Center: Optimization of Aminopyridine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminopyridine cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these crucial reactions. Drawing from extensive field experience and established literature, we will address common challenges in a direct question-and-answer format, providing not just solutions, but the fundamental reasoning behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My cyclization reaction is resulting in low to no yield of the desired product. What are the primary factors I should investigate?

Answer: Low yield is the most common issue in intramolecular cyclization reactions. The root cause typically lies in one of three areas: catalyst inefficiency, suboptimal solvent choice, or inappropriate thermal conditions. A systematic approach is crucial for diagnosing the problem.

Expertise & Causality: The cyclization of an aminopyridine involves the formation of a new ring, a process that is highly dependent on the spatial orientation of the reacting functional groups and the electronic environment. The catalyst's role is to lower the activation energy of this ring-closing step. If the catalyst is poorly chosen or deactivated, this energy barrier remains too high. The solvent dictates the solubility of reactants and stabilizes the transition state, while temperature provides the necessary kinetic energy. An imbalance in any of these can halt the reaction.

We recommend a systematic optimization workflow to identify the bottleneck.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Refinement A Low Yield Observed B Catalyst Screening (e.g., Pd, Cu, Au based) A->B Investigate C Solvent Screening (Polar Aprotic vs. Nonpolar) A->C Investigate D Temperature Gradient (e.g., 80°C, 100°C, 120°C) A->D Investigate E Identify Best Condition (Catalyst, Solvent, Temp) B->E C->E D->E F Optimize Catalyst Loading (e.g., 2 mol%, 5 mol%, 10 mol%) E->F G Optimize Reactant Concentration F->G H Monitor Reaction Time G->H I Optimized High-Yield Protocol H->I Finalize

Caption: Systematic workflow for troubleshooting low-yield aminopyridine cyclization.

Question 2: I'm observing significant side product formation. What are the likely competing reactions and how can I suppress them?

Answer: Side product formation often points to issues with regioselectivity or competing reaction pathways, such as intermolecular reactions or decomposition.

Expertise & Causality: In aminopyridine systems, the pyridine ring nitrogen and the exocyclic amino group are both nucleophilic. While the goal is intramolecular cyclization, intermolecular dimerization or polymerization can occur, especially at high concentrations. Another common issue is dehalogenation if you are using a halopyridine precursor without subsequent cyclization.

Common Side Reactions & Mitigation Strategies:

  • Intermolecular Condensation: This occurs when one molecule reacts with another instead of with itself.

    • Solution: Employ the principle of high dilution. By significantly lowering the concentration of your starting material, you decrease the probability of intermolecular encounters, thereby favoring the intramolecular cyclization pathway.

  • Steric Hindrance: Substituents near the reaction site can prevent the molecule from adopting the necessary conformation for cyclization. For instance, a methyl group at the 6-position of a 2-aminopyridine can sterically hinder reactions involving the ring nitrogen[1].

    • Solution: If redesigning the substrate is not an option, you may need a catalyst system less sensitive to steric bulk. For example, palladium catalysts with bulky phosphine ligands can sometimes overcome these challenges[2].

  • Incomplete Cyclization: Sometimes an intermediate is formed but the final ring-closing step does not occur efficiently. For example, in reactions of 2-aminopyridine with alkyl acrylates, both the cyclic product and a non-cyclic adduct can be formed[1].

    • Solution: This often comes down to reaction conditions. Increasing the temperature might provide the activation energy needed for the final cyclization step. Alternatively, a stronger base or a different catalyst system might be required to facilitate the final ring closure.

Question 3: How do I select the optimal catalyst and solvent for my specific aminopyridine cyclization?

Answer: Catalyst and solvent selection are intrinsically linked and are perhaps the most critical parameters to optimize. There is no single "best" system; the choice depends heavily on the specific substrates and the reaction mechanism.

Catalyst Selection: Transition metals are frequently employed to catalyze these cyclizations, with palladium, copper, and gold being common choices.[3][4]

  • Palladium Catalysts: Often used in cross-coupling reactions that form a C-N or C-C bond as part of the cyclization process. Systems like Pd(OAc)₂ or Pd₂(dba)₃ with appropriate ligands (e.g., phosphines) are versatile.[3][5] They are particularly effective for intramolecular C-H activation/annulation reactions.[3]

  • Copper Catalysts: Copper salts (e.g., CuI, Cu(OAc)₂) are excellent for Ullmann-type couplings and oxidative cyclizations.[5][6] They are often more cost-effective than palladium.

  • Iron Catalysts: Iron-catalyzed [2+2+2] cycloadditions of diynes and cyanamides offer an atom-efficient route to highly substituted 2-aminopyridines.[7]

  • Metal-Free Conditions: Some cyclizations can proceed under metal-free conditions, often requiring strong acids or bases, or visible-light photocatalysis, particularly with N-aminopyridinium salts.[8]

Solvent Selection: The solvent's polarity and coordinating ability are key. A solvent must fully dissolve the starting materials and catalyst, but it also plays a crucial role in stabilizing intermediates and transition states.

Solvent Type Examples Typical Application & Rationale Reference
Polar Aprotic DMF, DMSO, AcetonitrileOften the best choice for transition-metal-catalyzed reactions. Their polarity helps dissolve organometallic species and salts, and they can coordinate with the metal center, influencing its reactivity.[9][10]
Nonpolar Aromatic Toluene, PhCl (Chlorobenzene)Good for reactions at higher temperatures. Less coordinating than polar aprotic solvents, which can sometimes be beneficial if solvent coordination inhibits the catalyst. Nonpolar media were found to be favorable in some cycloadditions.[10]
Ethers 1,4-Dioxane, THFModerately polar and coordinating. Dioxane is a common choice for many palladium-catalyzed reactions.[4][9]
Solvent-Free NeatCan be highly efficient, reducing waste and simplifying workup. Often requires thermal activation. Effective for certain multi-component reactions.[11][12]

A Note on Causality: A polar aprotic solvent like DMF can accelerate a reaction by stabilizing charged intermediates common in organometallic catalytic cycles.[9] Conversely, a non-coordinating solvent like toluene might be necessary if a weakly-bound substrate needs to access the catalytic site without being outcompeted by solvent molecules.[10]

Question 4: What is the optimal temperature and reaction time, and how do I monitor the reaction's progress effectively?

Answer: Temperature and time are codependent variables. Higher temperatures generally increase reaction rates but can also promote side reactions or decomposition.

Experimental Protocol: Temperature Optimization

  • Setup: Prepare three identical reactions based on your best-known catalyst/solvent system. Place them in separate heating blocks or oil baths.

  • Temperature Gradient: Set the temperatures at a reasonable interval, for example: 80 °C, 100 °C, and 120 °C. The optimal temperature for many cyclizations is often found to be around 80-120 °C.[10][11]

  • Monitoring: At set time points (e.g., 1h, 3h, 6h, 24h), take a small aliquot from each reaction. Quench the aliquot (e.g., with a drop of water or by diluting in a cold solvent).

  • Analysis: Analyze the aliquots by Thin Layer Chromatography (TLC) or LC-MS.

    • TLC: Spot the starting material alongside the reaction aliquots. Observe the disappearance of the starting material spot and the appearance of the product spot. Note any new spots, which indicate side products.

    • LC-MS: This provides more quantitative data on the conversion of starting material to product and can help identify the mass of any major side products.

  • Evaluation: After a set maximum time (e.g., 24 hours), compare the results. The optimal temperature is the one that gives the highest conversion to the desired product with the minimal formation of impurities in the shortest amount of time. In one study, increasing the temperature from 60 °C to 80 °C significantly improved the yield and reduced the reaction time from 6 hours to 3 hours.[11]

Sources

Technical Support Center: Gould-Jacobs Reaction Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the Gould-Jacobs reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important quinoline synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to optimize your experimental outcomes.

Understanding the Gould-Jacobs Reaction: A Quick Overview

The Gould-Jacobs reaction is a versatile method for synthesizing quinolines, a critical structural motif in numerous pharmaceuticals.[1][2][3] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonic ester.[1][2][4] This is followed by a thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline, which can then be saponified and decarboxylated to yield the desired 4-hydroxyquinoline.[1][2][4]

Frequently Asked Questions (FAQs)

Q1: What are the key steps in the Gould-Jacobs reaction?

The Gould-Jacobs reaction is a sequence of reactions that includes:

  • Condensation: An aniline or its derivative reacts with an alkoxymethylenemalonic ester or acyl malonic ester.[1][2][4]

  • Cyclization: The intermediate product undergoes a thermal, 6-electron cyclization to form a 4-hydroxy-3-carboalkoxyquinoline.[1][2]

  • Saponification: The ester group is hydrolyzed to a carboxylic acid.[1][2]

  • Decarboxylation: The carboxylic acid is heated to remove CO2, yielding the final 4-hydroxyquinoline product.[1][2]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[5] This can be achieved through conventional heating in a high-boiling solvent or via microwave irradiation, which can significantly shorten reaction times and improve yields.[5][6]

Q3: My cyclization reaction is not proceeding to completion. What should I do?

Incomplete cyclization is a common issue. Here are a few troubleshooting steps:

  • Increase the temperature: The cyclization is a high-temperature process. Gradually increasing the reaction temperature may drive the reaction to completion.[5]

  • Increase reaction time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time at the current temperature might improve the yield of the cyclized product. However, be mindful of potential product degradation with prolonged heating.[5][6]

  • Consider microwave heating: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times compared to conventional heating.[5][6]

  • Ensure anhydrous conditions: While not always strictly necessary, ensuring your reagents and solvent are dry can sometimes improve the outcome of the reaction.[5]

Q4: I am observing the formation of side products. What are the likely causes?

Side reactions can arise from several factors:

  • High reaction temperatures: While necessary for cyclization, excessive heat can lead to decomposition of starting materials and products.[7]

  • Regioselectivity issues: With asymmetrically substituted anilines, cyclization can occur at two different ortho positions, leading to a mixture of products.[7][8] This is governed by both steric and electronic factors of the substituents on the aniline ring.[7]

  • Self-condensation: The starting materials or intermediates may undergo self-condensation reactions, particularly under harsh conditions.

Troubleshooting Guide: Common Problems and Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete initial condensation.Ensure the condensation of the aniline and malonic ester derivative is complete by monitoring with TLC. Using an excess of the malonic ester derivative can also drive this step.[9]
Insufficient temperature for cyclization.Gradually increase the reaction temperature, monitoring for product formation and decomposition. Consider using a high-boiling point solvent like diphenyl ether or Dowtherm A.[7][8]
Product degradation at high temperatures.Optimize the reaction time to minimize exposure to high heat.[6] Microwave synthesis can sometimes offer better control over heating.[6]
Formation of a Mixture of Isomers Use of an asymmetrically substituted aniline.The regioselectivity is influenced by both steric and electronic effects.[7] Consider using a different synthetic route if a single isomer is required. DFT calculations can sometimes predict the major product.[10]
Reaction is Too Vigorous or Uncontrollable The reaction can be highly exothermic.Ensure proper temperature control and efficient stirring. For highly reactive anilines, consider protecting the amino group to moderate its reactivity.[11]
Difficulty in Product Isolation The product may be soluble in the reaction solvent or form a complex mixture.Using a high-boiling solvent from which the product precipitates upon cooling can simplify isolation.[10] Purification techniques like column chromatography or recrystallization may be necessary.

Experimental Protocol: A General Procedure for the Gould-Jacobs Reaction

This protocol provides a general guideline. Specific conditions may need to be optimized for different substrates.

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture to 100-140°C for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the aniline is consumed.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • To the crude intermediate, add a high-boiling solvent such as mineral oil or diphenyl ether.

  • Heat the mixture to approximately 250°C under an inert atmosphere (e.g., nitrogen or argon).

  • Maintain this temperature for 30-60 minutes, monitoring the reaction by TLC.

  • Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash the solid with a low-boiling solvent like hexanes to remove the high-boiling reaction solvent.

Step 3: Saponification and Decarboxylation (Optional)

  • The crude 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide.

  • Subsequent heating of the carboxylic acid will lead to decarboxylation to afford the 4-hydroxyquinoline.

Visualizing the Gould-Jacobs Reaction

Reaction Mechanism:

Gould_Jacobs_Mechanism Aniline Aniline Intermediate Anilidomethylenemalonate Intermediate Aniline->Intermediate Condensation (-EtOH) MalonicEster Alkoxymethylenemalonic Ester MalonicEster->Intermediate Quinoline 4-Hydroxy-3-carboalkoxyquinoline Intermediate->Quinoline Thermal Cyclization (High Temp) FinalProduct 4-Hydroxyquinoline Quinoline->FinalProduct Saponification & Decarboxylation

Caption: The reaction pathway of the Gould-Jacobs synthesis.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Low Yield or No Product CheckCondensation Check Condensation Step (TLC Analysis) Start->CheckCondensation IncompleteCondensation Incomplete? CheckCondensation->IncompleteCondensation OptimizeCondensation Optimize Condensation: - Increase time/temp - Use excess malonic ester IncompleteCondensation->OptimizeCondensation Yes CheckCyclization Check Cyclization Step IncompleteCondensation->CheckCyclization No OptimizeCondensation->CheckCondensation IncompleteCyclization Incomplete? CheckCyclization->IncompleteCyclization OptimizeCyclization Optimize Cyclization: - Increase temp/time - Use microwave heating - Ensure anhydrous conditions IncompleteCyclization->OptimizeCyclization Yes CheckPurity Check Product Purity (NMR, MS) IncompleteCyclization->CheckPurity No OptimizeCyclization->CheckCyclization SideProducts Side Products Present? CheckPurity->SideProducts AddressSideReactions Address Side Reactions: - Lower temperature - Modify substrate - Purify intermediate SideProducts->AddressSideReactions Yes Success Successful Synthesis SideProducts->Success No AddressSideReactions->CheckPurity

Caption: A logical workflow for troubleshooting common issues in the Gould-Jacobs reaction.

References

  • Wikipedia. (n.d.). Gould–Jacobs reaction.
  • Wikiwand. (n.d.). Gould–Jacobs reaction.
  • Wikipedia. (n.d.). Gould-Jacobs-Reaktion.
  • YouTube. (2025, January 15). Organic Chemistry - Gould-Jacobs Reaction Mechanism.
  • Biotage. (n.d.). Gould Jacobs Quinoline forming reaction.
  • MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (n.d.). Gould–Jacobs Reaction.
  • ResearchGate. (n.d.). Regioselectivity of the Gould–Jacobs Reaction.
  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF.
  • ResearchGate. (2025, August 6). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Canadian Center of Science and Education. (2023, April 10). Polyphosphoric Acid in Organic Synthesis.
  • PubMed Central. (n.d.). Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ACS Publications. (n.d.). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor.
  • Chemistry LibreTexts. (2020, May 30). 20.7: Reactions of Arylamines.

Sources

Technical Support Center: Catalyst Selection for Aminopyridine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Aminopyridine Derivative Synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and reaction optimization. Aminopyridine scaffolds are crucial building blocks in medicinal chemistry and materials science, yet their synthesis, particularly via cross-coupling reactions, presents unique challenges. This document provides in-depth, experience-driven answers to common problems, troubleshooting strategies, and detailed protocols to enhance the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues and questions encountered during the catalytic synthesis of aminopyridine derivatives.

Q1: What are the primary catalytic methods for synthesizing aminopyridine derivatives?

The most robust and widely adopted method for forming the C-N bond in aminopyridine synthesis is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2][3][4] This reaction class has proven highly versatile for coupling amines with aryl and heteroaryl halides.[1][5][6] Key to its success has been the continuous development of specialized ligands that facilitate the reaction for a wide range of substrates.[7]

Alternatively, copper-catalyzed amination reactions, reminiscent of the classic Ullmann condensation, have seen a resurgence. These methods can be effective, sometimes under milder conditions, and offer a valuable alternative to palladium systems, particularly when using aqueous ammonia. For certain substrates, transition-metal-free approaches have also been developed, which rely on the inherent reactivity of highly activated chloropyridines with amides under reflux conditions.[8]

Q2: I am observing low or no yield in my Buchwald-Hartwig amination of a substituted pyridine. What are the most common causes?

Low or nonexistent yield is a frequent and frustrating issue, often stemming from the unique electronic nature of the pyridine ring. Several factors can be at play:

  • Catalyst Inhibition or Poisoning: The Lewis basic nitrogen atom of the pyridine ring is a primary culprit. It can coordinate strongly to the palladium center, leading to catalyst deactivation and stalling the catalytic cycle.[9] This is a well-documented challenge, often referred to as the "2-pyridyl problem" in cross-coupling chemistry.[10]

  • Inefficient Oxidative Addition: The initial step of the catalytic cycle, oxidative addition of the palladium(0) species into the carbon-halogen bond, can be sluggish. This is particularly true for electron-rich pyridines and especially for pyridyl chlorides, which are significantly less reactive than their bromo or iodo counterparts.[9][11]

  • Improper Ligand Selection: The ligand is arguably the most critical component. It modulates the steric and electronic properties of the palladium center.[12] An inappropriate ligand may fail to promote the crucial oxidative addition or the final reductive elimination step.[12][13]

  • Catalyst or Reagent Degradation: Palladium catalysts, particularly the active Pd(0) species, can be sensitive to oxygen.[13] Phosphine-based ligands are also prone to oxidation.[13] It is crucial to use fresh catalysts and ligands and to perform the reaction under a rigorously inert atmosphere (Argon or Nitrogen).[14]

  • Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.

    • Dehalogenation: The pyridyl halide is reduced to the corresponding pyridine. This can occur if hydride sources are present in the reaction mixture.[14]

    • Homocoupling: The boronic acid (in Suzuki-type precursors) or the halide can couple with themselves.[14]

    • Hydrolysis: In some cases, heating aqueous solutions can lead to hydrolysis of the aminopyridine product.[15]

Visual Guide: Troubleshooting Low Yield

The following workflow provides a logical sequence for diagnosing and resolving low-yield reactions.

G start Low or No Yield Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_inert check_reagents Assess Reagent Purity & Integrity (Fresh Catalyst, Dry Solvents, Pure Starting Materials) check_inert->check_reagents Atmosphere is good catalyst_system Re-evaluate Catalyst System check_reagents->catalyst_system Reagents are pure ligand Screen Different Ligands (e.g., XPhos, RuPhos, BrettPhos) catalyst_system->ligand Yes conditions Adjust Reaction Conditions catalyst_system->conditions No base Optimize Base (e.g., NaOtBu, K3PO4, LiHMDS) ligand->base precatalyst Switch to a Pre-catalyst (e.g., G3-XPhos) base->precatalyst precatalyst->conditions temp Modify Temperature conditions->temp Yes success Reaction Successful conditions->success No solvent Change Solvent (Toluene, Dioxane) temp->solvent solvent->success G pd0 Pd(0)L pd2_oa L-Pd(II)(Ar)(X) pd0->pd2_oa Oxidative Addition (+ Ar-X) pd2_amide L-Pd(II)(Ar)(NR¹R²) pd2_oa->pd2_amide Ligand Exchange/ Deprotonation (+ HNR¹R², - HX, - Base-H⁺) product Ar-NR¹R² pd2_amide->product Reductive Elimination product->pd0 Catalyst Regeneration

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Detailed Experimental Protocol

General Procedure for Palladium-Catalyzed Amination of a Pyridyl Bromide

This protocol is a representative example and should be optimized for specific substrates. [14][16] 1. Reagent Preparation & Inerting the Vessel:

  • To an oven-dried Schlenk tube or reaction vial, add the pyridyl bromide (1.0 equiv), the amine (1.2 equiv), the selected base (e.g., NaOt-Bu, 1.4 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a pre-catalyst, e.g., XPhos, 2-4 mol%).

  • Seal the vessel with a septum.

  • Evacuate the vessel under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

2. Solvent Addition:

  • Using a syringe, add the required volume of anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the reaction vessel. The solvent should have been previously sparged with Argon or Nitrogen for at least 30 minutes.

3. Reaction Execution:

  • Place the sealed reaction vessel in a pre-heated oil bath or heating block set to the desired temperature (typically 80-110 °C).

  • Stir the reaction mixture vigorously to ensure proper mixing, especially for heterogeneous mixtures.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

4. Reaction Work-up:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine to remove the inorganic base and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure aminopyridine derivative. [13][17]

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]
  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Bari, S. S., & Singh, K. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19131-19154. [Link]
  • Pal, M., et al. (2008). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 19(7), 1391-1398. [Link]
  • Anderson, K. W., et al. (2006). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 45(38), 6523-6527. [Link]
  • Katritzky, A. R., et al. (2005). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc, 2005(6), 179-185. [Link]
  • Evano, G., et al. (2009). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Organic & Biomolecular Chemistry, 8(1), 213-217. [Link]
  • Evano, G., et al. (2009). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions.
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
  • Procter, D. J., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11087. [Link]
  • de la Torre, A., & Carrillo, L. G. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3357. [Link]
  • Chemistry LibreTexts. (2023).
  • Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3937–3940. [Link]
  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
  • Reddit. (2018).

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-Aminopyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Aminopyridine-3-carboxylic acid ethyl ester. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the compound's reactivity, with a special focus on the critical role of solvents. As Senior Application Scientists, our goal is to blend established chemical principles with practical, field-proven insights to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and reactivity of this compound to build a foundational understanding for experimental design.

Q1: What are the primary reactive sites on this compound?

A1: The molecule possesses three key functional groups that dictate its reactivity:

  • The 4-Amino Group (-NH₂): This is the primary nucleophilic site. Due to resonance donation into the pyridine ring, the lone pair on this nitrogen is highly available for reactions like acylation, alkylation, and condensation.

  • The Pyridine Ring Nitrogen (N1): This nitrogen is the most basic site on the molecule and is readily protonated by acids. It can also act as a nucleophile, though it is generally less reactive than the exocyclic amino group in nucleophilic substitution reactions.

  • The Ethyl Ester Group (-COOEt): The carbonyl carbon of the ester is electrophilic. It is susceptible to nucleophilic acyl substitution, such as hydrolysis (saponification) to the corresponding carboxylic acid or aminolysis to an amide, typically under strong acidic or basic conditions.[1][2]

G Key Reactive Sites cluster_molecule cluster_labels mol mol amino 1. 4-Amino Group (Strongly Nucleophilic) amino->p1 pyridine_N 2. Pyridine Nitrogen (Primary Basic Site) pyridine_N->p2 ester 3. Ester Carbonyl (Electrophilic Site) ester->p3

Caption: Reactive centers of this compound.

Q2: How does the choice between a protic and an aprotic solvent affect the reactivity of the 4-amino group?

A2: The solvent choice has a profound impact on the nucleophilicity of the 4-amino group.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents can form strong hydrogen bonds with the lone pair of the amino group. This "solvation shell" stabilizes the nucleophile, making it less reactive and sterically hindered.[3] While these solvents may be necessary to dissolve the compound, they can significantly slow down desired nucleophilic reactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents do not have acidic protons and cannot act as hydrogen bond donors. They solvate the cation but leave the anionic or neutral nucleophile "naked" and highly reactive.[3][4] Consequently, reactions involving the 4-amino group as a nucleophile are often much faster and more efficient in polar aprotic solvents.[5]

G Solvent Effects on Nucleophilicity cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) N_protic Amino Group (-NH₂) H_bond Hydrogen Bonding (H-O-Et) N_protic->H_bond Solvation Result_protic Reduced Nucleophilicity (Stabilized, Hindered) N_aprotic Amino Group (-NH₂) No_H_bond Weak Dipole-Dipole Interactions N_aprotic->No_H_bond Minimal Solvation Result_aprotic Enhanced Nucleophilicity ('Naked', Reactive)

Caption: Protic vs. Aprotic solvent effects on the 4-amino group.

Q3: What are the general solubility characteristics of this compound?

A3: this compound is a crystalline solid with moderate polarity. Its solubility is as follows:

  • High Solubility: Polar organic solvents like DMSO, DMF, and ethanol.[6]

  • Moderate Solubility: Other alcohols (methanol, isopropanol), ethers (THF), and chlorinated solvents (dichloromethane).[7]

  • Low Solubility: Non-polar solvents like hexanes and toluene. It also has low solubility in water.[7]

This profile makes it suitable for a range of reaction conditions, but purification via crystallization may require a mixed-solvent system.

SolventTypePredicted SolubilityCommon Use Case
DMSO, DMF Polar AproticHighReactions requiring high nucleophilicity
Ethanol, Methanol Polar ProticHighGeneral synthesis, recrystallization[8]
Acetonitrile Polar AproticModerateReactions, HPLC analysis
Dichloromethane (DCM) Polar AproticModerateReactions, extractions[9]
Ethyl Acetate Polar AproticModerate-LowChromatography, extractions[10]
Water Polar ProticLowAqueous workups (with potential for hydrolysis)
Hexanes, Toluene Non-polarVery LowAnti-solvent for precipitation/crystallization

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments involving this compound.

Problem 1: Low or no yield in N-acylation/alkylation of the 4-amino group.
  • Potential Cause A: Incorrect Solvent Choice. You are using a protic solvent like ethanol. The solvent is hydrogen-bonding to the amino group, drastically reducing its nucleophilicity.

    • Solution: Switch to a polar aprotic solvent. DMF or DMSO are excellent choices for ensuring the amino group is highly reactive. If solubility is an issue, a mixture such as acetonitrile/DMF can be effective.[11]

  • Potential Cause B: Protonation of the Pyridine Ring. If your reaction generates an acidic byproduct (e.g., HCl from an acyl chloride), it will protonate the highly basic pyridine nitrogen. This creates a positive charge on the ring, which deactivates the entire system toward electrophilic attack and can shut down the reactivity of the 4-amino group.

    • Solution: Add a non-nucleophilic base to the reaction. A tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents) will act as an acid scavenger, neutralizing byproducts without competing in the main reaction.

  • Potential Cause C: Starting Material Insolubility. The reaction is heterogeneous, preventing the reactants from interacting effectively.

    • Solution: Gently warm the reaction mixture (e.g., to 40-50 °C) in a suitable high-boiling aprotic solvent like DMF. Always monitor for side product formation at higher temperatures using TLC or LC-MS.

Protocol 1: General Procedure for Solvent Screening in N-Alkylation
  • Setup: In three separate vials, place this compound (1.0 eq.), your alkylating agent (1.1 eq.), and a non-nucleophilic base like K₂CO₃ (2.0 eq.).

  • Solvent Addition: Add an equal volume of (a) Acetonitrile, (b) DMF, and (c) THF to each respective vial.

  • Reaction: Stir all three reactions at room temperature or a slightly elevated temperature (e.g., 50 °C).

  • Monitoring: After 2 hours, take a small aliquot from each reaction, dilute, and analyze by TLC or LC-MS to compare the extent of product formation. This will quickly identify the most effective solvent system for your specific substrate.

Problem 2: The ethyl ester group is hydrolyzing during the reaction or workup.
  • Potential Cause A: Presence of Water. Trace amounts of water in your solvents or reagents, especially when combined with acidic or basic conditions, can lead to saponification of the ester. Carboxylic acid derivatives are susceptible to hydrolysis.[2][12]

    • Solution: Use anhydrous solvents. Dry your solvents using standard laboratory procedures (e.g., over molecular sieves). Ensure all glassware is oven-dried before use.

  • Potential Cause B: Basic Aqueous Workup. Using a strong base like NaOH or KOH during the workup will rapidly hydrolyze the ester.

    • Solution: If a basic wash is required to remove acidic impurities, use a milder, non-hydrolytic base like a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Perform the wash quickly and at a low temperature (e.g., in an ice bath) to minimize contact time.

Problem 3: Multiple products are observed, including a suspected self-condensation or dimer.
  • Potential Cause: High Temperature or Concentration. The molecule has both a nucleophilic (amino) and an electrophilic (ester) site. At high temperatures, the amino group of one molecule could potentially react with the ester of another, leading to amide formation and dimerization.

    • Solution:

      • Lower the Temperature: Run the reaction at room temperature or below if the kinetics are favorable.

      • Use High Dilution: Perform the reaction at a lower concentration (e.g., 0.05-0.1 M). This favors intramolecular reactions or reactions with a reagent in solution over intermolecular side reactions.

      • Order of Addition: If reacting the amino group, consider adding your electrophile slowly to a dilute solution of the aminopyridine ester. This keeps the concentration of the free electrophile low, minimizing side reactions.

G Start Low Reaction Yield CheckSolvent Is the solvent polar aprotic (DMF, DMSO, ACN)? Start->CheckSolvent CheckBase Is an acid byproduct being generated? CheckSolvent->CheckBase Yes ChangeSolvent Action: Switch to DMF or DMSO. Re-run reaction. CheckSolvent->ChangeSolvent No CheckSolubility Is the starting material fully dissolved? CheckBase->CheckSolubility No AddBase Action: Add non-nucleophilic base (e.g., TEA, DIPEA). CheckBase->AddBase Yes SolventOK Solvent OK CheckSolubility->SolventOK Yes WarmReaction Action: Gently warm the reaction (e.g., to 50°C) or use a stronger solvent like DMSO. CheckSolubility->WarmReaction No BaseOK Reaction Conditions Optimized ChangeSolvent->BaseOK AddBase->BaseOK WarmReaction->BaseOK

Caption: Troubleshooting workflow for low reaction yield.

References
  • Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. LMU München. [Link]
  • ChemBK. (2024). 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER. ChemBK. [Link]
  • Kukkonen, E., Malinen, H., Haukka, M., & Konu, J. (2018). Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design. [Link]
  • ChemBK. (2024).
  • MDPI. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. [Link]
  • Goud, N. R., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile. RSC Advances. [Link]
  • ResearchGate. (2018). (PDF) Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium.
  • Tawfiq, M. T. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect. World Journal of Experimental Biosciences. [Link]
  • Movassaghi, M., & Hill, M. D. (2008). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. [Link]
  • American Journal of Heterocyclic Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. [Link]
  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
  • Google Patents. (2010). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Chemistry LibreTexts. (2023). Nucleophilicity and Solvent Effects. [Link]
  • ResearchGate. (2006). (PDF) Synthesis of N-Modified 4-Aminopyridine-3-carboxylates by Ring Transformation.
  • ResearchGate. (2005). A reducing-difference IR-spectral study of 4-aminopyridine.
  • ChemWhat. (n.d.). This compound CAS#: 16952-66-2.
  • PubMed Central. (2022).
  • ResearchGate. (2008). ChemInform Abstract: Direct Formation of Esters and Amides from Carboxylic Acids Using Diethyl Chlorophosphate in Pyridine.
  • OSTI.GOV. (1964).
  • Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters. [Link]
  • Michigan State University Chemistry. (n.d.).

Sources

Technical Support Center: 4-Aminoquinoline Synthesis Work-up & Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've designed this guide to move beyond simple procedural lists. My goal is to provide a dynamic resource that addresses the nuanced challenges encountered during the work-up and purification of 4-aminoquinolines. This scaffold is central to numerous pharmaceuticals, most notably antimalarials like chloroquine, and its successful synthesis is often pivotal.[1] This guide is structured to anticipate your questions and troubleshoot common experimental hurdles, grounding every recommendation in solid chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete, but the product is a viscous oil/tar. What is the first step to isolate my 4-aminoquinoline?

A: This is a very common scenario, especially with high-temperature cyclization methods like the Conrad-Limpach or Skraup syntheses.[2][3] The initial and most critical step is to carefully quench the reaction mixture. This is typically done by pouring the cooled (but still manageable) reaction mixture slowly and with vigorous stirring into a large volume of crushed ice or cold water.

  • Causality: This step serves two purposes: it rapidly dissipates residual heat from the exothermic neutralization that will follow, and it dilutes the reaction mixture, preventing the product from becoming entrapped in a solid mass of byproducts or salts. For reactions run in strong acids like sulfuric acid, this dilution is essential for safe handling.[3]

Q2: What is the most robust method for separating my 4-aminoquinoline from neutral or acidic byproducts?

A: The foundational technique is an acid-base extraction . The quinoline nitrogen is basic and can be selectively protonated.[4]

  • Expertise & Experience: By dissolving your crude mixture in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) and washing it with an aqueous acid (typically 1M HCl), the basic 4-aminoquinoline will be protonated to form an ammonium salt.[5][6] This salt is ionic and will partition into the aqueous layer, while neutral organic impurities remain in the organic layer. You can then isolate your product by separating the layers, basifying the aqueous layer with a base like NaOH or NH₄OH to precipitate the free amine, and then either filtering the solid or extracting it back into an organic solvent.[5]

Q3: I'm using a high-boiling solvent like NMP or DMF. Why is it so difficult to remove, and what's the best work-up strategy?

A: Solvents like N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) are often used to facilitate nucleophilic aromatic substitution (SNAr) reactions to produce 4-aminoquinolines from 4-chloroquinolines.[4][7][8] However, their high boiling points make them difficult to remove by rotary evaporation.

  • Trustworthiness: The most effective removal method during work-up is to wash the organic layer (e.g., ethyl acetate) multiple times with a large volume of brine and water.[7] These polar aprotic solvents have some water solubility, and repeated aqueous washes will pull them out of the organic phase. This is often more effective than trying to distill them off, which can require high temperatures that may degrade the product.

Troubleshooting Guide: From Reaction Flask to Pure Compound

This section addresses specific, common problems encountered during the work-up phase.

Problem Area 1: Low Yield & Product Loss

Q: After basifying the acidic aqueous layer, no precipitate formed, or the back-extraction yielded very little product. Where did my compound go?

A: There are several probable causes for this frustrating outcome:

  • Incomplete Extraction: The initial acid wash may have been insufficient. The basicity of 4-aminoquinolines can vary based on other substituents. It may require multiple extractions with fresh aqueous acid to fully move the product from the organic to the aqueous phase.

  • Emulsion Formation: Vigorous shaking during extraction can create a stable emulsion, trapping your product at the interface. If an emulsion forms, try adding brine to "break" it or filtering the entire mixture through a pad of Celite.

  • Incorrect pH for Precipitation: Your product may be soluble at the final pH of the aqueous layer. After adding base, check the pH with litmus paper or a pH meter to ensure it is sufficiently basic (pH > 10) to deprotonate the ammonium salt and precipitate the free amine.

  • Product is a Liquid or Oil: Not all 4-aminoquinolines are solids at room temperature. If no precipitate forms upon basification, your product may be an oil. In this case, you must perform a "back-extraction" by adding a fresh portion of an organic solvent (like dichloromethane) to the basified aqueous layer to recover your product.[5]

Problem Area 2: Purification & Purity Issues

Q: My crude product looks clean by TLC, but the NMR shows significant impurities. What are common, less-visible culprits?

A: Besides residual solvents, two types of impurities are common:

  • Starting Material Contamination: In SNAr reactions, unreacted 4-chloroquinoline or the amine starting material can persist. A carefully executed acid-base extraction should separate these. The 4-chloroquinoline is much less basic and should remain in the organic layer during the acid wash, while excess starting amine will be extracted along with the product.

  • Isomeric Byproducts: In cyclization reactions like the Conrad-Limpach, temperature control is key. Running the reaction at a lower temperature can favor the kinetic product (a β-aminoacrylate), while higher temperatures are needed for the cyclization to the desired 4-hydroxyquinoline.[9] If temperature is not uniform or high enough, you may have a mixture of intermediates and the final product.

Q: My 4-aminoquinoline is "streaking" badly on my silica gel column. How can I get clean separation?

A: This is a classic problem when purifying basic compounds like amines on acidic silica gel. The amine interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and streaking.

  • Authoritative Grounding: To mitigate this, add a small amount of a basic modifier to your chromatography eluent. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia in methanol to the mobile phase will neutralize the active sites on the silica gel, leading to sharp, well-defined peaks and much-improved separation.

Table 1: Troubleshooting Summary
Observed Problem Probable Cause(s) Recommended Solution(s)
Tar/Polymer Formation Reaction temperature too high; harsh acidic conditions.[3]Control temperature carefully; use a moderator (e.g., FeSO₄ in Skraup synthesis); purify via steam distillation for volatile products.[2][3]
Low Recovery After Work-up Incomplete extraction; emulsion formation; product is an oil, not a solid.Perform multiple acid washes; use brine to break emulsions; perform back-extraction after basification.[5]
Persistent Solvent Impurity High-boiling solvent used (e.g., NMP, DMF, DMSO).[4][7]Perform multiple washes with water and/or brine during work-up to partition the solvent into the aqueous phase.[7]
Streaking on Silica Column Basic product interacting with acidic silica gel.Add 0.5-1% triethylamine or NH₄OH to the eluent to improve peak shape.
Reaction Won't Quench Cleanly Highly viscous reaction mixture (e.g., from Polyphosphoric Acid).Allow mixture to cool slightly, then quench by adding it to a vigorously stirred slurry of ice and water.
Visualized Workflows & Protocols
Diagram 1: General Acid-Base Extraction Workflow

This diagram outlines the logical separation of a 4-aminoquinoline product from neutral organic impurities.

start Crude Reaction Mixture (in Organic Solvent) aq_acid Wash with 1M HCl (aq) start->aq_acid separate1 Separate Layers aq_acid->separate1 org_layer1 Organic Layer: Neutral Impurities Unreacted 4-Chloroquinoline separate1->org_layer1 Organic Phase aq_layer1 Aqueous Layer: Protonated 4-AQ Product (R-NH3+ Cl-) separate1->aq_layer1 Aqueous Phase aq_base Add 2M NaOH (aq) until pH > 10 aq_layer1->aq_base isolate Isolate Product aq_base->isolate filter Filter Precipitated Solid isolate->filter If Solid back_extract OR Back-extract with DCM isolate->back_extract If Oil final_product Pure 4-Aminoquinoline filter->final_product back_extract->final_product

Caption: Logic flow for purifying 4-aminoquinolines via acid-base extraction.

Protocol 1: Work-up for SNAr from 4-Chloroquinoline

This protocol is typical for reactions where a 4-chloroquinoline is displaced by an amine, often in a polar, aprotic solvent.[7][10]

  • Cool & Dilute: Once the reaction is deemed complete by TLC, allow the mixture to cool to room temperature. Dilute the reaction mixture with an organic solvent suitable for extraction (e.g., ethyl acetate or dichloromethane).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • Water (2x) to remove the bulk of the high-boiling solvent (e.g., DMF, NMP).[7]

    • Brine (1x) to further aid in solvent removal and break any minor emulsions.

  • Acid Extraction: Extract the organic layer with 1M HCl (3x). Combine the acidic aqueous layers.

    • Self-Validation: At this point, a TLC of the organic layer should show the disappearance of the product spot and the presence of only non-basic impurities.

  • Liberate the Free Base: Cool the combined acidic aqueous layers in an ice bath. Slowly add 2M NaOH or concentrated NH₄OH solution with stirring until the solution is strongly basic (pH > 10).

  • Isolate the Product:

    • If a solid precipitates: Collect the product by vacuum filtration. Wash the filter cake with cold deionized water to remove residual salts. Dry the solid under vacuum.

    • If an oil forms (or no precipitate): Extract the basified aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.

  • Final Purification: If necessary, purify the crude product further by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile) or by column chromatography (using an eluent containing ~1% triethylamine).

Diagram 2: Troubleshooting Low Purity

This diagram provides a decision-making framework for diagnosing and solving purity issues post-work-up.

start Crude Product Obtained Analyze by TLC/NMR check_purity Is Purity Low? start->check_purity impurity_type Identify Impurity Type check_purity->impurity_type Yes end Pure Product check_purity->end No is_sm Unreacted Starting Material? impurity_type->is_sm is_side_product Side Product or Isomer? impurity_type->is_side_product is_solvent Residual High-Boiling Solvent? impurity_type->is_solvent solution_sm Repeat Acid-Base Extraction. Ensure complete phase separation. is_sm->solution_sm solution_side_product Optimize reaction conditions (temp, time). Purify via chromatography or recrystallization. is_side_product->solution_side_product solution_solvent Perform additional aqueous/brine washes during work-up. Dry under high vacuum. is_solvent->solution_solvent

Sources

Technical Support Center: Synthesis of 4-Aminoquinoline-3-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminoquinoline-3-carboxamides. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important chemical scaffold. The 4-aminoquinoline core is a privileged structure in medicinal chemistry, forming the basis for numerous therapeutic agents.[1][2] However, its synthesis, particularly with the C3-carboxamide functionality, presents a unique set of challenges.

This document provides in-depth, troubleshooting-focused guidance in a practical question-and-answer format. We will dissect common experimental hurdles, explain the underlying chemical principles, and offer field-proven protocols to help you navigate these synthetic challenges successfully.

Part 1: Constructing the Quinoline Core: The Gould-Jacobs Reaction

The initial formation of the quinoline ring system is a critical and often challenging stage. The Gould-Jacobs reaction is a widely used method that involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[3] Success at this stage is paramount for the entire synthetic route.

FAQ 1: My Gould-Jacobs cyclization is giving very low yields (<30%). How can I optimize this thermal reaction?

Answer: This is a common and critical issue. The low yield in the thermal cyclization step of the Gould-Jacobs reaction typically stems from an imbalance between the required activation energy for cyclization and the temperature at which starting materials or products begin to decompose.[4]

Causality: The reaction proceeds via an initial Michael-type addition/elimination to form an anilidomethylenemalonate intermediate, which then requires significant thermal energy (often >250 °C) to undergo a 6-electron electrocyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[3][5] If the temperature is too low, the reaction stalls at the intermediate stage. If it's too high or maintained for too long, undesired side reactions, including decarboxylation and polymerization (tar formation), can drastically reduce the yield.[4][5]

Troubleshooting Protocol & Optimization:

  • Solvent Selection is Crucial: Performing the reaction neat (without solvent) often leads to poor heat transfer and localized overheating, resulting in decomposition.[4] High-boiling, inert solvents are essential for maintaining a consistent, high temperature.

    • Recommended Solvents: Diphenyl ether or Dowtherm A are the gold standards due to their high boiling points (~258 °C and ~257 °C, respectively) and thermal stability.[4] Mineral oil is a less expensive alternative.

  • Precise Temperature & Time Control: This is an empirical optimization process. You must perform a time-course and temperature-course study for your specific substrate.

    • Step-by-Step Optimization: i. Set up several parallel reactions in a high-temperature heating mantle or sand bath with precise temperature control. ii. Fix the solvent and concentration. Start with a temperature of 250 °C. iii. Run reactions for varying times (e.g., 20 min, 40 min, 60 min, 90 min) and analyze the crude reaction mixture by LC-MS or ¹H NMR to determine the ratio of starting intermediate to cyclized product. iv. If cyclization is slow, incrementally increase the temperature (e.g., to 260 °C, 270 °C) and repeat the time-course study. Be cautious, as small temperature increases can significantly impact the rate of decomposition. Microwave synthesis can also be a powerful tool for rapidly achieving high temperatures and shortening reaction times.[5][6]

Data-Driven Insights:

The following table, adapted from studies on microwave-assisted Gould-Jacobs reactions, illustrates the critical interplay between temperature and time, which is also relevant for conventional heating.[5]

EntryTemperature (°C)Time (min)Observations & Outcome
125030Incomplete conversion; significant intermediate remains.
230015Low yield (37%); minimal intermediate left, but decomposition is likely.
330030Lower yield (28%); significant decomposition and decarboxylation observed.
4300 5 Optimal Yield (47%); rapid cyclization with minimized decomposition.

Key Takeaway: For high-temperature reactions, shorter reaction times are often better. The goal is to heat the mixture rapidly to the target temperature, hold for the minimum time required for cyclization, and then cool it down quickly to prevent product degradation.[5]

FAQ 2: I'm using a meta-substituted aniline and getting a mixture of 5- and 7-substituted quinoline regioisomers. How can I control the cyclization position?

Answer: Regioselectivity in the Gould-Jacobs reaction is a well-documented challenge governed by both steric and electronic factors of the aniline substituent.[4] The cyclization can occur at either ortho position relative to the amino group.

Causality & Control Strategies:

  • Electronic Effects: Electron-donating groups (EDGs) like -OCH₃ or -CH₃ activate the para position for cyclization, favoring the formation of the 7-substituted isomer. Conversely, electron-withdrawing groups (EWGs) like -Cl or -CF₃ tend to favor cyclization at the less deactivated ortho position, leading to the 5-substituted isomer. The Gould-Jacobs reaction is generally most effective for anilines bearing meta-EDGs.[3]

  • Steric Hindrance: A bulky group at the meta-position will sterically hinder cyclization at the adjacent ortho position (C2 of the aniline), thus favoring cyclization at the less hindered C6 position to yield the 7-substituted quinoline.

Workflow for Addressing Regioselectivity:

G start Starting Point: Mixture of 5- and 7-isomers check_sub Analyze Aniline Substituent start->check_sub edg Is it an Electron-Donating Group (EDG)? check_sub->edg Electronic ewg Is it an Electron-Withdrawing Group (EWG)? check_sub->ewg Electronic sterics Is the substituent bulky? check_sub->sterics Steric outcome_edg Favors 7-substituted isomer. Can you increase bulk to enhance this? edg->outcome_edg outcome_ewg Favors 5-substituted isomer. This is often the major product. ewg->outcome_ewg outcome_sterics Strongly favors 7-substituted isomer. sterics->outcome_sterics strategy If separation is difficult, consider an alternative, more regioselective quinoline synthesis method. outcome_edg->strategy outcome_ewg->strategy friedlander Example: Friedländer Synthesis (unambiguous condensation of an o-aminoaryl aldehyde/ketone) strategy->friedlander

Caption: Decision workflow for addressing regioisomer formation.

If you cannot achieve the desired regioselectivity, and chromatographic separation of the isomers is difficult, you may need to consider an alternative synthetic strategy like the Friedländer or Pfitzinger synthesis, which offer more built-in regiocontrol.[7][8]

Part 2: Intermediate Processing: From Core to Carboxylic Acid

Once the quinoline core is formed, it must be converted into the key 4-aminoquinoline-3-carboxylic acid intermediate. This typically involves chlorination of the 4-oxo group, nucleophilic substitution with an amine, and hydrolysis of the C3-ester.

FAQ 3: The conversion of my 4-hydroxyquinoline-3-carboxylate to the 4-chloro derivative using phosphorus oxychloride (POCl₃) is messy and gives poor yields. What's going wrong?

Answer: This is a standard transformation, but it can be problematic if not performed under strictly controlled conditions. The reaction is often aggressive and can lead to side products if moisture is present or if the temperature is not controlled.

Causality: Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent. It reacts with the 4-oxo tautomer of the quinoline to form a phosphate ester intermediate, which is then displaced by chloride. The reaction is highly exothermic and POCl₃ reacts violently with water. Any moisture in the reaction will consume the reagent and generate HCl and phosphoric acid, leading to side reactions and incomplete conversion.[9]

Optimized Protocol for Chlorination:

  • Ensure Anhydrous Conditions: Dry your starting 4-hydroxyquinoline thoroughly under high vacuum. Use freshly distilled or a new bottle of POCl₃. All glassware must be oven- or flame-dried.

  • Solvent and Reagent Stoichiometry: The reaction can be run neat in an excess of POCl₃, which also acts as the solvent.[9] This is often the most effective method. If a co-solvent is needed for solubility, use an inert, high-boiling one like toluene or xylene, but ensure it is anhydrous.

  • Temperature Control: i. Combine the starting material and POCl₃ at room temperature under an inert atmosphere (N₂ or Ar). ii. Heat the mixture gradually to reflux (approx. 107 °C for neat POCl₃). A common mistake is heating too rapidly. iii. Maintain reflux for 2-4 hours. Monitor the reaction progress by TLC or LC-MS (quench a small aliquot carefully in ice water/base and extract with ethyl acetate).

  • Work-up Procedure (CRITICAL): i. Cool the reaction mixture to room temperature. ii. Very slowly and carefully , pour the reaction mixture onto crushed ice in a well-ventilated fume hood. This is a highly exothermic and gas-evolving quench. iii. Once the quench is complete, the product will often precipitate. The aqueous layer will be strongly acidic. iv. Neutralize the mixture by the slow addition of a base (e.g., solid NaHCO₃, or aqueous NaOH/NH₄OH) while cooling in an ice bath. The product's solubility may change with pH, so check both the precipitate and the organic layer during extraction. v. Extract the product with a suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

FAQ 4: I'm trying to hydrolyze the ethyl ester at C-3 to the carboxylic acid, but the reaction is either incomplete or I'm seeing decarboxylation. How can I achieve clean saponification?

Answer: Hydrolysis of the C3-ester is a delicate balance. The conditions required for saponification (strong base, heat) can also promote undesired decarboxylation, especially with the electron-rich 4-aminoquinoline ring system.

Causality: Saponification is a nucleophilic acyl substitution where hydroxide attacks the ester carbonyl. However, the resulting quinoline-3-carboxylate anion can be thermally unstable and lose CO₂, particularly if the quinoline nitrogen is protonated by the solvent (e.g., water/ethanol mixtures), which can facilitate the process.

Troubleshooting and Recommended Conditions:

ConditionProblemSolution & Rationale
Incomplete Hydrolysis Reaction stalls, starting material remains.Increase Temperature/Base Concentration: Use a higher concentration of NaOH or LiOH (e.g., 2-4 M) and gently heat to 60-80 °C. Using a co-solvent like THF or dioxane can improve solubility and aid the reaction.[8]
Decarboxylation Loss of the -COOH group, observed by MS and ¹H NMR (loss of carboxylate proton, appearance of proton at C3).Use Milder Conditions: Avoid prolonged heating at high temperatures. Attempt the reaction at room temperature for a longer period (24-48h). Use LiOH instead of NaOH or KOH, as it can sometimes be more effective at lower temperatures.
Poor Solubility The starting ester or intermediate salt crashes out of solution.Change Solvent System: A mixture of THF/H₂O or Dioxane/H₂O (e.g., 2:1 or 3:1) is often superior to EtOH/H₂O for keeping substrates in solution.[8]

Validated Protocol for Saponification:

  • Dissolve the 4-aminoquinoline-3-carboxylate ester in a mixture of THF and water (3:1).

  • Add 3-5 equivalents of solid lithium hydroxide (LiOH·H₂O).

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor by LC-MS until the starting material is consumed.

  • If the reaction is slow, gently warm the mixture to 40-50 °C and monitor closely.

  • After completion, carefully acidify the reaction mixture with cold 1N HCl to pH ~4-5. The carboxylic acid product will typically precipitate.

  • Filter the solid, wash with cold water, and dry under high vacuum.

Part 3: The Final Step: Amide Bond Formation

Coupling the 4-aminoquinoline-3-carboxylic acid with a desired amine is the final and often most complex step, where the success depends heavily on the choice of coupling reagents and the reactivity of the amine.

FAQ 5: My amide coupling reaction is failing. The starting materials are recovered or the yield is very low. My amine is electron-deficient. What should I do?

Answer: This is a classic challenge in medicinal chemistry. Amide bond formation requires the activation of the carboxylic acid to make it sufficiently electrophilic to react with the amine. When the amine is a poor nucleophile (e.g., anilines with electron-withdrawing groups), this becomes particularly difficult.[10]

Causality: Standard coupling reagents like EDC (a carbodiimide) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions (like rearranging to a stable N-acylurea) if the amine nucleophile does not attack it quickly. Additives like HOBt or HOAt are used to trap the O-acylisourea, converting it to a more stable but still reactive activated ester, which gives the weak amine nucleophile a better chance to react.[10][11]

Troubleshooting the Amide Coupling:

G start Low Amide Coupling Yield check_reagents Are you using an additive with your carbodiimide (EDC)? start->check_reagents no_additive No check_reagents->no_additive No yes_additive Yes check_reagents->yes_additive Yes check_base Is your base appropriate? (Non-nucleophilic, sufficient pKa) base_ok Base is OK (e.g., DIPEA, Et3N) check_base->base_ok base_bad Base might be an issue check_base->base_bad e.g. Pyridine check_temp Have you tried increasing the reaction temperature? temp_low Running at RT check_temp->temp_low temp_high Already heated check_temp->temp_high add_hobt Add HOBt or HOAt (1.1 eq). This is essential! no_additive->add_hobt yes_additive->check_base Yield is just low use_hatu Switch to a stronger coupling reagent: HATU, HBTU, or COMU. yes_additive->use_hatu Still failing final_check Consider converting acid to acid chloride (SOCl₂) as a more reactive alternative. use_hatu->final_check base_ok->check_temp heat_rxn Heat the reaction to 40-60 °C. This can overcome the activation barrier for poor nucleophiles. temp_low->heat_rxn temp_high->final_check

Caption: Troubleshooting flowchart for low-yield amide coupling reactions.

Comparison of Common Coupling Reagents:

Reagent SystemProsConsBest For
EDC / HOBt Inexpensive, water-soluble byproducts, reliable for most amines.[10]Can be slow for unreactive amines, risk of racemization.General purpose, standard couplings.
HATU / DIPEA Very fast and efficient, highly activating.[12]Expensive, can be difficult to remove byproducts.Difficult couplings, electron-deficient amines, sterically hindered substrates.
CDI Simple to use, byproducts are gaseous (imidazole, CO₂).Less activating than other reagents, not suitable for difficult couplings.Simple, unhindered substrates.
SOCl₂ or (COCl)₂ Creates highly reactive acid chloride.Harsh conditions, not tolerant of many functional groups, requires extra step.When all other coupling methods fail and the substrate is robust.

Recommended Protocol for a Difficult Amide Coupling:

  • In an anhydrous solvent (DMF or CH₃CN), dissolve the 4-aminoquinoline-3-carboxylic acid (1.0 eq), the amine (1.1 eq), HATU (1.1 eq), and HOAt (1.1 eq).

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction at room temperature for 12-18 hours. If there is no progress, warm the reaction to 50 °C.

  • Monitor by LC-MS. Upon completion, dilute with water and extract with ethyl acetate. The aqueous workup will remove the DMF and excess reagents.

References

  • Quinolin-4-ones: Methods of Synthesis and Applic
  • Gould Jacobs Quinoline forming reaction.Biotage.[Link]
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.PLOS One.[Link]
  • Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.PubMed Central (PMC).[Link]
  • Gould–Jacobs reaction.Wikipedia.[Link]
  • Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite.ACS Omega.[Link]
  • (PDF) Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.National Institutes of Health (NIH).[Link]
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Process for the preparation of 4-chloroquinolines.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline deriv
  • THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS.The University of Liverpool Repository.[Link]
  • Amide coupling reaction in medicinal chemistry.
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii)
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.National Institutes of Health (NIH).[Link]
  • Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives.
  • Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.PubMed Central (PMC).[Link]
  • Process for the hydrolysis of quinolone carboxylic esters.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PubMed Central (PMC).[Link]
  • Coupling Reagents.Aapptec Peptides.[Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Aminopyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-Aminopyridine-3-carboxylic acid ethyl ester

This compound is a substituted pyridine derivative with a molecular formula of C₈H₁₀N₂O₂ and a monoisotopic mass of 166.0742 g/mol .[1] As a key intermediate and building block in medicinal chemistry and pharmaceutical development, its structural integrity and purity are paramount.[2] The presence of an aromatic amine, a pyridine ring, and an ethyl ester functionality provides multiple sites for chemical reaction and potential degradation, necessitating robust analytical methods for its characterization.

Mass spectrometry (MS) stands as the definitive technique for confirming the molecular weight and elucidating the structure of such molecules. However, the choice of ionization source and analytical strategy is not trivial. The molecule's inherent chemical properties—possessing a basic amino group amenable to protonation and a thermally labile ester group—dictate the optimal approach. This guide provides a comparative analysis of two primary mass spectrometry workflows for this compound: Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF MS) and Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS). We will delve into the causality behind methodological choices, present detailed experimental protocols, and compare the resulting data to empower researchers in selecting the most appropriate technique for their analytical goals.

Part 1: Ionization Techniques - A Comparative Rationale

The initial and most critical step in mass spectrometry is the ionization of the analyte.[3] The choice of ionization method profoundly impacts the resulting mass spectrum, influencing the presence of the molecular ion and the extent of fragmentation. For this compound, the two most relevant techniques present a classic "soft" versus "hard" ionization trade-off.

Electrospray Ionization (ESI): The Gentle Approach for LC-MS

ESI is a soft ionization technique that generates ions from a liquid solution, making it perfectly compatible with Liquid Chromatography (LC).[3][4] For this compound, ESI in positive ion mode is the logical choice. The basic amino group and the nitrogen atom in the pyridine ring are readily protonated in an acidic mobile phase, forming a stable [M+H]⁺ ion.

  • Mechanism of Action: A high voltage is applied to the analyte solution as it is nebulized, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.[3]

  • Why it Works for this Molecule: This gentle process imparts minimal excess energy to the molecule, ensuring that the protonated molecular ion ([M+H]⁺ at m/z 167.0815) is typically the most abundant peak (the base peak) in the full scan spectrum. This provides unambiguous confirmation of the molecular weight. Structural information is then obtained through subsequent fragmentation in a collision cell (MS/MS).

  • Advantages:

    • High sensitivity for polar, basic compounds.

    • Directly compatible with reversed-phase LC.

    • Provides a clear molecular ion, simplifying spectral interpretation.

Electron Ionization (EI): The High-Energy Method for GC-MS

EI is a classic "hard" ionization technique used for volatile and thermally stable compounds, making it a suitable partner for Gas Chromatography (GC).[4][5]

  • Mechanism of Action: In the ion source, vaporized analyte molecules are bombarded with a high-energy electron beam (typically 70 eV). This energetic collision ejects an electron from the molecule, creating a radical cation (M⁺•).[5]

  • Implications for this Molecule: The 70 eV of energy far exceeds the molecule's ionization energy, leading to extensive and often complex fragmentation. While this fragmentation is highly reproducible and excellent for structural elucidation and library matching, the molecular ion (M⁺• at m/z 166.0742) may be weak or entirely absent.[6] The fragmentation pattern becomes the primary identifier.

  • Advantages:

    • Produces detailed, fingerprint-like fragmentation patterns for structural confirmation.

    • Highly reproducible spectra that can be searched against established libraries like NIST.[7]

    • Well-suited for purity analysis of volatile compounds.

Part 2: Comparative Experimental Protocols & Data Analysis

Here, we present detailed, self-validating protocols for the analysis of this compound using two distinct mass spectrometry systems. The rationale behind key parameters is explained to provide a deeper understanding of the experimental design.

Workflow 1: High-Resolution Analysis via LC-ESI-QTOF MS

This workflow is ideal for confirming the identity, assessing purity in complex matrices (e.g., reaction mixtures), and performing detailed structural characterization through high-resolution tandem mass spectrometry.

LC_MS_Workflow cluster_LC Liquid Chromatography cluster_MS QTOF Mass Spectrometry Sample Sample in Solution (e.g., 10 µg/mL in ACN/H₂O) Autosampler Autosampler Injection Sample->Autosampler Column C18 HPLC Column (e.g., 2.1 x 50 mm, 1.8 µm) Autosampler->Column Gradient Mobile Phase Gradient (H₂O+0.1% FA to ACN+0.1% FA) Column->Gradient ESI ESI Source (Positive Ion Mode) Gradient->ESI TOF_MS TOF MS Scan (Full Scan m/z 50-500) Accurate Mass of [M+H]⁺ ESI->TOF_MS Full Scan Data Q1 Quadrupole 1 (Precursor Ion Selection m/z 167.08) ESI->Q1 MS/MS Path TOF_MSMS TOF MS/MS Scan (Product Ion Spectrum) Accurate Mass of Fragments CC Collision Cell (Fragment [M+H]⁺ with N₂) Q1->CC CC->TOF_MSMS Fragment Ions caption Fig 1. LC-ESI-QTOF MS/MS Experimental Workflow.

Caption: Fig 1. LC-ESI-QTOF MS/MS Experimental Workflow.

Experimental Protocol: LC-ESI-QTOF MS

  • Sample Preparation: Prepare a 10 µg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures the analyte is protonated prior to injection.

  • Liquid Chromatography (LC) Conditions:

    • Instrument: Waters ACQUITY UPLC or equivalent.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particles).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Conditions:

    • Instrument: Agilent 6545XT Q-TOF, Bruker maXis II, or equivalent.

    • Ionization Mode: ESI, Positive.

    • Gas Temperature: 325°C.

    • Capillary Voltage: 3500 V.

    • Full Scan (MS1) Range: m/z 50-500. This range comfortably covers the analyte's mass and potential low-mass impurities.

    • Tandem MS (MS/MS):

      • Precursor Ion Selection: Isolate the [M+H]⁺ ion at m/z 167.08.

      • Collision Energy: Apply a collision energy ramp (e.g., 10-30 eV) to induce fragmentation. Using a ramp ensures capture of both low-energy (gentle) and high-energy (more complete) fragmentation pathways.

Expected ESI-MS/MS Fragmentation Pattern

The protonated molecule ([M+H]⁺) is the primary target for fragmentation. The most likely cleavage points are around the ester group, which is the most labile part of the ion.

ESI_Fragmentation parent [M+H]⁺ C₈H₁₁N₂O₂⁺ m/z 167.08 frag1 Loss of C₂H₄ (Ethene) C₆H₇N₂O₂⁺ m/z 139.05 parent:f2->frag1:f0 - C₂H₄ (28 Da) frag2 Loss of C₂H₅OH (Ethanol) C₆H₅N₂O⁺ m/z 121.04 parent:f2->frag2:f0 - C₂H₅OH (46 Da) frag3 Loss of C₂H₅OH and CO C₅H₅N₂⁺ m/z 93.05 frag2:f2->frag3:f0 - CO (28 Da) caption Fig 2. Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Caption: Fig 2. Predicted ESI-MS/MS fragmentation of [M+H]⁺.

Workflow 2: Structural Fingerprinting via GC-EI-MS

This workflow is the classic choice for analyzing volatile, thermally stable small molecules. It provides a reproducible fragmentation pattern that serves as a structural fingerprint, ideal for library matching and confirmation of identity based on fragmentation.

Experimental Protocol: GC-EI-MS

  • Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent such as Dichloromethane or Ethyl Acetate. Higher concentration is often needed compared to ESI due to lower ionization efficiency.

  • Gas Chromatography (GC) Conditions:

    • Instrument: Agilent 8890 GC with 5977B MS or equivalent.

    • Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm, 0.25 µm film thickness). This is a general-purpose column suitable for a wide range of semi-polar compounds.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250°C (Splitless mode). This ensures rapid volatilization without thermal degradation.

    • Oven Program: 100°C hold for 1 min, then ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: EI, 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-300. Starting at 35 avoids detecting carrier gas ions while covering all expected fragments.

Expected EI Fragmentation Pattern

EI fragmentation is more extensive. The initial radical cation (M⁺•) undergoes a series of bond cleavages, primarily around the functional groups. The loss of the ethoxy radical is a common pathway for ethyl esters.[6][8]

EI_Fragmentation parent Molecular Ion (M⁺•) C₈H₁₀N₂O₂⁺• m/z 166.07 frag1 Loss of •OC₂H₅ C₆H₅N₂O⁺ m/z 121.04 parent:f2->frag1:f0 - •OC₂H₅ (45 Da) frag2 Loss of •CH₃ C₇H₇N₂O₂⁺ m/z 151.05 parent:f2->frag2:f0 - •CH₃ (15 Da) frag4 Loss of •COOC₂H₅ C₆H₆N₂⁺• m/z 106.05 parent:f2->frag4:f0 - •COOC₂H₅ (73 Da) frag3 Loss of CO from m/z 121 C₅H₅N₂⁺ m/z 93.05 frag1:f2->frag3:f0 - CO (28 Da) caption Fig 3. Predicted EI fragmentation pathways for M⁺•.

Caption: Fig 3. Predicted EI fragmentation pathways for M⁺•.

Part 3: Performance Comparison and Recommendations

The choice between these two powerful techniques hinges on the specific analytical question being asked. Their performance characteristics are summarized below.

FeatureLC-ESI-QTOF MSGC-EI-MS
Primary Ion [M+H]⁺ (Protonated Molecule)M⁺• (Radical Cation)
Molecular Ion Intensity Strong, often the base peakVariable, can be weak or absent
Fragmentation Controlled (via collision energy)Extensive and less controlled
Sensitivity High (femtogram to picogram range)Moderate (picogram to nanogram range)
Mass Accuracy High (< 5 ppm)Low (unit mass resolution)
Structural Information High-res fragments confirm compositionReproducible pattern for library matching
Coupled Separation Liquid Chromatography (LC)Gas Chromatography (GC)
Analyte Suitability Polar, non-volatile, thermally labileVolatile, thermally stable
Best For... Metabolomics, impurity profiling, characterization in biological matrices, confirmation of unknowns.Routine QC, purity checks, library-based identification of knowns, analysis of volatile reaction mixtures.
Senior Scientist's Recommendation:
  • For definitive structural confirmation and analysis in complex samples (e.g., biological fluids, crude reaction mixtures): LC-ESI-QTOF MS is unequivocally superior. The combination of chromatographic separation of polar molecules, soft ionization providing a clear molecular ion, and high-resolution MS/MS data for fragmentation analysis provides the highest level of analytical confidence.

  • For routine quality control, purity assessment of a synthesized standard, and rapid screening: GC-EI-MS is a robust and cost-effective workhorse. If the compound is known to be stable at GC temperatures, the reproducible fragmentation pattern provides a reliable fingerprint for identity confirmation against a previously acquired standard or library.

References

  • Title: ETHYL 3-AMINOPYRIDINE-4-CARBOXYLATE - Physico-chemical Properties Source: ChemBK URL:[Link]
  • Title: 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER - Introduction Source: ChemBK URL:[Link]
  • Title: Ionization Methods in Organic Mass Spectrometry Source: Michigan St
  • Title: A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques Source: ACD/Labs URL:[Link]
  • Title: Ionization Methods in Modern Mass Spectrometry Source: Pharma Focus Europe URL:[Link]
  • Title: Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained) Source: PharmaCores URL:[Link]
  • Title: Mass Spectrometry - Fragmentation Patterns Source: Chemistry LibreTexts URL:[Link]
  • Title: Mass Spectrometry Ionization Methods Source: Emory University URL:[Link]
  • Title: 4-Aminopyridine | C5H6N2 | CID 1727 Source: PubChem URL:[Link]
  • Title: 4-Pyridinecarboxylic acid, ethyl ester Source: NIST WebBook URL:[Link]
  • Title: Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylates Source: Asian Journal of Chemistry URL:[Link]
  • Title: Mass Spectrometry of Substituted Ethyl-4-anilinopyrazolo[3,4-b]pyridine-5-carboxylic Acids Source: Asian Journal of Chemistry URL:[Link]
  • Title: 8.10: Spectroscopy of Carboxylic Acid Derivatives Source: Chemistry LibreTexts URL:[Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Routes of 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of critical therapeutic agents, most notably antimalarials like chloroquine and amodiaquine.[1][2] The strategic importance of this motif necessitates a deep understanding of its synthesis. This guide provides a comparative analysis of the primary synthetic routes to 4-aminoquinolines, offering insights into the mechanistic underpinnings, practical advantages, and limitations of each method. We will delve into classical cyclization reactions and modern cross-coupling techniques, supported by experimental data and detailed protocols to aid researchers in drug discovery and process development.

The Workhorse Route: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed strategy for synthesizing 4-aminoquinolines is the nucleophilic aromatic substitution (SNAr) reaction. This method hinges on the reaction of a 4-haloquinoline, typically 4-chloroquinoline, with a primary or secondary amine. The inherent electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position, facilitating nucleophilic attack and subsequent displacement of the halide.[1][3]

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The amine nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Aromaticity is then restored through the elimination of the chloride leaving group.[1]

Workflow & Visualization

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select 4-Chloroquinoline & Amine prep_reactants Prepare Reactants & Solvent start->prep_reactants reaction_setup Reaction Setup: - Conventional Heating or - Microwave Irradiation prep_reactants->reaction_setup Charge Reactor snar_reaction Nucleophilic Substitution reaction_setup->snar_reaction workup Quenching & Extraction snar_reaction->workup Reaction Complete purification Purification: - Crystallization or - Column Chromatography workup->purification end Characterized 4-Aminoquinoline purification->end

Caption: General workflow for SNAr synthesis of 4-aminoquinolines.

Performance Comparison

The choice of reaction conditions significantly impacts the efficiency of the SNAr route. While conventional heating is robust, microwave-assisted synthesis offers dramatic reductions in reaction times with often improved yields.[4][5][6]

MethodTypical ConditionsReaction TimeTypical YieldsScope & Remarks
Conventional Heating Amine (neat or in EtOH/DMF), >120°C[2]12 - 24+ h60-85%Suitable for alkylamines. Anilines often require acid catalysis for good yields.[4]
Microwave Irradiation Amine in DMSO, 140-180°C[5]20 - 30 min80-95%Excellent for library synthesis; broad scope including alkylamines, anilines, and N-heterocycles.[7]
Acid Catalysis Aniline, cat. HCl, EtOH, reflux[4]4 - 8 h70-90%Highly effective for coupling anilines, which are less nucleophilic. Not suitable for alkylamines.
Experimental Protocol: Synthesis of N-(7-chloroquinolin-4-yl)propane-1,3-diamine

This protocol is representative of a conventional SNAr reaction.[8]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 4,7-dichloroquinoline (1.0 eq).

  • Reagent Addition: Add excess 1,3-diaminopropane (which acts as both reactant and solvent) to the flask.

  • Reaction: Heat the mixture to reflux for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the excess amine is removed under reduced pressure. The resulting solid residue is dissolved in water.

  • Purification: The aqueous solution is basified with NaOH to precipitate the product. The solid is collected by vacuum filtration, washed with water, and dried to yield the pure product. A typical reported yield for this reaction is 83%.[8]

Constructing the Core: Cyclization & Annulation Strategies

When appropriately substituted 4-chloroquinolines are unavailable, building the quinoline ring from acyclic precursors is the preferred approach. Several classical name reactions provide powerful, albeit sometimes harsh, methods for this purpose.

The Combes Quinoline Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form 2,4-disubstituted quinolines.[9][10]

Mechanism: The reaction begins with the formation of a Schiff base from the aniline and one of the diketone's carbonyls. Tautomerization to an enamine is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (the annulation step), which is rate-determining. Subsequent dehydration yields the aromatic quinoline product.[9]

Combes_Mechanism Aniline Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + H+ Diketone β-Diketone Diketone->SchiffBase Enamine Enamine Tautomer SchiffBase->Enamine Tautomerization Cyclized Cyclized Intermediate Enamine->Cyclized Annulation (Rate-Limiting) Quinoline Substituted Quinoline Cyclized->Quinoline - H2O, - H+

Caption: Simplified mechanism of the Combes quinoline synthesis.

Regioselectivity: A key challenge in the Combes synthesis arises when using unsymmetrical β-diketones, which can lead to a mixture of regioisomers.[11] Steric and electronic factors govern the outcome. Bulky substituents on the diketone and electron-donating groups on the aniline tend to favor the formation of 2-substituted quinolines.[9]

Experimental Protocol: Synthesis of 2,4-Dimethyl-7-chloroquinoline[10]
  • Reaction Setup: In a flask, combine m-chloroaniline (1.0 eq) and acetylacetone (1.1 eq).

  • Catalyst Addition: Carefully add concentrated sulfuric acid as the catalyst.

  • Reaction: Heat the mixture under reflux. The reaction progress should be monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • Purification: The acidic solution is neutralized with a base (e.g., NaOH solution) to precipitate the crude product. The solid is collected by filtration, washed with water, and can be further purified by recrystallization.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis produces 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) from the reaction of anilines with β-ketoesters.[12][13] The 4-hydroxyquinoline can then be converted to the crucial 4-chloroquinoline intermediate for subsequent SNAr reactions.

Mechanism & Regioselectivity: The reaction's outcome is temperature-dependent. At lower temperatures (kinetic control), the aniline attacks the more reactive keto group, leading to an enamine intermediate that cyclizes at high temperatures (~250 °C) to form the 4-hydroxyquinoline.[12] At higher initial temperatures (thermodynamic control), attack at the ester group can occur, leading to a 2-hydroxyquinoline (the Knorr synthesis). The use of high-boiling inert solvents like mineral oil or diphenyl ether is critical for achieving high yields in the cyclization step.[12][14]

Experimental Protocol: General Procedure for 4-Hydroxyquinolines[15][16]
  • Step 1 (Enamine Formation): Mix the aniline (1.0 eq) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) at room temperature, optionally with a catalytic amount of acid (e.g., a drop of H₂SO₄). Stir until TLC indicates the consumption of the aniline. The intermediate is often a viscous oil and can be used directly.

  • Step 2 (Cyclization): Add the crude enamine intermediate to a high-boiling solvent (e.g., diphenyl ether). Heat the mixture to approximately 250 °C. The reaction is typically complete within 1-2 hours.

  • Work-up & Purification: Cool the reaction mixture. The product often precipitates and can be collected by filtration. It can be washed with a low-boiling organic solvent (e.g., hexane) to remove the high-boiling solvent and then purified by recrystallization.

The Friedländer Synthesis

The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester) to form a substituted quinoline.[15][16] This method directly yields the quinoline core without an intermediate halogenation step.

Mechanism: The reaction can proceed via two pathways depending on the conditions. An initial aldol condensation between the two carbonyl partners can be followed by cyclization and dehydration. Alternatively, formation of a Schiff base between the amine and the α-methylene partner can precede the cyclizing aldol reaction.[17]

Catalysis: While classical conditions involve high temperatures and strong acids or bases, modern variants employ a wide range of catalysts, including Lewis acids (ZrCl₄) and heterogeneous catalysts (e.g., silica-supported perchloric acid), often enabling milder reaction conditions and improved yields.[15][17]

Experimental Protocol: ZrCl₄-Catalyzed Synthesis of Ethyl 2-methyl-4-phenylquinoline-3-carboxylate[17]
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Catalyst Addition: Add Zirconium(IV) chloride (ZrCl₄, 10 mol%) to the solution.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the progress by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Modern Approaches: Palladium-Catalyzed Cross-Coupling

Modern synthetic organic chemistry offers powerful alternatives to classical methods. For 4-aminoquinoline synthesis, the Buchwald-Hartwig amination has emerged as a particularly valuable tool, especially for substrates that are incompatible with the harsh conditions of SNAr or cyclization reactions.

The Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction directly forms a C-N bond between an aryl halide (or triflate) and an amine.[18] Its primary advantages are its remarkable functional group tolerance, broad substrate scope, and generally milder reaction conditions.[19][20]

Mechanism: The catalytic cycle involves the oxidative addition of the 4-chloroquinoline to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the 4-aminoquinoline product and regenerate the Pd(0) catalyst.[18] The choice of phosphine ligand is critical to the success of the reaction.[21]

BHA_Cycle Pd0 Pd(0)L_n PdII Ar-Pd(II)-X(L_n) Pd0->PdII Oxidative Addition PdAmine Ar-Pd(II)-NHR'R'' PdII->PdAmine + Amine PdAmido Ar-Pd(II)-NR'R''(L_n) PdAmine->PdAmido Deprotonation (Base) PdAmido->Pd0 Product Ar-NR'R'' (4-Aminoquinoline) PdAmido->Product Reductive Elimination ArX Ar-X (4-Chloroquinoline) ArX->PdII Amine HNR'R'' Amine->PdAmine Base Base Base->PdAmine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination[24]
  • Reaction Setup: In a Schlenk flask or glovebox under an inert atmosphere (argon or nitrogen), combine the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).

  • Reagent Addition: Add anhydrous, deoxygenated solvent (e.g., toluene). Then, add 4-chloroquinoline (1.0 eq), the desired amine (1.2 eq), and a strong base (e.g., NaOtBu, 1.4 eq).

  • Reaction: Heat the reaction mixture with stirring to the desired temperature (e.g., 80-110 °C). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the mixture and dilute with an organic solvent. Filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Comparative Summary and Outlook

Synthetic RouteKey AdvantagesKey DisadvantagesBest Suited For
SNAr Simple, scalable, high-yielding, readily available starting materials.Limited to available 4-haloquinolines; can require harsh conditions (high T).Large-scale synthesis and library generation when the 4-chloroquinoline precursor is accessible.
Combes Synthesis Direct access to 2,4-disubstituted quinolines from simple precursors.Harsh acidic conditions; potential for regioisomeric mixtures with unsymmetrical diketones.Synthesis of specific 2,4-substituted quinolines where regioselectivity is not an issue or can be controlled.
Conrad-Limpach Good for preparing 4-hydroxyquinoline precursors for SNAr.Very high temperatures required for cyclization; multi-step process to get to 4-aminoquinolines.Creating novel quinoline cores that can be subsequently halogenated for SNAr.
Friedländer Synthesis High versatility and atom economy; direct access to diverse polysubstituted quinolines.Regioselectivity can be an issue with unsymmetrical ketones; classical conditions can be harsh.Diversity-oriented synthesis and accessing complex substitution patterns directly.
Buchwald-Hartwig Excellent functional group tolerance; mild conditions; broad substrate scope.Catalyst cost and sensitivity; requires inert atmosphere; potential for ligand screening.Late-stage functionalization and coupling of sensitive or complex amines and quinolines.

The choice of synthetic route to a target 4-aminoquinoline is a strategic decision based on factors including the availability of starting materials, desired substitution pattern, required scale, and tolerance of downstream functional groups. For industrial-scale production of established drugs like chloroquine, the SNAr route remains dominant due to its efficiency and cost-effectiveness. However, for the discovery of new chemical entities, the flexibility and milder conditions offered by classical cyclizations with modern catalysts and palladium-catalyzed cross-coupling reactions provide indispensable tools for the medicinal chemist.

References

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]
  • Romero, M. H., & Delgado, G. E. (2025).
  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]
  • Romero, M. H., et al. (2025).
  • Romero, M. H., et al. (2025).
  • Csonka, R., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]
  • Claret, P. A., & Osborne, A. G. (1970). Combes Quinoline Synthesis. [Link]
  • DeLaTore, K. L., et al. (2012). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Letters in Organic Chemistry. [Link]
  • Madrid, P. B., et al. (2005). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library.
  • Organic Syntheses. (n.d.). 2,4-DIMETHYLQUINOLINE. [Link]
  • Melato, S., et al. (2007). Novel 4‐Aminoquinolines through Microwave‐Assisted SNAr Reactions: a Practical Route to Antimalarial Agents. European Journal of Organic Chemistry. [Link]
  • Claret, P. A., & Osborne, A. G. (1970). 2,4-DIETHYLQUINOLINE - AN EXTENSION OF THE COMBES SYNTHESIS.
  • University of Liverpool Repository. (n.d.). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. [Link]
  • Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via. (2022). BMC Chemistry. [Link]
  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]
  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. CUNY Academic Works. [Link]
  • Melato, S., et al. (2007). Novel 4-aminoquinolines through microwave-assisted SNAr reactions : a practical route to antimalarial agents. AIR Unimi. [Link]
  • Wikipedia. (n.d.).
  • Al-dujaili, L. H., & Al-Zoubi, R. M. (2023). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances. [Link]
  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Shen, Q., et al. (2008). Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. The Journal of Organic Chemistry. [Link]
  • TMP Chem. (2024).
  • Zhou, Y. J., et al. (2014). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.

Sources

A Comparative Analysis of the Biological Activity of 4-Aminopyridine-3-carboxylic Acid Ethyl Ester and its Amide Derivative: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neuropharmacology, the modulation of ion channels presents a fertile ground for therapeutic intervention. Among the myriad of targets, voltage-gated potassium (Kv) channels are pivotal in regulating neuronal excitability. The prototypical Kv channel blocker, 4-aminopyridine (4-AP), has a well-documented history of enhancing impulse conduction in demyelinated neurons, leading to its use in conditions like multiple sclerosis.[1][2][3] However, its clinical utility is often hampered by a narrow therapeutic window and dose-limiting toxicities.[4] This has spurred the exploration of 4-AP derivatives to refine its pharmacological profile, aiming for enhanced efficacy and an improved safety margin.

This guide provides a comparative framework for evaluating the biological activity of two closely related derivatives: 4-Aminopyridine-3-carboxylic acid ethyl ester and its corresponding amide. While direct comparative data on these specific analogues is nascent, this document synthesizes established principles of medicinal chemistry and neuropharmacology to propose a rigorous experimental workflow for their head-to-head evaluation. We will delve into the mechanistic underpinnings of the 4-aminopyridine scaffold, hypothesize the influence of the ester versus amide functional group on key biological parameters, and provide detailed, validated protocols for their empirical comparison.

The 4-Aminopyridine Core: A Potent Modulator of Neuronal Excitability

The therapeutic action of 4-aminopyridine stems from its ability to block voltage-gated potassium channels.[3] In healthy myelinated axons, these channels are typically concealed beneath the myelin sheath. However, in demyelinating diseases, the exposure of these channels leads to an excessive potassium ion efflux during action potential propagation, which in turn dampens signal transmission.[3] By obstructing these exposed channels, 4-AP prolongs the action potential, thereby enhancing neurotransmitter release at the synapse and restoring a degree of neurological function.[1]

The primary rationale for derivatizing 4-AP is to mitigate its toxicity and improve its pharmacokinetic properties.[4] Modifications at the 3 and 4 positions of the pyridine ring are common strategies to achieve this. The introduction of an ester or an amide at the 3-position, adjacent to the critical amino group, is a logical step in this optimization process.

Ester vs. Amide: A Tale of Two Functional Groups

The substitution of an ethyl ester with an amide at the 3-position of the 4-aminopyridine core is predicted to have a profound impact on the molecule's physicochemical and biological properties. These anticipated differences form the basis of our comparative analysis.

PropertyThis compound4-Aminopyridine-3-carboxylic acid amideRationale
Solubility Likely lower aqueous solubilityPotentially higher aqueous solubilityThe amide group can participate in more extensive hydrogen bonding compared to the ester, which may improve aqueous solubility.
Membrane Permeability Potentially higherPotentially lowerThe increased polarity of the amide may slightly reduce passive diffusion across the blood-brain barrier.
Metabolic Stability Susceptible to hydrolysis by esterasesGenerally more resistant to hydrolysisAmide bonds are typically more stable to enzymatic cleavage than ester bonds, potentially leading to a longer half-life.[5]
Target Engagement May act as a prodrug, with the ester being hydrolyzed to the carboxylic acid.The amide may interact directly with the target or its metabolites could be active.The nature of the interaction with the potassium channel binding pocket could be altered by the different hydrogen bonding capabilities of the ester and amide.
Toxicity Profile The release of ethanol upon hydrolysis is a potential metabolic consideration.Amide metabolism can sometimes lead to reactive intermediates, though this is context-dependent.Differences in metabolism and off-target effects will likely influence the overall toxicity.

A Proposed Experimental Workflow for Comparative Evaluation

To empirically validate these hypotheses, a systematic and multi-faceted experimental approach is essential. The following workflow outlines a series of in vitro assays designed to provide a comprehensive comparison of the biological activities of this compound and its amide derivative.

G cluster_0 Phase 1: Physicochemical & In Vitro ADME cluster_1 Phase 2: In Vitro Efficacy & Mechanism of Action cluster_2 Phase 3: In Vitro Toxicology cluster_3 Data Analysis & Interpretation A Solubility Assay B LogP Determination A->B C Metabolic Stability (Microsomes) B->C D PAMPA (BBB Permeability) C->D E Kv Channel Binding Assay D->E F Electrophysiology (Patch Clamp) E->F G Neuronal Viability Assay (e.g., MTT) H Neuroprotection Assay G->H I Cytotoxicity Assay (e.g., LDH) H->I J Hepatotoxicity Assay I->J K Cardiotoxicity Assay (hERG) J->K L Comparative Profiling K->L

Sources

A Comparative Spectroscopic Guide to 4-Aminopyridine Esters for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of neurological drug development and chemical synthesis, 4-aminopyridine (4-AP) stands out for its role as a potassium channel blocker, with applications in treating conditions like multiple sclerosis.[1] The derivatization of 4-AP into esters is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectroscopic characteristics of these esters is paramount for their unambiguous identification, purity assessment, and structural elucidation.

This guide provides a comparative analysis of a hypothetical homologous series of 4-aminopyridine esters—specifically, the methyl, ethyl, and isopropyl esters of 4-aminopyridin-2-yl acetate—using UV-Visible, Fourier-Transform Infrared (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. By explaining the theoretical underpinnings of each technique and presenting predicted experimental data, this document aims to equip researchers with the foundational knowledge to interpret the spectra of these and related compounds.

UV-Visible Spectroscopy: Probing the Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure, particularly the extent of conjugation.[2][3][4] For aromatic compounds like 4-aminopyridine esters, the primary absorptions arise from π→π* transitions within the pyridine ring and the carbonyl group of the ester.

The lone pair of electrons on the amino group nitrogen atom interacts with the π-electron system of the aromatic ring, which tends to shift the absorption to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The introduction of an ester group can further influence the electronic environment and, consequently, the absorption spectrum.

Expected Spectral Characteristics

We anticipate that the primary absorption maximum (λmax) for 4-aminopyridine esters will be in the UV region. The effect of changing the alkyl group of the ester (from methyl to ethyl to isopropyl) on the λmax is expected to be minimal, as these groups are not in direct conjugation with the aromatic system. However, subtle shifts may be observed due to solvent effects and minor electronic influences.

CompoundPredicted λmax (nm)Predicted Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
4-Aminopyridin-2-yl acetate (Methyl Ester)~260~15,000
4-Aminopyridin-2-yl acetate (Ethyl Ester)~260~15,000
4-Aminopyridin-2-yl acetate (Isopropyl Ester)~261~14,900
Experimental Protocol: UV-Visible Spectroscopy
  • Sample Preparation: Prepare stock solutions of each ester in a UV-grade solvent (e.g., ethanol or methanol) at a concentration of 1 mg/mL. From the stock solutions, prepare a dilution series to a final concentration of approximately 0.01 mg/mL.

  • Instrumentation: Use a dual-beam UV-Visible spectrophotometer.[2]

  • Baseline Correction: Record a baseline spectrum with the pure solvent in both the sample and reference cuvettes.[5]

  • Data Acquisition: Record the absorption spectrum of each sample from 200 to 400 nm.

  • Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing A Weigh Compound B Dissolve in UV-grade Solvent A->B C Dilute to Working Concentration B->C F Measure Sample Absorbance C->F Fill Cuvette D Prepare Blank (Solvent Only) E Baseline Correction D->E E->F G Identify λmax F->G H Calculate Molar Absorptivity (ε) G->H NMR_Structure_Correlation cluster_structure Molecular Structure (Ethyl Ester Example) cluster_h1_nmr ¹H NMR Shifts cluster_c13_nmr ¹³C NMR Shifts structure 4-Aminopyridin-2-yl Acetate (Ethyl Ester) H_Aromatic Aromatic Protons (6.5-8.2 ppm) structure->H_Aromatic correlates to H_NH2 Amino Protons (~5.8 ppm) structure->H_NH2 H_CH2 O-CH₂ (~4.2 ppm, quartet) structure->H_CH2 H_CH3 Ester -CH₃ (~1.3 ppm, triplet) structure->H_CH3 C_CO C=O (~170 ppm) structure->C_CO correlates to C_Aromatic Aromatic Carbons (108-158 ppm) structure->C_Aromatic C_CH2 O-CH₂ (~61 ppm) structure->C_CH2 C_CH3 Ester -CH₃ (~14 ppm) structure->C_CH3

Caption: Correlation between molecular structure and predicted NMR chemical shifts.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. [6]Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. [7] * For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the signals for ¹H NMR.

Conclusion

The spectroscopic techniques of UV-Visible, FT-IR, and NMR spectroscopy provide complementary information that is essential for the comprehensive characterization of 4-aminopyridine esters. While UV-Vis spectroscopy confirms the presence of the aromatic chromophore, FT-IR spectroscopy allows for the rapid identification of key functional groups such as the amino and ester moieties. NMR spectroscopy, in both its ¹H and ¹³C variants, offers a detailed map of the molecular structure, enabling unambiguous identification and differentiation between homologous esters. The predictive data and standardized protocols presented in this guide serve as a valuable resource for researchers in the synthesis and development of novel 4-aminopyridine-based compounds.

References

  • Sample preparation for FT-IR. (n.d.).
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.
  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
  • LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts.
  • Scribd. (n.d.). IR Spectrum Frequency Table.
  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
  • LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
  • NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
  • ResearchGate. (n.d.). 13 C NMR signals of ortho-and meta-carbons of 4-aminopyridine in MeOH...
  • Analyst. (1983). Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. 108(1285), 453-460.
  • SpectraBase. (n.d.). p-Aminobenzoic acid, 2-(diethylamino)ethyl ester, monohydrochloride.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • National Institutes of Health. (n.d.). Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives.
  • Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters?
  • University College London. (n.d.). Sample Preparation. UCL Chemistry NMR Instruments.
  • Angelova, A. (2019).
  • ResearchGate. (2016, March 1). How to measure aromatic amine compounds using uv/visible spectrophotometer?
  • ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di.
  • National Institutes of Health. (n.d.). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′].
  • Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and...
  • Chemistry Stack Exchange. (2014, October 4). Proton NMR signals and rings.
  • ResearchGate. (n.d.). FTIR spectra of a p-aminobenzoic acid, b CoHN and c CoHAB.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters.
  • Longdom. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • ASTM International. (n.d.). ASTM Std Practices for General UV-VIS Quantitative Analysis.
  • ResearchGate. (2025, August 6). (PDF) UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.
  • ResearchGate. (n.d.). FTIR spectra of CAB and p‐aminobenzoic acid.
  • Purdue University College of Engineering. (2012, May). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Esters.
  • Scribd. (n.d.). UV-Visible Spectroscopy for Organic Compound Analysis.
  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls.
  • ResearchGate. (2015, May 28). How can I prove that functional groups affect the UV-Vis absorbance of organic compounds?
  • PubMed. (n.d.). 1H chemical shifts in NMR. Part 21--prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation.
  • Scilit. (n.d.). Infrared Multiphoton Dissociation Spectroscopy Study of Protonated p-Aminobenzoic Acid: Does Electrospray Ionization Afford the Amino- or Carboxy-Protonated Ion?
  • ResearchGate. (n.d.). The FT-IR (a) and FT-Raman (b) spectra of o -aminobenzoic acid.
  • ResearchGate. (n.d.). UV-vis spectra of the four diterpene esters.
  • R. K. Dewan & Co. (2025, January 9). Why do carboxylic acid esters have larger NMR chemical shift than carbonates?
  • UCLA Department of Chemistry and Biochemistry. (n.d.). Spectroscopy Tutorial: Esters.
  • SpectraBase. (n.d.). 4-Aminopyrimidine.
  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

Sources

The 4-Aminopyridine Scaffold: A Privileged Motif in Kinase Inhibition - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of small molecule kinase inhibitor discovery, the identification of "privileged scaffolds" – molecular frameworks that can be systematically modified to interact with a variety of targets – is a cornerstone of efficient drug development. The 4-aminopyridine core has emerged as one such scaffold, demonstrating remarkable versatility in targeting a range of protein kinases with high potency and, in many cases, desirable selectivity. This guide provides an in-depth comparison of 4-aminopyridine-based inhibitors targeting key kinases implicated in inflammatory diseases and cancer, namely the Janus kinase (JAK) family, Src family kinases, and p38 MAP kinase. We will delve into the structure-activity relationships (SAR) that govern their inhibitory potential, provide detailed experimental protocols for their characterization, and visualize the signaling pathways they modulate.

The Allure of the 4-Aminopyridine Scaffold

The 4-aminopyridine moiety serves as an excellent bioisostere for the adenine base of ATP, enabling it to effectively compete for the ATP-binding site of kinases. The pyridine nitrogen and the exocyclic amino group can form crucial hydrogen bond interactions with the hinge region of the kinase, a key anchoring point for many Type I inhibitors. This foundational binding mode, coupled with the synthetic tractability of the pyridine ring, allows for systematic exploration of chemical space at various positions to achieve desired potency and selectivity profiles.

Structure-Activity Relationship (SAR) Deep Dive: A Tale of Three Kinase Families

The strategic modification of the 4-aminopyridine scaffold has yielded potent inhibitors against distinct kinase families. Here, we compare the SAR for 4-aminopyridine derivatives targeting JAKs, Src, and p38, highlighting how subtle structural changes can dramatically influence inhibitory activity and selectivity.

Janus Kinase (JAK) Inhibitors: Targeting Cytokine Signaling

The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are central players in cytokine signaling pathways, making them attractive targets for autoimmune diseases and myeloproliferative neoplasms.[1][2] The development of selective JAK inhibitors is challenging due to the high homology of their ATP-binding sites.[1]

Key SAR Insights for 4-Aminopyridine-Based JAK Inhibitors:

  • Core Modifications: The 4-aminopyridine scaffold itself is a key driver of potency. For instance, in the design of JAK2 inhibitors, compounds with an aminopyridine scaffold have demonstrated high inhibitory activity.[3]

  • Substitutions on the Pyridine Ring: Modifications at the 2- and 6-positions of the pyridine ring are crucial for achieving selectivity. For example, structure-based drug design has led to the identification of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.[4]

  • Side Chains and Linkers: The nature of the side chains and linkers attached to the 4-amino group significantly impacts both potency and selectivity. Optimization of these groups can lead to inhibitors with nanomolar IC50 values and excellent selectivity over other JAK isoforms.[3][4]

Table 1: Comparative Activity of 4-Aminopyridine-Based JAK2 Inhibitors

CompoundR1 GroupR2 GroupJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
Crizotinib ---27-[3]
12k (details not publicly available)(details not publicly available)>10006>1000[3]
12l (details not publicly available)(details not publicly available)>10003>1000[3]
16m-(R) (details not publicly available)(details not publicly available)2553228[4]

Note: Specific structural details for R1 and R2 groups in compounds 12k, 12l, and 16m-(R) are proprietary to the cited research but highlight the scaffold's potential.

Src Family Kinase Inhibitors: Modulating Cell Growth and Adhesion

Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, including proliferation, migration, and survival.[5] Its hyperactivation is implicated in the development and progression of many cancers.[6] The 4-aminopyridine scaffold has been explored as a foundation for developing potent Src inhibitors.

Key SAR Insights for 4-Aminopyridine-Based Src Inhibitors:

  • Fused Ring Systems: While not strictly 4-aminopyridine, related scaffolds like 4-aminopyrazolo[3,4-d]pyrimidines have shown significant promise as Src inhibitors.[5][7] These fused systems maintain the key hydrogen bonding interactions with the kinase hinge.

  • Substitutions for Selectivity: Achieving selectivity against other closely related kinases, such as Abl, is a major challenge.[7] Strategic placement of bulky or specific functional groups can exploit subtle differences in the ATP-binding pockets to enhance selectivity.

Table 2: Comparative Activity of 4-Aminopyrazolopyrimidine-Based Src Family Kinase Inhibitors

CompoundTarget KinaseIC50 (nM)Reference
PP1 LCK, Fyn3-6[7]
PP2 LCK, Fyn3-6[7]
AD-80 RET, Src4 (RET)[7]
p38 MAP Kinase Inhibitors: Targeting Inflammatory Responses

p38 MAP kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1.[8] As such, it is a prime target for the treatment of inflammatory diseases such as rheumatoid arthritis.

Key SAR Insights for 4-Aminopyridine-Based p38 Inhibitors:

  • Scaffold Hopping and Bioisosteric Replacements: Researchers have successfully employed "scaffold hopping" from known p38 inhibitors to identify novel 4-aminopyridine-based cores. For instance, the 3,4-dihydropyrido[3,2-d]pyrimidone scaffold has yielded potent and highly selective p38 inhibitors.[9]

  • Exploiting the Hinge Region: The design of these inhibitors often focuses on maintaining the crucial hydrogen bond interactions with the Met109 and Gly110 residues in the hinge region of p38.[10]

  • Modulating Physicochemical Properties: Specific substitutions are introduced to optimize physicochemical properties like solubility and oral bioavailability while maintaining potent inhibition.[8]

Table 3: Comparative Activity of Pyridine-Based p38 MAP Kinase Inhibitors

CompoundScaffoldp38α IC50 (nM)Cellular Activity (TNF-α inhibition IC50)Reference
Compound 21 Imidazo[4,5-b]pyridin-2-onePotent (specific value not disclosed)Potent (specific value not disclosed)[10]
Compound 42c 4-AzaindolePotent (specific value not disclosed)Potent (specific value not disclosed)[8][11]
Compound 25 3,4-dihydropyrido[3,2-d]pyrimidoneGood potency (specific value not disclosed)Excellent functional activity[9]
Compound 33 3,4-dihydropyrido[3,2-d]pyrimidoneGood potency (specific value not disclosed)Excellent functional activity[9]
Compound 34 3,4-dihydropyrido[3,2-d]pyrimidoneGood potency (specific value not disclosed)Excellent functional activity[9]

Visualizing the Molecular Battleground: Key Signaling Pathways

Understanding the signaling cascades in which these kinases operate is crucial for appreciating the therapeutic rationale behind their inhibition.

TYK2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine IL-12 / IL-23 Receptor Cytokine Receptor Cytokine->Receptor Binding TYK2 TYK2 Receptor->TYK2 Activation JAK2 JAK2 Receptor->JAK2 Activation STAT STAT TYK2->STAT Phosphorylation JAK2->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene Transcription Inhibitor 4-AP Derivative (TYK2 Inhibitor) Inhibitor->TYK2 Inhibition

Caption: TYK2 Signaling Pathway.[12][13][14][15][16]

Src_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Ligand->RTK Binding Src Src RTK->Src Activation FAK FAK Src->FAK Activation PI3K PI3K Src->PI3K Activation Ras Ras Src->Ras Migration Cell Migration & Invasion FAK->Migration Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK MAPK Pathway Ras->MAPK MAPK->Proliferation Inhibitor 4-AP Derivative (Src Inhibitor) Inhibitor->Src Inhibition

Caption: Src Signaling Pathway.[17][18][19][20][21]

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK Activation MKK MKK3 / MKK6 MAPKKK->MKK Phosphorylation p38 p38 MAPK MKK->p38 Phosphorylation MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylation TranscriptionFactors Transcription Factors (e.g., ATF2, CREB) p38->TranscriptionFactors Phosphorylation Inflammation Inflammatory Gene Expression (TNF-α, IL-1) MK2->Inflammation TranscriptionFactors->Inflammation Inhibitor 4-AP Derivative (p38 Inhibitor) Inhibitor->p38 Inhibition

Caption: p38 MAPK Signaling Pathway.[22][23][24][25][26]

Experimental Protocols: A Guide to Characterizing 4-Aminopyridine-Based Kinase Inhibitors

The robust characterization of kinase inhibitors requires a multi-tiered approach, beginning with biochemical assays to determine direct enzyme inhibition and progressing to cell-based assays to assess activity in a more physiologically relevant context.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in kinase activity due to inhibition results in a higher remaining ATP concentration, which is detected by a luciferase-based reaction that generates a luminescent signal.

Materials:

  • Purified kinase of interest

  • Kinase-specific substrate peptide

  • ATP

  • 4-aminopyridine-based inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 4-aminopyridine derivative in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase assay buffer

    • Inhibitor at various concentrations (or DMSO for control)

    • Purified kinase

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Initiation of Kinase Reaction: Add a mixture of the substrate peptide and ATP to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ATP Detection: Add the luminescence-based ATP detection reagent to each well. This reagent will stop the kinase reaction and initiate the luminescent signal generation.

  • Signal Measurement: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol assesses the effect of a kinase inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase for growth.

Principle: The assay measures the number of viable cells after a period of treatment with the inhibitor. A reduction in cell proliferation indicates that the inhibitor is active in a cellular context.

Materials:

  • Cancer cell line dependent on the target kinase

  • Complete cell culture medium

  • 4-aminopyridine-based inhibitor

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or resazurin-based assays)

  • Clear-bottom, white- or black-walled 96-well plates

  • Plate reader (luminometer, spectrophotometer, or fluorometer, depending on the viability reagent)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, treat the cells with a serial dilution of the 4-aminopyridine derivative. Include a DMSO-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Signal Measurement: Measure the signal (luminescence, absorbance, or fluorescence) using the appropriate plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot the percentage of cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion: The Enduring Promise of the 4-Aminopyridine Scaffold

The 4-aminopyridine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. Its inherent ability to mimic the adenine of ATP provides a strong foundation for inhibitor design, while its synthetic accessibility allows for extensive chemical modifications to fine-tune potency and selectivity. The examples discussed in this guide for JAK, Src, and p38 kinases underscore the remarkable adaptability of this privileged structure. As our understanding of the kinome and the structural nuances of individual kinases deepens, the rational design of next-generation 4-aminopyridine-based inhibitors holds immense promise for the development of more effective and safer therapies for a wide range of diseases.

References

  • Schematic diagram of Src intracellular signaling pathway and various...
  • Schematic representation of TYK2-mediated JAK/STAT signaling network...
  • An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF NEW 4-AMINO-PYRAZOLO[3,4-d]PYRIMIDINES AS POTENTIAL SRC KINASE INHIBITORS - IRIS UniGe
  • Cell signaling pathways induced by Src kinases. Src kinases regulate a...
  • P38 Signaling Pathway - Cre
  • The p38-MAPK pathway overview.
  • Src signaling pathways and function. Binding of ligands to the...
  • p38 MAPK Signaling - Cell Signaling Technology
  • Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC
  • TYK2 Tyrosine Kinase 2 - Immunology P
  • Src protein–tyrosine kinase structure and regul
  • p38 MAPK Signaling - QIAGEN GeneGlobe
  • The Central Role of Tyrosine Kinase 2 (TYK2)
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus kinase 2 - PubMed
  • Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase | Journal of Medicinal Chemistry - ACS Public
  • Design, synthesis and structure-activity relationship study of aminopyridine derivatives as novel inhibitors of Janus Kinase 2 | Request PDF - ResearchG
  • The Role of TYK2 in Immunology
  • FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migr
  • Design and synthesis of 4-azaindoles as inhibitors of p38 MAP kinase - PubMed
  • Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC - NIH
  • Concentrations of 4-aminopyridine and its two major metabolites that...
  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC - PubMed Central
  • SAR of azaacridine derivatives as dual-target EGFR and Src kinase inhibitors.
  • Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PubMed
  • Reported IC 50 values of the selected inhibitors in nM.
  • Structure-Guided Identification of JAK2 Inhibitors: From Similarity to Stability and Specificity
  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed
  • SRC kinase inhibitors: an update on p
  • Bone-targeted Src kinase inhibitors: novel pyrrolo- and pyrazolopyrimidine analogues
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH
  • IC 50 Values of CDK4/6 Inhibitors | Download Table - ResearchG
  • Summary of IC 50 values for uridine transport inhibition in yeast and cell lines … - ResearchG
  • IC50 values of selected cell lines | Download Table - ResearchG

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Synthesized Quinolines' Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The relentless rise of antimicrobial resistance necessitates a robust pipeline for novel therapeutic agents. Quinolones, a class of synthetic broad-spectrum antibiotics, remain a cornerstone in medicinal chemistry, with continuous efforts dedicated to synthesizing new derivatives to overcome existing resistance mechanisms.[1] This guide provides a comprehensive framework for the in vitro evaluation of newly synthesized quinoline compounds, focusing on the causality behind experimental choices and ensuring the generation of trustworthy, reproducible data. We will move from the foundational mechanism of action to detailed, self-validating protocols for quantifying antimicrobial efficacy.

The Mechanistic Foundation: Why Quinolines Work

Understanding the mechanism of action is critical as it informs the expected outcome of our in vitro assays. Quinolones function as bactericidal agents by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV .[2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, quinolones trap the enzyme in a state where it has cleaved the DNA, preventing the subsequent re-ligation step.[4] This inhibition leads to the accumulation of double-stranded DNA breaks, which triggers the bacterial SOS response and ultimately results in cell death.[3][4][5] Eukaryotic cells lack these specific enzymes, providing a basis for the selective toxicity of quinolones.[6]

G cluster_bacterium Bacterial Cell Quinoline Synthesized Quinoline Derivative DNA_Gyrase DNA Gyrase Quinoline->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinoline->Topo_IV Inhibits DNA Bacterial Chromosomal DNA DNA_Gyrase->DNA Relaxes Supercoils DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Inhibition prevents re-ligation Topo_IV->DNA Decatenates DNA Topo_IV->DS_Breaks Inhibition prevents re-ligation Replication DNA Replication & Transcription DNA->Replication Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Triggers

Caption: Mechanism of action of quinolone antibiotics.

A Tiered Approach to In Vitro Antimicrobial Susceptibility Testing

A logical, tiered approach is essential for efficiently screening and characterizing synthesized quinolines. We begin with a qualitative method to quickly assess broad activity, followed by quantitative methods to determine precise potency and the nature of the antimicrobial effect (i.e., inhibitory vs. cidal).

  • Initial Screening (Qualitative): Agar Disk Diffusion. This method, also known as the Kirby-Bauer test, provides a rapid visual assessment of a compound's ability to inhibit microbial growth.[7] It is an excellent high-throughput screening tool to identify promising candidates from a library of synthesized derivatives.

  • Potency Determination (Quantitative): Broth Microdilution. This is the gold standard for determining the Minimum Inhibitory Concentration (MIC) , the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][9] It provides a quantitative measure of a compound's potency, which is crucial for comparative analysis.

  • Bactericidal Activity (Quantitative): Minimum Bactericidal Concentration (MBC). While the MIC tells us the concentration that inhibits growth, the MBC determines the lowest concentration required to kill ≥99.9% of the initial bacterial inoculum.[10][11] This assay is a direct follow-up to the MIC test and is critical for classifying a compound as bactericidal or bacteriostatic.

Experimental Protocols: A Self-Validating System

The trustworthiness of your data hinges on meticulous adherence to standardized protocols. The following sections detail the step-by-step procedures for each assay, explaining the causality behind critical steps.

Protocol 1: Agar Disk Diffusion Assay

This assay relies on the principle of a compound diffusing from a saturated paper disk into an agar medium, creating a concentration gradient. If the organism is susceptible, a clear "zone of inhibition" will appear where the concentration is sufficient to prevent growth.[12]

G A Prepare 0.5 McFarland Bacterial Inoculum B Inoculate Mueller-Hinton Agar (MHA) Plate for a Confluent Lawn A->B C Allow Plate to Dry (3-5 minutes) B->C D Aseptically Place Impregnated Disks on Agar Surface C->D E Invert and Incubate (35°C for 16-18 hours) D->E F Measure Diameter of Zone of Inhibition (mm) E->F

Caption: Workflow for the Agar Disk Diffusion Assay.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh (18-24 hour) culture, select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12] Causality: Standardizing the inoculum density is the most critical variable for reproducibility. A lighter inoculum will result in oversized zones, while a heavier one will reduce zone sizes.

  • Agar Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Streak the swab evenly across the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a confluent lawn of growth. Rotate the plate 60 degrees and repeat the streaking twice more.[12] Causality: MHA is the recommended medium due to its consistency and minimal inhibition of common antimicrobials. The uniform 4mm depth of the agar is crucial for predictable diffusion rates.[7][13]

  • Disk Application: Aseptically apply paper disks impregnated with a known concentration of the synthesized quinoline onto the agar surface. Gently press each disk to ensure complete contact.[12] Place disks far enough apart (at least 24 mm from center to center) to prevent overlapping zones.[14]

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate at 35°C for 16-18 hours.[12][15] Causality: The "15-15-15 minute" rule (standardize, inoculate, and incubate within 15 minutes of each other) minimizes variability from pre-incubation or pre-diffusion.[15]

  • Result Measurement: After incubation, measure the diameter of the zone of complete inhibition (including the disk) to the nearest millimeter.

Protocol 2: Broth Microdilution for MIC Determination

This method provides a quantitative MIC value by exposing a standardized inoculum to serial dilutions of the antimicrobial agent in a liquid medium.[9][16]

G A Prepare 2-fold Serial Dilutions of Quinolone in a 96-well Plate using Cation-Adjusted Mueller-Hinton Broth C Inoculate All Wells (Except Sterility Control) A->C B Prepare Standardized Bacterial Inoculum (Final density ~5 x 10⁵ CFU/mL) B->C D Incubate Plate (35°C for 16-20 hours) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for MIC Determination via Broth Microdilution.

Step-by-Step Methodology:

  • Plate Preparation: Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12 of a 96-well microtiter plate.[8]

  • Serial Dilution: Add 200 µL of the quinoline stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process across the plate to well 10. Discard the final 100 µL from well 10.[8][17] Causality: This creates a logarithmic concentration gradient. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[8]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[8]

  • Incubation: Seal the plate and incubate at 35°C for 16-20 hours.[8]

  • Reading the MIC: After incubation, visually inspect the plate for turbidity (growth). The MIC is the lowest concentration of the quinoline derivative in which there is no visible growth.[16][18]

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a direct extension of the MIC assay and distinguishes between bacteriostatic and bactericidal activity.

G A Perform Broth Microdilution (MIC) Test B Select Wells Showing No Growth (MIC, MICx2, MICx4, etc.) A->B C Plate 10-100 µL Aliquot from Each Clear Well onto Nutrient Agar Plates B->C D Incubate Plates (35°C for 18-24 hours) C->D E Count Colonies (CFU) on Each Plate D->E F Determine MBC: Lowest Concentration that Kills ≥99.9% of Initial Inoculum E->F

Caption: Workflow for MBC Determination following MIC testing.

Step-by-Step Methodology:

  • Selection of Wells: Following the determination of the MIC, select the well corresponding to the MIC and all wells with higher concentrations that showed no visible growth.

  • Subculturing: From each selected well, plate a standardized aliquot (e.g., 10 µL) onto a fresh, antibiotic-free MHA plate.[10]

  • Incubation: Incubate the MHA plates at 35°C for 18-24 hours.[10]

  • Enumeration: After incubation, count the number of colonies on each plate.

  • Determining the MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL compared to the original inoculum count.[11][19]

Data Interpretation and Comparative Analysis

Raw data from these assays must be interpreted within a standardized framework to allow for objective comparisons between synthesized derivatives and existing alternatives.

  • Zone of Inhibition (mm): The measured diameter is compared to established clinical breakpoints (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to qualitatively categorize the organism as Susceptible (S), Intermediate (I), or Resistant (R).

  • Minimum Inhibitory Concentration (µg/mL): The MIC is a direct measure of potency; a lower MIC value indicates higher potency.[20] It is crucial to understand that the MIC number of one antibiotic cannot be directly compared to the MIC of another without considering their respective breakpoints.[21]

  • MBC/MIC Ratio: This ratio provides insight into the compound's mode of action.

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[10]

    • An MBC/MIC ratio of > 4 suggests bacteriostatic activity.

Comparative Data Summary

To effectively compare newly synthesized quinolines, all quantitative data should be summarized in a structured table. This allows for at-a-glance evaluation of potency and spectrum of activity.

Compound IDTest OrganismGram StainZone of Inhibition (mm)MIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
QN-Synth-01 Staphylococcus aureusPositive220.512Bactericidal
Escherichia coliNegative19122Bactericidal
QN-Synth-02 Staphylococcus aureusPositive154328Bacteriostatic
Escherichia coliNegative128>64>8Bacteriostatic
Ciprofloxacin Staphylococcus aureusPositive250.250.52Bactericidal
(Control)Escherichia coliNegative300.060.122Bactericidal

Note: The data presented in this table is illustrative and serves as a template for reporting experimental results.

By systematically applying these validated in vitro protocols and interpretive standards, researchers can generate high-quality, comparable data. This structured approach is fundamental to identifying promising new quinoline derivatives that can advance into further preclinical and clinical development, contributing to the critical fight against antimicrobial resistance.

References

  • Wikipedia. Quinolone antibiotic. [Link]
  • Vila, J., & Domagala, J. (2001). Mechanism of action of and resistance to quinolones. Spanish Journal of Chemotherapy. [Link]
  • Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology. [Link]
  • Gondal, S., et al. (2015).
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry. [Link]
  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure & Dynamics. [Link]
  • Bush, N. G., et al. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules. [Link]
  • Creative Biolabs. Disk Diffusion Method for Antibiotic Susceptibility Test. [Link]
  • Creative Diagnostics.
  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed. [Link]
  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Microbe Investigations.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
  • FWD AMR-RefLabCap. (2022). Determination of antimicrobial resistance by disk diffusion. [Link]
  • BMG Labtech. (2024).
  • Hraiech, S., et al. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments. [Link]
  • APEC. Antimicrobial Susceptibility Testing. [Link]
  • Microbe Online. (2013).
  • Microbiology Info. Broth Microdilution. [Link]
  • Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Saudi Journal of Biological Sciences. [Link]
  • Grimm, H. (1986). Comparative in vitro activity of five quinoline derivatives and five other antimicrobial agents used in oral therapy. PubMed. [Link]
  • Cattoir, V., et al. (2007). Evaluation of Quinolones for Use in Detection of Determinants of Acquired Quinolone Resistance... Journal of Clinical Microbiology. [Link]
  • Abad, M. J., et al. (2019). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules. [Link]
  • Hancock Lab. MIC Determination By Microtitre Broth Dilution Method. [Link]
  • Singh, V. K., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. [Link]
  • IDEXX.
  • IDEXX.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.

Sources

A Tale of Two Inhibitors: A Comparative Guide to Reversible vs. Irreversible BTK Inhibitors Derived from Aminoquinolines

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of kinase inhibitor development, Bruton's tyrosine kinase (BTK) has emerged as a pivotal target for a spectrum of B-cell malignancies and autoimmune disorders.[1][2][3] The therapeutic armamentarium against BTK-driven pathologies has been dominated by irreversible inhibitors, which form a covalent bond with a non-catalytic cysteine residue (C481) in the active site of the kinase.[2][4] However, the emergence of resistance, primarily through mutations at this C481 residue, has catalyzed the development of a new class of non-covalent, reversible inhibitors.[1][4][5] This guide provides a comprehensive comparison of these two classes of inhibitors, with a particular focus on the promising aminoquinoline-derived reversible inhibitors, offering researchers and drug developers a detailed understanding of their distinct mechanisms, performance, and the experimental methodologies crucial for their evaluation.

The Central Role of BTK in B-Cell Signaling

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[2][6] Upon BCR engagement, BTK is activated, triggering a cascade of downstream signaling events that are crucial for B-cell proliferation, survival, and differentiation.[6][7][8] Dysregulation of this pathway is a hallmark of various B-cell cancers, making BTK an attractive therapeutic target.[2][7]

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Phosphorylation DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Hydrolysis Downstream Downstream Signaling (NF-κB, NFAT, MAPK) DAG_IP3->Downstream Proliferation Proliferation & Survival Downstream->Proliferation

Caption: Simplified BTK Signaling Pathway.

Mechanism of Inhibition: An Irreversible Bond vs. a Reversible Embrace

The fundamental difference between the two classes of inhibitors lies in their mode of interaction with the BTK enzyme.

Irreversible (Covalent) Inhibitors: These inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, form a permanent covalent bond with the cysteine residue at position 481 (C481) in the ATP-binding pocket of BTK.[2][4][9] This irreversible binding leads to sustained inhibition of BTK activity, effectively shutting down the BCR signaling pathway.[2]

Reversible (Non-Covalent) Inhibitors: In contrast, reversible inhibitors, including a novel class of 4-aminoquinoline-3-carboxamide derivatives, do not form a covalent bond.[10][11] They bind to the active site of BTK through non-covalent interactions, such as hydrogen bonds and van der Waals forces.[12] This binding is in equilibrium, meaning the inhibitor can associate and dissociate from the enzyme. A key advantage of this class is its ability to inhibit BTK even when the C481 residue is mutated, a common mechanism of resistance to irreversible inhibitors.[4][13]

Inhibition_Mechanisms cluster_irreversible Irreversible Inhibition cluster_reversible Reversible Inhibition BTK_WT_I BTK (Cys481) Covalent_Complex Covalently Bound Inactive BTK BTK_WT_I->Covalent_Complex Irreversible_Inhibitor Irreversible Inhibitor Irreversible_Inhibitor->BTK_WT_I Covalent Bond Formation BTK_WT_R BTK (WT or C481S) Noncovalent_Complex Non-covalently Bound Inactive BTK BTK_WT_R->Noncovalent_Complex Reversible_Inhibitor Reversible Inhibitor (Aminoquinoline) Reversible_Inhibitor->BTK_WT_R Non-covalent Binding (Equilibrium)

Caption: Mechanisms of Irreversible and Reversible BTK Inhibition.

Head-to-Head Comparison: Performance and Characteristics

The choice between a reversible and an irreversible BTK inhibitor depends on a multitude of factors, from potency and selectivity to the potential for resistance and off-target effects.

FeatureIrreversible BTK InhibitorsReversible BTK Inhibitors (Aminoquinoline-derived)
Binding Mechanism Covalent bond with Cys481Non-covalent, reversible binding to the active site
Target Occupancy Prolonged, due to irreversible bindingDependent on pharmacokinetics and binding affinity
Potency (Wild-Type BTK) High (e.g., Ibrutinib IC50 ~0.5 nM)High (e.g., Compound 25 IC50 = 5.3 nM)[10][11]
Activity against C481S Mutant Significantly reduced or abolishedRetained (e.g., Compound 25 IC50 = 39 nM)[10][11]
Selectivity Varies; can have off-target effects on other kinases with a similar cysteine (e.g., EGFR, TEC)Can be designed for high selectivity; may have different off-target profiles
Resistance Mechanisms Primarily mutations at C481; also mutations in downstream PLCγ2[4][5]Can include other on-target mutations (e.g., gatekeeper mutations) or bypass pathway activation[4][14]
Potential Advantages Sustained target inhibitionOvercomes C481S resistance; potentially fewer off-target effects related to covalent binding
Potential Disadvantages Susceptible to C481S mutation-mediated resistance; potential for off-target covalent modificationsMay require more frequent dosing to maintain target occupancy

Supporting Experimental Data

A study detailing the discovery of 4-aminoquinoline-3-carboxamide derivatives as potent reversible BTK inhibitors provides compelling evidence for their potential.[10][11] The most potent compound, designated as compound 25 , demonstrated strong inhibitory effects on both wild-type BTK (BTKWT) and the C481S mutant (BTKC481S).[10][11]

CompoundBTKWT IC50 (nM)BTKC481S IC50 (nM)Cellular Autophosphorylation EC50 (nM)
Compound 25 5.3[10][11]39[10][11]42.7[11]

These results highlight the key advantage of this reversible inhibitor class: its ability to effectively inhibit the C481S mutant that confers resistance to irreversible inhibitors. Furthermore, in a rodent model of collagen-induced arthritis, compound 25 efficiently reduced paw swelling, demonstrating in vivo efficacy.[10][11]

Experimental Protocols for Comparative Evaluation

To rigorously compare reversible and irreversible BTK inhibitors, a series of well-defined experimental workflows are essential.

Biochemical Potency Assay (Kinase Activity Assay)

This assay directly measures the ability of an inhibitor to block the enzymatic activity of BTK.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the inhibitors against both wild-type and mutant BTK.

Methodology:

  • Reagents and Materials:

    • Recombinant human BTK enzyme (wild-type and C481S mutant)

    • Kinase buffer (e.g., 40mM Tris, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[15]

    • ATP

    • Substrate peptide (e.g., poly(Glu, Tyr) 4:1)[15]

    • Test compounds (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay Kit or similar detection reagent[15]

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 384-well plate, add the kinase buffer, recombinant BTK enzyme, and the substrate.[15]

    • Add the serially diluted test compounds or vehicle control.

    • Initiate the kinase reaction by adding ATP.[15]

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

    • Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.[15]

Biochemical_Assay_Workflow Start Start Prepare_Inhibitors Prepare Serial Dilutions of Inhibitors Start->Prepare_Inhibitors Add_Inhibitors Add Inhibitors to Plate Prepare_Inhibitors->Add_Inhibitors Setup_Reaction Set up Kinase Reaction (BTK Enzyme, Substrate, Buffer) Setup_Reaction->Add_Inhibitors Initiate_Reaction Initiate Reaction with ATP Add_Inhibitors->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Detect_Signal Detect ADP Production (Luminescence) Incubate->Detect_Signal Analyze_Data Calculate IC50 Values Detect_Signal->Analyze_Data End End Analyze_Data->End

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Aminopyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific discovery. The handling and disposal of specialized chemical reagents like 4-Aminopyridine-3-carboxylic acid ethyl ester demand a meticulous, informed approach. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. Our objective is to ensure that your laboratory operations are not only effective but also uncompromisingly safe and compliant.

The procedures outlined below are synthesized from regulatory guidelines and best practices in chemical hygiene. The foundational principle is straightforward: this compound and its related compounds must be treated as hazardous chemical waste. Under no circumstances should this material be disposed of down the drain or in regular trash .[1][2]

Hazard Profile and Core Safety Principles

This compound belongs to the aminopyridine class of compounds. Aminopyridines are recognized for their significant toxicity.[2] The parent compound, 4-Aminopyridine, is classified as acutely toxic and potentially fatal if swallowed, with toxicity also associated with skin contact or inhalation.[3] Derivatives like the ethyl ester are known irritants to the eyes, respiratory system, and skin.[4] Furthermore, when heated to decomposition, these compounds can emit toxic fumes, including nitrogen and carbon oxides.[1]

Given this profile, disposal procedures are dictated by the following core principles:

  • Containment: All waste, including the primary chemical, contaminated materials, and empty containers, must be securely contained to prevent environmental release.

  • Segregation: This chemical waste must be kept separate from incompatible materials, such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides, to prevent dangerous reactions.[1]

  • Compliance: All disposal activities must adhere to the regulations set forth by agencies like the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[5]

Required Personal Protective Equipment (PPE)

Before beginning any handling or disposal procedure, ensure the proper personal protective equipment is worn. All operations involving this compound should be conducted within a certified chemical fume hood.[1][6]

PPE CategorySpecificationRationale
Eye Protection ANSI-approved chemical splash goggles or safety glasses.Protects against splashes and potential dust, preventing severe eye irritation.[1][7]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber).Prevents skin contact and absorption. Nitrile may not be sufficient for prolonged contact; always consult the glove manufacturer's compatibility chart.[6]
Body Protection A fully buttoned, appropriately sized laboratory coat.Protects skin and personal clothing from contamination.[1]
Footwear Full-length pants and closed-toe shoes.Ensures no skin is exposed, a basic requirement for laboratory safety.[1]
Respiratory Not typically required if handled in a fume hood.A respirator may be needed for cleaning up large spills; this requires enrollment in a respiratory protection program.[1]

Step-by-Step Disposal of Chemical Waste

This protocol applies to unused product, reaction residues, and contaminated solutions containing this compound.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., glass or polyethylene) with a secure, sealable lid.

  • The container must be clean and clearly labeled.

Step 2: Label the Waste Container

  • Attach a "Hazardous Waste" label to the container before adding any waste.

  • Clearly write the full chemical name: "this compound" and list any other chemical constituents in the waste mixture.

  • Indicate the associated hazards: "Toxic," "Irritant."

Step 3: Collect the Waste

  • Carefully transfer the chemical waste into the designated container using a funnel or other appropriate tools to prevent spillage.

  • This includes any solvents used to rinse glassware that came into contact with the chemical.

  • Solid waste, such as contaminated pipette tips, weigh boats, or absorbent paper, should be collected in a separate, clearly labeled solid waste container.

Step 4: Secure and Store the Waste Container

  • Tightly seal the container lid after each addition.[1]

  • Store the container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.[6][8]

  • Ensure the container is stored in secondary containment to catch any potential leaks.

Step 5: Arrange for Professional Disposal

  • Once the container is full or is no longer being used, submit a chemical waste collection request through your institution's Environmental Health & Safety (EHS) department.[1]

  • Do not overfill containers. Leave adequate headspace (approximately 10%) to allow for expansion.

Emergency Procedures: Spills and Decontamination

Accidents require immediate and correct action. The response protocol depends on the scale of the spill.

For Small Spills (e.g., <1 g of solid, <100 mL of dilute solution):

  • Alert Personnel: Notify colleagues in the immediate area.

  • Contain the Spill: Use a spill kit with absorbent material (e.g., vermiculite or sand) to surround and cover the spill. Avoid raising dust.[1][9]

  • Neutralization (for basic aminopyridines): Some protocols suggest neutralizing the residue with a dilute solution of acetic acid after absorption.[1] Consult your EHS office for specific guidance on this step.

  • Collect Cleanup Materials: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[10]

  • Decontaminate: Wipe the spill area with an appropriate solvent (check SDS for guidance) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Document and report the spill to your laboratory supervisor and EHS office.[1]

For Large Spills (>100 mL or any unmanageable amount):

  • Evacuate Immediately: Alert all personnel and evacuate the laboratory.[1]

  • Isolate the Area: Close the doors and prevent entry. If possible and safe to do so, shut down ignition sources.

  • Call for Emergency Assistance: Contact your institution's EHS emergency line or call 911. Provide the chemical name, location, and approximate quantity of the spill.[1]

  • Do Not Attempt to Clean: Allow the trained emergency response team to handle the cleanup.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing this compound from use to final disposal.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Disposal cluster_spill Spill Response cluster_collection Final Collection start Handling 4-Aminopyridine- 3-carboxylic acid ethyl ester ppe Wear Required PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_generated Waste Generated? fume_hood->waste_generated spill_check Is it a Spill? waste_generated->spill_check Yes routine_waste Routine Waste (Unused chemical, residue) spill_check->routine_waste No spill_size Small or Large Spill? spill_check->spill_size Yes collect_waste Collect in Labeled, Compatible Hazardous Waste Container routine_waste->collect_waste store_waste Store Securely in Satellite Accumulation Area collect_waste->store_waste small_spill Small Spill: Follow Lab Cleanup Protocol spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS/911 spill_size->large_spill Large small_spill->collect_waste request_pickup Request Pickup by EHS store_waste->request_pickup

Sources

Operational Guide: Personal Protective Equipment for Handling 4-Aminopyridine-3-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational protocols for the handling and disposal of 4-Aminopyridine-3-carboxylic acid ethyl ester. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure both the integrity of your research and the personal safety of all laboratory personnel. This guide is structured to explain the causality behind each recommendation, fostering a proactive safety culture that extends beyond mere compliance.

Hazard Assessment: A Proactive Stance on Safety

  • High Acute Toxicity: 4-aminopyridine is known to be fatal if swallowed and toxic in contact with skin.[3][4][5] It is readily absorbed through intact skin, making dermal contact a primary route of exposure.[3][6]

  • Neurological Effects: Exposure can lead to hyperexcitability, tremors, convulsions, and seizures, even at low doses.[2][6][7]

  • Irritation: Close analogs are documented as causing serious skin, eye, and respiratory system irritation.[8][9][10]

Given these data, we must operate under the assumption that this compound presents similar, if not identical, hazards. Our protocols are therefore designed around this "worst-case" scenario to provide the highest level of protection.

Core Personal Protective Equipment (PPE) Directive

The consistent and correct use of PPE is the most critical barrier against chemical exposure.[11][12] For any task involving this compound, the following PPE is the mandatory minimum.

PPE CategorySpecificationRationale
Eye & Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards. A full-face shield must be worn over goggles when handling larger quantities (>1g) or when there is a significant splash risk.Protects eyes from splashes and airborne particles of the irritant and toxic compound.[3][13]
Hand Protection Double-gloving with nitrile gloves. Inspect outer gloves for any signs of degradation or puncture before each use. Change gloves immediately upon contamination.[13][14]Provides a robust barrier against skin contact. The 4-aminopyridine moiety is rapidly absorbed through the skin; double-gloving minimizes risk during glove removal and in case of a breach in the outer layer.[3][6]
Body Protection A flame-resistant lab coat (e.g., Nomex®) worn fully buttoned over non-synthetic clothing.[13]Protects skin from accidental spills and splashes.
Footwear Closed-toe, closed-heel shoes constructed of a durable, chemical-resistant material.[14][15]Protects feet from spills and falling objects.

Operational Plan: Task-Specific Protocols

Different laboratory procedures carry varying levels of risk. The following section details the necessary engineering controls and PPE for common tasks.

Weighing and Aliquoting Solid Compound

Handling the powdered form of this compound presents a significant risk of aerosolization and inhalation.

  • Engineering Control: All weighing and handling of the solid material must be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation of dust particles.[3][16]

  • Respiratory Protection: If the procedure has any potential to generate dust outside of a fume hood (a situation that must be avoided), a NIOSH/MSHA-approved respirator with an appropriate particulate filter is required.[3][8]

  • Workflow Diagram:

G cluster_0 Preparation cluster_1 Weighing Protocol (in Fume Hood) cluster_2 Completion prep Don Core PPE: Lab Coat, Safety Goggles, Double Nitrile Gloves hood Verify Fume Hood Functionality prep->hood weigh Weigh Compound on Anti-Static Weigh Paper hood->weigh transfer Carefully Transfer to a Sealed Container weigh->transfer clean Wipe Down Surfaces with 70% Ethanol transfer->clean dispose_gloves Remove Outer Gloves, Dispose as Hazardous Waste clean->dispose_gloves exit_hood Remove Inner Gloves, Wash Hands Thoroughly dispose_gloves->exit_hood

Caption: Workflow for Safely Weighing Solid Compound.

Preparing Solutions

This task involves risks of splashing and direct contact with the concentrated compound.

  • Engineering Control: All solution preparations must be conducted in a chemical fume hood.[16]

  • Additional PPE: Wear a full-face shield over safety goggles to protect against splashes during dissolution.

  • Procedure:

    • Ensure all required PPE is correctly worn.[14]

    • Place the sealed container of the pre-weighed solid in the fume hood.

    • Add the solvent slowly using a pipette or cannula to minimize splashing.[14]

    • Cap the vial or flask securely before agitation (vortexing or stirring).

    • Once dissolved, clearly label the container with the compound name, concentration, date, and appropriate hazard symbols.[17]

Emergency & Disposal Plan

Exposure and Spill Management
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4][15]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4]

  • Ingestion: Do not induce vomiting. Call a poison control center or seek immediate medical attention.[3]

  • Spills: For small spills (<1g), carefully sweep up the solid material, place it in a sealed container for hazardous waste, and decontaminate the area. For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EH&S) department immediately.[16]

Disposal Protocol

Under no circumstances should this material or its containers be disposed of in standard trash or down the drain.[16]

  • Chemical Waste: All materials contaminated with this compound (e.g., excess solid, solutions, contaminated gloves, weigh paper) must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Type: Use a chemically resistant, leak-proof container.

  • Labeling: The waste container must be labeled "Hazardous Waste" and list all chemical contents, including solvents.

  • Disposal Request: Follow your institution's procedures for chemical waste collection.[8][16]

By adhering to these rigorous protocols, you create a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific work.

References

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination.
  • Safety First: Essential Guidelines for Handling Research Reagents and Equipment. (n.d.). Hopax Fine Chemicals.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). University of New Hampshire.
  • Safe Lab Reagent Storage Guide | Best Practices 2025. (2025, August 21). Laboratory Disposable Products.
  • 4-Aminopyridine. (n.d.). PubChem.
  • 4-Aminopyridine SOP. (n.d.). University of Washington.
  • GHS Safety Data Sheet for 2,6-DIAMINOPYRIDINE. (n.d.). Sdfine.
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • 4-AMINOPYRIDINE-3-CARBOXYLIC ACID METHYL ESTER - Risk and Safety. (2024, April 9). ChemBK.
  • Aminopyridines. (n.d.). Environmental Protection Agency (EPA).
  • Provisional Peer Reviewed Toxicity Values for 4-Aminopyridine. (2006, February 27). Environmental Protection Agency (EPA).
  • King, A. M., & Aaron, C. K. (2013). 4-Aminopyridine Toxicity: a Case Report and Review of the Literature. Journal of Medical Toxicology, 9(3), 299–302.
  • Gupta, R. C., & D'Aniello, F. (2015). A Review of 29 Incidents Involving 4-Aminopyridine in Non-target Species Reported to the ASPCA Animal Poison Control Center. Journal of Medical Toxicology, 11(3), 332–336.
  • King, A. M., & Aaron, C. K. (2013). 4-aminopyridine toxicity: a case report and review of the literature. Journal of Medical Toxicology, 9(3), 299-302.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.